molecular formula C70H109N4O35P B10762621 Bambermycin

Bambermycin

Cat. No.: B10762621
M. Wt: 1597.6 g/mol
InChI Key: FUIOWSNNCWZETH-NAMXWVJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bambermycin, also widely known as Flavomycin, Moenomycin, or Flavophospholipol, is a phosphoglycolipid antibiotic complex originally derived from Streptomyces bambergiensis and Streptomyces ghanaensis . This reagent is an essential tool for researchers investigating bacterial cell wall biosynthesis and seeking alternatives to common therapeutic antibiotics. Primary Research Applications: Mechanism of Action Studies: this compound is a potent and specific inhibitor of bacterial transglycosylase, a key enzyme in the peptidoglycan cross-linking process of bacterial cell wall synthesis . It acts by binding to and inhibiting the transglycosylase activity of class A penicillin-binding proteins (PBPs), thereby blocking the formation of the murein polysaccharide strands . This unique mechanism makes it a valuable compound for fundamental bacteriology research. Antimicrobial Resistance (AMR) Research: Due to its distinct mode of action and long history of use in animal nutrition, this compound is a compound of interest in antimicrobial resistance studies. Notably, its use has not been associated with the development of widespread acquired resistance, transferable resistance genes, or cross-resistance with antibiotics used in human medicine, making it a significant subject for investigating resistance dynamics . Microbiome and Inflammation Studies: Recent research in mouse models has revealed that this compound can exhibit anti-inflammatory effects and modulate the gastric microbiota, reducing the relative abundance of unfavorable bacteria without affecting beneficial populations like Lactobacillus . This opens avenues for research into host-pathogen interactions and inflammation. Key Features for Researchers: High Purity: Supplied as a complex with Moenomycin A and C as the main components . Research-Grade Specificity: Its targeted action on transglycosylase provides a precise tool for dissecting cell wall synthesis pathways. Gram-Positive Spectrum: Exhibits a defined antimicrobial spectrum, primarily against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is labeled "For Research Use Only" (RUO) and is NOT intended for diagnostic, therapeutic, or any human or veterinary clinical applications. Strictly not for personal use.

Properties

Molecular Formula

C70H109N4O35P

Molecular Weight

1597.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-3-hydroxy-6-[hydroxy-[(2R)-2-hydroxy-3-oxo-3-[(3E,7E,14E)-4,9,9,15,19-pentamethyl-12-methylideneicosa-3,7,14,18-tetraenoxy]propoxy]phosphoryl]oxy-3-methyloxane-2-carboxylic acid

InChI

InChI=1S/C70H109N4O35P/c1-31(2)16-14-18-33(4)20-21-34(5)24-26-69(9,10)25-13-12-17-32(3)19-15-27-97-62(92)40(80)29-99-110(95,96)109-67-57(58(108-68(71)93)70(11,94)59(107-67)61(90)91)106-64-45(73-37(8)77)48(83)55(42(102-64)30-98-65-52(87)49(84)46(81)41(28-75)101-65)104-63-44(72-36(7)76)47(82)54(35(6)100-63)103-66-53(88)50(85)51(86)56(105-66)60(89)74-43-38(78)22-23-39(43)79/h13,16,19-20,25,35,40-42,44-59,63-67,75,78,80-88,94H,5,12,14-15,17-18,21-24,26-30H2,1-4,6-11H3,(H2,71,93)(H,72,76)(H,73,77)(H,74,89)(H,90,91)(H,95,96)/b25-13+,32-19+,33-20+/t35-,40-,41-,42-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59-,63+,64+,65-,66-,67-,70+/m1/s1

InChI Key

FUIOWSNNCWZETH-NAMXWVJMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)OCC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)OCCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bambermycin on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bambermycin is a phosphoglycolipid antibiotic complex, primarily composed of moenomycins A and C, derived from Streptomyces species.[1] It exhibits potent activity predominantly against Gram-positive bacteria by inhibiting a critical, late stage of cell wall biosynthesis. Its unique mechanism of action involves the direct inhibition of peptidoglycan glycosyltransferases (PGTs), enzymes essential for the polymerization of the bacterial cell wall's glycan backbone.[2] This mode of action is distinct from nearly all other classes of antibiotics, such as β-lactams and glycopeptides, which target the transpeptidation step. Consequently, this compound does not exhibit cross-resistance with these widely used therapeutic agents. This guide details the molecular mechanism of this compound, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.

Introduction to this compound

This compound, also known under synonyms like flavophospholipol, flavomycin, and moenomycin, is a high-molecular-weight antibiotic complex.[1] It is distinguished by its phosphoglycolipid structure, which includes a pentasaccharide core and a C25 isoprenoid lipid tail.[3] This amphiphilic nature is crucial for its activity, allowing it to anchor within the bacterial cytoplasmic membrane, positioning the active oligosaccharide portion to interact with its target enzyme on the cell surface.[3] While its poor pharmacokinetic properties have limited its use to veterinary medicine as a growth promotant, its potent and unique mechanism makes it a valuable subject of study for the development of new human therapeutics.[3]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of Gram-positive bacteria is maintained by a thick, mesh-like layer of peptidoglycan (PG). The biosynthesis of this structure is a validated and highly successful target for antibiotics. This compound's action is exquisitely specific to this pathway.

Overview of Gram-Positive Cell Wall Biosynthesis

The synthesis of peptidoglycan is a multi-stage process occurring in the cytoplasm, at the cell membrane, and in the periplasmic space.[4]

  • Cytoplasmic Stage: Synthesis of the nucleotide-sugar precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).

  • Membrane Stage: The MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. N-acetylglucosamine (GlcNAc) is then added to form Lipid II.[4][5] Lipid II is the complete disaccharide-pentapeptide monomer building block of the peptidoglycan.

  • Translocation and Polymerization: Lipid II is "flipped" across the cytoplasmic membrane to the exterior. Here, Peptidoglycan Glycosyltransferases (PGTs) catalyze the polymerization reaction, adding the disaccharide-pentapeptide unit from Lipid II to the growing end of a glycan chain.[2][6] The byproduct, undecaprenyl pyrophosphate (C55-PP), is recycled back to undecaprenyl phosphate (C55-P) to continue the cycle.[5]

  • Cross-linking: Transpeptidases (TPs), a type of Penicillin-Binding Protein (PBP), create peptide cross-links between adjacent glycan chains, giving the peptidoglycan its rigid, three-dimensional structure.

The Specific Target: Peptidoglycan Glycosyltransferase (PGT)

This compound's primary target is the PGT-catalyzed polymerization step (Step 3). The PGTs, often functioning as a domain within bifunctional Class A Penicillin-Binding Proteins, are essential for elongating the glycan strands of the cell wall.[7] By mimicking the natural Lipid II substrate, this compound binds directly to the active site of the PGT enzyme.[2][3] This competitive inhibition prevents the polymerization of Lipid II monomers into the nascent peptidoglycan chain, effectively halting the construction of the cell wall.[2][8] Moenomycins are the only known natural product class to function as direct active-site inhibitors of PGTs.[3]

Bambermycin_MoA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Forms MurG MurG Lipid_II_cyto Lipid II MurG->Lipid_II_cyto Forms Lipid_I->MurG Flippase Flippase Lipid_II_cyto->Flippase Lipid_II_peri Lipid II Flippase->Lipid_II_peri Translocates PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II_peri->PGT Substrate Nascent_PG Nascent Peptidoglycan PGT->Nascent_PG Polymerizes TP Transpeptidase (TP) Nascent_PG->TP Mature_PG Mature Cross-linked Peptidoglycan TP->Mature_PG Cross-links This compound This compound (Moenomycin) This compound->PGT INHIBITS

Caption: this compound inhibits the Peptidoglycan Glycosyltransferase (PGT).

Quantitative Efficacy Data

This compound demonstrates high potency against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible bacterial growth.

Bacterial SpeciesStrain ExampleMIC Range (ng/mL)Reference(s)
Staphylococcus aureus(General)1 - 100[3]
Enterococcus faecalis(General)1 - 100[3],[7]
Gram-Positive Bacteria(General)1 - 100[3]

Note: MIC values can vary based on the specific strain and the testing methodology employed.

Resistance Profile

A significant advantage of this compound's mechanism is the lack of documented cross-resistance with other major antibiotic classes.

  • No Cross-Resistance: Antibiotics like β-lactams (e.g., penicillin) inhibit the transpeptidation step, while glycopeptides (e.g., vancomycin) sequester the Lipid II substrate. Because this compound acts on a different enzyme (PGT), mutations conferring resistance to these drugs do not affect susceptibility to this compound.

  • Low Resistance Development: The target, PGT, is a highly conserved and essential enzyme, making resistance-conferring mutations less likely to occur without compromising bacterial viability.

Resistance_Profile This compound This compound PGT Target: Peptidoglycan Glycosyltransferase This compound->PGT Inhibits BetaLactams β-Lactams (e.g., Penicillin) TP Target: Transpeptidase (PBP) BetaLactams->TP Inhibits Glycopeptides Glycopeptides (e.g., Vancomycin) LipidII Target: Lipid II Substrate Glycopeptides->LipidII Binds to MIC_Workflow start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture inoculate Inoculate Plate with Bacterial Suspension prep_culture->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Observe for Growth (Turbidity) or Measure OD600 incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end_node End determine_mic->end_node

References

An In-depth Technical Guide to the Chemical Structure of Bambermycin's Active Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known under trade names such as Flavomycin®, is a narrow-spectrum antibiotic complex primarily used in veterinary medicine as a feed additive to promote growth and feed efficiency in poultry, swine, and cattle.[1][2][3] Its antimicrobial activity is predominantly directed against Gram-positive bacteria.[2] The active constituents of this compound are a group of phosphoglycolipid antibiotics known as moenomycins, with Moenomycin A and Moenomycin C being the principal components.[1][2][4][5] This technical guide provides a detailed exploration of the chemical structures of these active components, their mechanism of action, quantitative activity data, and the experimental protocols for their isolation and analysis.

Chemical Structure of Active Components

The moenomycin family of antibiotics, produced by various species of Streptomyces, shares a common and intricate structural framework.[6] This framework is characterized by three key features:

  • A central 3-phosphoglyceric acid backbone.

  • A long-chain isoprenoid alcohol, typically a C25 moenocinol, attached via an ether linkage.[6]

  • A substituted oligosaccharide, usually a tetrasaccharide, linked through a phosphodiester bond.[6]

The structural diversity within the moenomycin family arises from variations in the substitution patterns of the oligosaccharide chain and the nature of the lipid tail.[6]

Moenomycin A

Moenomycin A is the most abundant and well-characterized component of the this compound complex.[6] Its structure is defined by a pentasaccharide chain linked to the phosphoglycerate-lipid moiety.

Chemical Structure of Moenomycin A:

Moenomycin C

Moenomycin C is another significant active component of this compound. It differs from Moenomycin A in the composition of its oligosaccharide chain. Specifically, it lacks the branching glucose unit present in Moenomycin A, resulting in a linear tetrasaccharide structure.

Chemical Structure of Moenomycin C:

Quantitative Data on Active Components

The following tables summarize the key chemical properties and the in vitro antimicrobial activity of Moenomycin A and Moenomycin C.

Table 1: Physicochemical Properties of Moenomycin A and Moenomycin C

PropertyMoenomycin AMoenomycin CReference(s)
Molecular Formula C₆₉H₁₀₇N₄O₃₅PC₆₂H₉₅N₄O₃₀P[7]
Molecular Weight 1583.58 g/mol 1407.4 g/mol [7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Moenomycin A against various Gram-positive bacteria

Bacterial SpeciesMIC (µg/mL)Reference(s)
Staphylococcus aureus0.016 - 0.025[7]
Neisseria gonorrhoeae0.004 - 0.06[8]

Note: Specific MIC values for Moenomycin C are less commonly reported in literature, but it is generally understood to have comparable activity to Moenomycin A against Gram-positive bacteria.[7]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action for moenomycins is the inhibition of bacterial cell wall synthesis. Specifically, they are potent and selective inhibitors of peptidoglycan glycosyltransferases (PGTs), enzymes that are essential for the polymerization of the glycan chains of peptidoglycan.[9][10] By binding to the active site of PGTs, moenomycins prevent the elongation of the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the peptidoglycan synthesis pathway by Moenomycin A.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAG->UDP-NAM-pentapeptide Mur enzymes Lipid-I Lipid-I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid-II Lipid-I->Lipid-II MurG Flippase Flippase Lipid-II->Flippase Lipid-II_periplasm Lipid-II Flippase->Lipid-II_periplasm PGT Peptidoglycan Glycosyltransferase (PGT) Lipid-II_periplasm->PGT Substrate Growing_Peptidoglycan Growing Peptidoglycan Chain PGT->Growing_Peptidoglycan Polymerization Moenomycin_A Moenomycin A Moenomycin_A->PGT Inhibition

Caption: Inhibition of peptidoglycan synthesis by Moenomycin A.

Experimental Protocols

Isolation and Purification of Moenomycin A and C from Streptomyces Fermentation Broth

This protocol describes a general method for the extraction and separation of moenomycin components from a fermentation culture.

1.1. Fermentation and Extraction:

  • Cultivate a moenomycin-producing strain of Streptomyces (e.g., S. bambergiensis or S. ghanaensis) in a suitable fermentation medium.
  • After an appropriate incubation period, harvest the fermentation broth.
  • Separate the mycelium from the culture filtrate by centrifugation or filtration.
  • Extract the culture filtrate with a polar organic solvent, such as methanol, to solubilize the moenomycin complex.[11]

1.2. Initial Purification using Adsorption Chromatography:

  • Load the methanolic extract onto a neutral adsorption resin column (e.g., Amberlite XAD-16).[11]
  • Wash the column with water to remove polar impurities.
  • Elute the moenomycin complex with a gradient of increasing concentrations of a water-miscible organic solvent, such as isopropanol (B130326) or acetone.[11]

1.3. Separation of Moenomycin A and C by Anion Exchange Chromatography:

  • Dissolve the partially purified moenomycin complex in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
  • Load the solution onto a strong anion exchange chromatography column.
  • Elute the column with a linear gradient of increasing salt concentration (e.g., NaCl). Moenomycin A, being less acidic, will elute earlier than Moenomycin C and other more acidic components.[12]
  • Collect fractions and analyze for the presence of Moenomycin A and C using HPLC.

1.4. Desalting and Final Purification:

  • Pool the fractions containing the desired moenomycin component.
  • Desalt the pooled fractions using a neutral adsorption resin as described in step 1.2.
  • Lyophilize the desalted solution to obtain the purified moenomycin component as a solid.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of moenomycin components.

2.1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

2.2. Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: Aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate).
  • A gradient elution is typically used, starting with a higher proportion of Mobile Phase B and gradually increasing the proportion of Mobile Phase A.

2.3. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample or purified component.
  • Dissolve the sample in the initial mobile phase composition.
  • Filter the sample solution through a 0.45 µm filter before injection.

2.4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.
  • Injection volume: 20 µL.
  • Detection wavelength: 254 nm.

2.5. Quantification:

  • Prepare a series of standard solutions of purified Moenomycin A and/or C of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the moenomycin components in the sample by comparing their peak areas to the calibration curve.[13][14][15]

Experimental Workflow Diagram

Experimental_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces Fermentation Extraction Methanol Extraction Fermentation->Extraction Adsorption Adsorption Chromatography Extraction->Adsorption Anion_Exchange Anion Exchange Chromatography Adsorption->Anion_Exchange Desalting Desalting Anion_Exchange->Desalting HPLC HPLC-UV Analysis Desalting->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for the isolation and analysis of moenomycins.

Conclusion

The active components of this compound, primarily Moenomycin A and Moenomycin C, are complex phosphoglycolipid antibiotics with a unique mechanism of action targeting bacterial cell wall synthesis. Their intricate structures have been elucidated, and their potent activity against Gram-positive bacteria is well-documented. The provided experimental protocols offer a foundation for the isolation, purification, and quantitative analysis of these compounds, which is essential for further research and development in the fields of veterinary medicine and novel antibiotic discovery. The detailed understanding of their structure-activity relationships and mechanism of action continues to guide the design of new antibacterial agents.

References

Bambermycin (Flavophospholipol): A Technical Guide on its Origin and Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known by the synonyms Flavophospholipol, Flavomycin, and Moenomycin, is a phosphoglycolipid antibiotic complex.[1][2][3][4] It is primarily utilized in animal nutrition as a growth promoter, enhancing feed efficiency in poultry, swine, and cattle.[1][5][6][7] The antibiotic is notable for its activity against Gram-positive bacteria while having minimal effect on beneficial gut microbiota such as Lactobacillus and Bifidobacterium.[1][5][8] This selective action, coupled with its lack of absorption in the intestine and no requirement for a withdrawal period before animal product consumption, makes it a valuable tool in livestock management.[1] This guide provides an in-depth overview of the origin of this compound and the microorganisms responsible for its production.

Origin and Producing Microorganisms

This compound is a natural product derived from the fermentation of several species of soil-dwelling bacteria belonging to the genus Streptomyces.[2][9][10][11] These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[12][13]

The primary microorganisms identified as producers of this compound include:

  • Streptomyces bambergiensis[1][6][14]

  • Streptomyces ghanaensis[1][3][14]

  • Streptomyces geysirensis[2][4]

  • Streptomyces ederensis[2][4]

The this compound complex is composed of several active components, with Moenomycin A and C being the most predominant.[1][5][6][]

Logical Relationship of Terminology and Producers

G Figure 1: this compound Nomenclature and Origin This compound This compound (Flavophospholipol, Flavomycin, Moenomycin) Complex Antibiotic Complex This compound->Complex is an Components Major Components: Moenomycin A Moenomycin C Complex->Components consists of Producers Producing Microorganisms Complex->Producers is produced by S_bambergiensis Streptomyces bambergiensis Producers->S_bambergiensis S_ghanaensis Streptomyces ghanaensis Producers->S_ghanaensis S_geysirensis Streptomyces geysirensis Producers->S_geysirensis S_ederensis Streptomyces ederensis Producers->S_ederensis

Figure 1: this compound Nomenclature and Origin

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][5][16] Specifically, it targets the transglycosylase activity of penicillin-binding proteins (PBPs), which are essential enzymes in the polymerization of peptidoglycan.[2][9][10] By binding to the lipid-linked intermediates of peptidoglycan synthesis, this compound prevents their incorporation into the growing peptidoglycan chain, leading to a weakened cell wall and eventual cell lysis.[16] This mode of action is highly specific to bacteria, as animal cells lack a peptidoglycan cell wall.[16]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

G Figure 2: Mechanism of Action of this compound UDP_NAG UDP-NAG Lipid_PP_disaccharide_pentapeptide Lipid-PP-disaccharide-pentapeptide UDP_NAG->Lipid_PP_disaccharide_pentapeptide UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_PP_NAM_pentapeptide Lipid-PP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_PP_NAM_pentapeptide Lipid_P Lipid-P Lipid_P->Lipid_PP_NAM_pentapeptide Lipid_PP_NAM_pentapeptide->Lipid_PP_disaccharide_pentapeptide Growing_peptidoglycan Growing Peptidoglycan Chain Lipid_PP_disaccharide_pentapeptide->Growing_peptidoglycan Polymerization Cell_wall Bacterial Cell Wall Growing_peptidoglycan->Cell_wall This compound This compound PBP Penicillin-Binding Protein (Transglycosylase) This compound->PBP Inhibits PBP->Growing_peptidoglycan

Figure 2: Mechanism of Action of this compound

Quantitative Data

Table 1: Producing Microorganisms and this compound Components
MicroorganismMajor Components ProducedReference(s)
Streptomyces bambergiensisMoenomycin A, C[1][6]
Streptomyces ghanaensisMoenomycin A, C[1][3]
Streptomyces geysirensisMoenomycin complex[2][4]
Streptomyces ederensisMoenomycin complex[2][4]
Table 2: Fermentation Parameters for this compound Production
ParameterValue/ConditionReference(s)
Producing StrainStreptomyces bambergiensis YJ-151[17]
Culture Temperature35-37 °C[17]
Shaking Speed220-260 rpm[17]
pH6.5 - 7.5[18]
Carbon SourceGlucose, Cottonseed oil[17][18]
Nitrogen SourcePeptone[18]
Fermentation TimeSeveral days (e.g., 148 hours)[18][19]
Final Titer~14 ± 1 g/L[19]

Experimental Protocols

Isolation and Identification of Producing Microorganisms from Soil

The following is a generalized protocol for the isolation of antibiotic-producing Streptomyces from soil samples.

1. Sample Collection:

  • Collect soil samples from diverse environments, as soil is a rich reservoir of microorganisms.[12][20]

2. Serial Dilution and Plating:

  • Prepare a soil suspension by mixing 1g of soil with 9mL of sterile saline solution.

  • Perform serial dilutions of the suspension (e.g., 10⁻³ to 10⁻⁶).

  • Plate 0.1mL of each dilution onto selective agar (B569324) media for Streptomyces, such as Glycerol Yeast Extract Agar or Starch Casein Agar.[13][21]

3. Incubation:

  • Incubate the plates at 27-30°C for 7-14 days.

4. Colony Selection and Purification:

  • Look for colonies with the characteristic appearance of Streptomyces (dry, chalky, with aerial and substrate mycelia).

  • Isolate individual colonies by successive streaking onto fresh agar plates to obtain pure cultures.

5. Screening for Antibiotic Activity:

  • Use a cross-streak method to test the antimicrobial activity of the isolates against test organisms (e.g., Staphylococcus aureus, Escherichia coli).[13]

  • An inhibition zone around the Streptomyces streak indicates antibiotic production.

6. Identification:

  • Characterize promising isolates based on morphological features (e.g., colony morphology, spore chain structure observed via microscopy).[13]

  • Perform biochemical tests.

  • For definitive identification, use molecular methods such as 16S rRNA gene sequencing.[13]

Experimental Workflow: Isolation and Identification

G Figure 3: Workflow for Isolation of Producers start Soil Sample Collection dilution Serial Dilution start->dilution plating Plating on Selective Media dilution->plating incubation Incubation plating->incubation isolation Colony Isolation and Purification incubation->isolation screening Screening for Antibiotic Activity isolation->screening characterization Morphological and Biochemical Characterization screening->characterization molecular 16S rRNA Sequencing characterization->molecular end Identified Producer Strain molecular->end G Figure 4: Fermentation and Extraction Workflow start Producer Strain Inoculum seed_culture Seed Culture Development start->seed_culture fermentation Large-Scale Fermentation seed_culture->fermentation harvest Harvest Fermentation Broth fermentation->harvest separation Separation of Biomass harvest->separation extraction Solvent Extraction of Supernatant separation->extraction purification Chromatographic Purification extraction->purification end Purified this compound purification->end

References

In-Depth Technical Guide: Primary Research on Bambermycin's Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic complex produced by several species of Streptomyces, including S. bambergiensis and S. ghanaensis.[1] It is primarily composed of moenomycins A and C.[1] this compound is utilized in veterinary medicine as a feed additive to promote growth in poultry, swine, and cattle.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, specifically targeting the transglycosylation step of peptidoglycan formation.[2][3] This mode of action confers a spectrum of activity that is predominantly directed against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Data Presentation: Quantitative Antimicrobial Spectrum

The in vitro activity of this compound and its primary components (moenomycins) has been evaluated against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various primary research sources. MIC values are presented in micrograms per milliliter (µg/mL) to allow for standardized comparison.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Enterococcus faecalisVarious clinical isolates--4[4]
Enterococcus faeciumVarious clinical isolates-->32[5]
Clostridium perfringensField isolatesResistant at 64--[6][7]
Various Gram-positive bacteriaNot specified0.001 - 0.1--[2][3]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coliStandard strains>64--[5]
Escherichia coliStrains with certain R plasmids0.125 - 5--[5]
Neisseria gonorrhoeaeClinical isolates0.004 - 0.060.0160.03[2]
Salmonella EnteritidisNot specifiedMIC for donor and recipient strains was 128--[8]

Note: MIC values have been converted to µg/mL for consistency. Original data may have been reported in different units.

Experimental Protocols

The determination of this compound's antimicrobial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

a. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent.[1]

  • The exact solvent and concentration may vary depending on the purity and formulation of the this compound standard.

b. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

c. Microdilution Plate Setup:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

d. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is another standard technique for determining the MIC of an antimicrobial agent.

a. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the this compound stock solution.

  • Add a defined volume of each this compound dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

  • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.

  • Include a control plate with no this compound.

b. Preparation of Inoculum:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

c. Inoculation:

  • Using a multipoint inoculator, spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing to the highest concentration. This delivers approximately 10⁴ CFU per spot.

d. Incubation:

  • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubate at 35-37°C for 16-20 hours.

e. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth at the point of inoculation.

f. Quality Control:

  • Standard quality control strains with known MICs for other antibiotics should be included in each run to ensure the accuracy and reproducibility of the test. Commonly used strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Enterococcus faecalis ATCC 29212. While specific QC ranges for this compound are not established by CLSI, these strains help validate the overall test system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflows for determining its antimicrobial spectrum.

Bambermycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis Lipid II Lipid II Transglycosylase (PGT) Transglycosylase (PGT) Lipid II->Transglycosylase (PGT) Substrate Peptidoglycan Chain Peptidoglycan Chain Transglycosylase (PGT)->Peptidoglycan Chain Elongation This compound This compound This compound->Transglycosylase (PGT) Inhibition

Caption: Mechanism of action of this compound, inhibiting peptidoglycan synthesis.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (Pure Culture) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plates/Tubes Inoculum_Prep->Inoculation Bambermycin_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound Bambermycin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (35-37°C, 16-20h) Inoculation->Incubation Read_Results Observe for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship_Spectrum This compound This compound Gram_Positive Gram-Positive Bacteria This compound->Gram_Positive Gram_Negative Gram-Negative Bacteria This compound->Gram_Negative High_Activity High Activity (Low MIC) Gram_Positive->High_Activity Low_Activity Low to No Activity (High MIC) Gram_Negative->Low_Activity

Caption: Logical relationship of this compound's antimicrobial spectrum.

References

An In-depth Technical Guide to the Discovery and History of Bambermycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Bambermycin, an antibiotic complex primarily used in animal nutrition. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, production, and biological effects.

Discovery and History

This compound, also known under other names such as Flavomycin and Moenomycin, was first discovered in the 1960s during a screening program for new antibiotics by Hoechst AG in Bamberg, Germany. The antibiotic complex is produced by several species of soil bacteria belonging to the genus Streptomyces, most notably Streptomyces bambergiensis and Streptomyces ghanaensis.

Initially identified for its potent antimicrobial activity, this compound's primary application evolved to be in the field of animal nutrition. It is used as a feed additive for poultry, swine, and cattle to improve growth performance and feed efficiency. A key characteristic of this compound is that it is not absorbed in the gastrointestinal tract of animals, which minimizes concerns about residues in animal products.

The major bioactive components of the this compound complex are Moenomycin A and Moenomycin C. Moenomycin A, a phosphoglycolipid, is the most abundant and well-studied of these components. Its complex structure and unique mechanism of action have made it a subject of significant interest in the scientific community, not only for its application in animal health but also as a potential lead compound for the development of new human therapeutics.

Data Presentation: Quantitative Effects of this compound

This compound has been extensively studied for its effects on animal growth performance. The following tables summarize key quantitative data from studies on swine.

Table 1: Effect of this compound on the Performance of Growing-Finishing Swine [1]

Treatment GroupAverage Daily Gain (ADG) (kg)Feed to Gain Ratio (F:G)
Control0.773.25
This compound (2.2 ppm)0.803.18
Tylosin (B1662201) (44 or 22 ppm)0.783.19*

*Indicates a significant improvement over the control group (P < 0.05).

Table 2: Performance of Finishing Swine Supplemented with this compound [2]

TreatmentInitial Weight (lb)Final Weight (lb)Average Daily Gain (lb)Average Daily Feed Intake (lb)Feed Efficiency (Feed/Gain)
1. Control120.6229.41.696.003.56
2. BMD (30 g/ton )120.5230.11.746.043.48
3. This compound (2 g/ton )120.5230.51.746.053.48
4. This compound (4 g/ton )120.6231.51.78*6.103.43

*Significantly higher than control (P<0.01).

Experimental Protocols

This section details the methodologies for key experiments related to the production and evaluation of this compound.

Fermentation of this compound

Objective: To produce this compound through the cultivation of Streptomyces bambergiensis.

Materials:

  • Streptomyces bambergiensis culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production fermentation medium (specific composition can be proprietary, but generally contains a carbon source like glucose or starch, a nitrogen source like soybean meal or peptone, and mineral salts)[3]

  • Shake flasks or a bioreactor

  • Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of S. bambergiensis from a stock culture to a flask containing seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (e.g., 200 rpm).[4]

  • Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in a shake flask or a bioreactor.

  • Fermentation Conditions: Maintain the temperature at 28-30°C and the pH between 6.5 and 7.5.[3] Ensure adequate aeration and agitation. The fermentation is typically run for 5-7 days.

  • Monitoring: Periodically take samples to monitor cell growth (e.g., by measuring packed mycelial volume) and this compound production (e.g., by HPLC).

  • Harvesting: After the fermentation is complete, separate the mycelium from the fermentation broth by centrifugation or filtration. The this compound is primarily in the broth.

  • Extraction and Purification: The this compound is extracted from the broth using solvent extraction (e.g., with butanol) and purified using chromatographic techniques such as column chromatography.

Total Synthesis of Moenomycin A

The total synthesis of Moenomycin A is a complex, multi-step process. The following is a generalized workflow based on published methodologies, highlighting the key sulfoxide (B87167) glycosylation step.[5][6][7][8]

Objective: To chemically synthesize Moenomycin A.

Key Strategy: A convergent synthesis approach is typically employed, where different fragments of the molecule are synthesized separately and then coupled together. A key reaction is the sulfoxide glycosylation method for the stereoselective formation of glycosidic bonds.

Generalized Protocol for a Glycosylation Step:

  • Preparation: A glycosyl sulfoxide donor and a glycosyl acceptor are prepared through a series of preceding synthetic steps. All reactions are carried out under an inert atmosphere (e.g., argon) using anhydrous solvents.

  • Activation: The glycosyl sulfoxide donor is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). A thiophilic activator, such as triflic anhydride (B1165640) (Tf₂O), is added to activate the sulfoxide.

  • Coupling: The glycosyl acceptor, dissolved in an anhydrous solvent, is then slowly added to the activated donor solution. The reaction mixture is stirred at a low temperature and allowed to slowly warm to room temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of a suitable reagent (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired glycosylated product.

  • Iteration: This process is repeated for the formation of each glycosidic linkage, followed by further modifications and the final coupling of the oligosaccharide to the phosphoglycerate lipid tail to complete the synthesis of Moenomycin A.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound stock solution of known concentration

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the target bacterium in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

  • Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vitro Plasmid Transfer Inhibition Assay

Objective: To assess the ability of this compound to inhibit the transfer of resistance plasmids between bacterial strains.

Materials:

  • Donor bacterial strain carrying a resistance plasmid (e.g., E. coli with a plasmid conferring tetracycline (B611298) resistance)

  • Recipient bacterial strain (e.g., a nalidixic acid-resistant E. coli strain)

  • Luria-Bertani (LB) broth and agar (B569324)

  • This compound stock solution

  • Selective agar plates (e.g., LB agar with tetracycline and nalidixic acid)

Procedure:

  • Culture Preparation: Grow overnight cultures of the donor and recipient strains separately in LB broth at 37°C.

  • Mating Experiment:

    • In a series of tubes, mix the donor and recipient cultures (e.g., in a 1:1 ratio).

    • Add different concentrations of this compound to these tubes. Include a control tube with no this compound.

    • Incubate the mating mixtures at 37°C for a defined period (e.g., 4-6 hours) without shaking to allow for conjugation to occur.

  • Plating: After incubation, make serial dilutions of the mating mixtures and plate them onto selective agar plates containing both tetracycline and nalidixic acid. Also, plate dilutions on non-selective agar to determine the total number of donor and recipient cells.

  • Incubation and Counting: Incubate the plates overnight at 37°C. Count the number of colonies on the selective plates (transconjugants) and the non-selective plates.

  • Calculation of Transfer Frequency: The frequency of plasmid transfer is calculated as the number of transconjugants per donor cell. Compare the transfer frequencies in the presence of this compound to the control to determine the inhibitory effect.

Mandatory Visualizations

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[9][10][11][12][13] Specifically, its active component, Moenomycin A, is a potent inhibitor of peptidoglycan glycosyltransferases (PGTs).[9][10][11][12][13] These enzymes are essential for the polymerization of the glycan chains of peptidoglycan, a critical component of the bacterial cell wall.

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Extracellular Space Lipid_I Lipid I MraY MraY Lipid_I->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG Lipid_II Lipid II MraY->Lipid_II Formation of Lipid II Flipper Flipper Lipid_II->Flipper Translocation MurG->Lipid_II PGT Peptidoglycan Glycosyltransferase (PGT) Flipper->PGT Growing_PG Growing Peptidoglycan Chain PGT->Growing_PG This compound This compound (Moenomycin A) This compound->PGT Inhibition G cluster_pathway Moenomycin A Biosynthesis G3P Glycerol-3-Phosphate Lipid_tail_precursor C15 Lipid Tail Precursor G3P->Lipid_tail_precursor FPP Farnesyl Pyrophosphate FPP->Lipid_tail_precursor MoeO5 Moenocinol Moenocinol (C25 Lipid) Lipid_tail_precursor->Moenocinol GPP Geranyl Pyrophosphate GPP->Moenocinol MoeN5 Moenomycin_A Moenomycin A Moenocinol->Moenomycin_A Sugar_precursors NDP-Sugar Precursors Monosaccharides Activated Monosaccharides Sugar_precursors->Monosaccharides Tailoring Enzymes Disaccharide Disaccharide Intermediate Monosaccharides->Disaccharide Glycosyltransferases (e.g., MoeG5, MoeI5) Trisaccharide Trisaccharide Intermediate Disaccharide->Trisaccharide Glycosyltransferases Pentasaccharide Pentasaccharide Trisaccharide->Pentasaccharide Glycosyltransferases Pentasaccharide->Moenomycin_A Assembly G cluster_workflow MIC Determination Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Bambermycin: A Phosphoglycolipid Antibiotic Targeting Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bambermycin, a phosphoglycolipid antibiotic complex, has a long-standing role in veterinary medicine as a growth promotant. Comprised primarily of moenomycins A and C, its significance in the scientific community stems from its unique mechanism of action: the inhibition of peptidoglycan glycosyltransferases (PGTs), essential enzymes in bacterial cell wall biosynthesis.[1] This technical guide provides a comprehensive overview of this compound, detailing its structure, mechanism of action, and antimicrobial activity. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of its molecular pathway and experimental workflows to support further research and development in the field of antibacterial drug discovery.

Introduction

This compound is a complex of antibiotics produced by fermentation of Streptomyces bambergiensis and Streptomyces ghanaensis.[2] It is classified as a phosphoglycolipid antibiotic and is predominantly active against Gram-positive bacteria.[1] While not used in human therapeutics, its distinct mode of action and long-term use in animal feed with a low incidence of resistance make it a subject of significant scientific interest. This guide serves as a technical resource for professionals engaged in antibiotic research and development, providing in-depth information on the core aspects of this compound's function.

Chemical Structure and Composition

This compound is not a single compound but a mixture of structurally related phosphoglycolipids, with moenomycin A and moenomycin C being the principal components.[2] The core structure of these molecules consists of a pentasaccharide chain, a phosphodiester group, and a C25 isoprenoid lipid tail. This lipid tail anchors the molecule to the bacterial cell membrane, facilitating its interaction with the target enzymes.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1] Specifically, it targets the transglycosylation step in the biosynthesis of peptidoglycan, a major component of the cell wall.

The Lipid II Cycle: The Target Pathway

The synthesis of peptidoglycan involves a series of enzymatic reactions known as the Lipid II cycle. This cycle is responsible for the transport of peptidoglycan precursors from the cytoplasm to the cell exterior and their subsequent incorporation into the growing cell wall. The key steps are as follows:

  • Synthesis of Lipid I: In the cytoplasm, UDP-N-acetylmuramic acid-pentapeptide is transferred to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) to form Lipid I.

  • Synthesis of Lipid II: N-acetylglucosamine (NAG) is added to Lipid I to form Lipid II.

  • Translocation: Lipid II is flipped across the cytoplasmic membrane to the exterior.

  • Transglycosylation: The disaccharide-pentapeptide unit of Lipid II is polymerized into a growing glycan chain by peptidoglycan glycosyltransferases (PGTs).

  • Transpeptidation: The peptide side chains are cross-linked to form a stable peptidoglycan mesh.

This compound's Point of Intervention

This compound, primarily through its active component moenomycin A, directly inhibits the peptidoglycan glycosyltransferases (PGTs), also known as transglycosylases.[1] By binding to these enzymes, this compound prevents the polymerization of the disaccharide-pentapeptide units from Lipid II, effectively halting the elongation of the glycan chains.[1] This disruption of cell wall synthesis leads to a weakened cell structure and ultimately, bacterial cell death.

Lipid_II_Cycle_Inhibition cluster_membrane Cell Membrane UDP_MurNAc_pp UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY C55_P Undecaprenyl-P (C55-P) C55_P->Lipid_I Lipid_II_cyto Lipid II (Cytoplasm) Lipid_I->Lipid_II_cyto MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II_cyto Lipid_II_periplasm Lipid II (Periplasm) Lipid_II_cyto->Lipid_II_periplasm Flippase Growing_PG Growing Peptidoglycan Chain Lipid_II_periplasm->Growing_PG Transglycosylation (PGT) C55_PP Undecaprenyl-PP (C55-PP) Lipid_II_periplasm->C55_PP Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation C55_PP->C55_P Recycling This compound This compound (Moenomycin) This compound->Lipid_II_periplasm Inhibits

Diagram of this compound's inhibition of the Lipid II cycle.

Quantitative Data: Antimicrobial Activity

The in vitro activity of this compound is primarily attributed to its main component, moenomycin A. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of moenomycin A against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNewman0.016[1]
Staphylococcus aureusRN42200.016[1]
Staphylococcus aureusMW2 (MRSA)0.031[1]
Staphylococcus aureusCOL (MRSA)0.031[1]
Enterococcus faecalisATCC 292120.06[1]
Enterococcus faeciumVancomycin-resistant0.125[1]
Clostridium perfringensField Isolates>64 (for this compound)[2]
Bacillus subtilisATCC 66330.008[1]
Escherichia coliTolC mutant8[1]
Escherichia coliWild type>128[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prep_Inoculum Prep_Antibiotic Prepare Serial Dilutions of this compound Start->Prep_Antibiotic Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Prep_Inoculum->Inoculate_Plate Prep_Antibiotic->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24 hours) Inoculate_Plate->Incubate Read_Results Read Results: Observe for Turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound (or moenomycin A) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • In the first column of the microtiter plate, add a defined volume of CAMHB containing the highest concentration of this compound to be tested.

    • Perform a two-fold serial dilution by transferring half of the volume from the first column to the second, and so on, across the plate. The last column should contain only broth as a growth control.

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

In Situ Transglycosylase Inhibition Assay

This assay measures the inhibition of peptidoglycan synthesis by monitoring the incorporation of radiolabeled precursors.

Materials:

  • Cell wall membrane preparation from a suitable bacterial strain (e.g., E. coli)

  • UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)

  • Radiolabeled UDP-N-acetylglucosamine (e.g., [³H]UDP-GlcNAc)

  • This compound (or moenomycin A)

  • Triton X-100

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation fluid and counter

Procedure:

  • Accumulation of Lipid II:

    • Prepare a reaction mixture containing the bacterial cell wall membrane preparation, UDP-MurNAc-pentapeptide, and radiolabeled UDP-GlcNAc in the presence of Triton X-100. The detergent inhibits the subsequent polymerization step, leading to the accumulation of radiolabeled Lipid II.

  • Initiation of Transglycosylation:

    • Remove the detergent (e.g., by dilution or washing). This will allow the accumulated Lipid II to be polymerized into peptidoglycan by the transglycosylases present in the membrane preparation.

  • Inhibition Assay:

    • Set up parallel reactions as described above. To the test samples, add varying concentrations of this compound. Include a control sample with no inhibitor.

  • Measurement of Incorporation:

    • After a defined incubation period, stop the reaction (e.g., by adding EDTA).

    • Measure the amount of radiolabeled GlcNAc incorporated into the peptidoglycan polymer using a scintillation counter.

  • Data Analysis:

    • Compare the amount of radioactivity incorporated in the presence of this compound to the control. A reduction in radioactivity indicates inhibition of transglycosylase activity.

Conclusion

This compound remains a valuable tool for studying bacterial cell wall synthesis due to its specific inhibition of peptidoglycan glycosyltransferases. Its complex structure and potent activity against Gram-positive bacteria offer a unique scaffold for the design of novel antibacterial agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in the ongoing search for new and effective antibiotics.

References

Initial Studies on Bambermycin's Effect on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bambermycin, a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C, has long been utilized in animal nutrition as a growth promotant.[1][2] Its efficacy stems from a highly specific mechanism of action: the inhibition of bacterial cell wall synthesis. This technical guide delves into the foundational studies that elucidated this mechanism, providing a comprehensive overview for researchers and drug development professionals. We will explore the core principles of this compound's action, present quantitative data on its antibacterial activity, detail key experimental protocols for its study, and visualize the intricate molecular pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases

The structural integrity of most bacteria is maintained by a rigid, mesh-like polymer called peptidoglycan, which forms the cell wall. The biosynthesis of peptidoglycan is a multi-step process that is a prime target for many antibiotics.[3][4][5] this compound, and its principal active component Moenomycin A, specifically targets the transglycosylation step in the final stages of peptidoglycan synthesis.[6][7]

Peptidoglycan glycosyltransferases (TGases), also known as transglycosylases, are enzymes responsible for polymerizing the glycan chains of the cell wall by catalyzing the addition of new disaccharide-pentapeptide units from a lipid carrier molecule (Lipid II) to the growing peptidoglycan chain.[8][9] Moenomycin A is a potent and direct inhibitor of these enzymes.[6][10] It is believed to bind to the active site of the transglycosylase domain of penicillin-binding proteins (PBPs), preventing the polymerization of Lipid II.[1][8] This disruption of cell wall synthesis leads to a weakened cell envelope, ultimately resulting in cell lysis and bacterial death, particularly in Gram-positive bacteria which have a thick, exposed peptidoglycan layer.[7][10]

Figure 1. Mechanism of this compound's inhibition of peptidoglycan synthesis.

Quantitative Data: Antibacterial Activity

The potency of this compound is reflected in its low minimum inhibitory concentrations (MICs) against a range of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[11] The data presented below is for Moenomycin A, the major active component of this compound.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 259230.01 - 0.1
Staphylococcus aureus (MRSA)ATCC 335910.01 - 0.1
Enterococcus faecalisATCC 292120.01 - 0.1
Enterococcus faecium (VRE)ATCC 7002210.01 - 0.1
Streptococcus pneumoniaeATCC 496190.01 - 0.1
Bacillus subtilisATCC 66330.01 - 0.1

Table 1. Minimum Inhibitory Concentrations (MICs) of Moenomycin A against various Gram-positive bacteria.[1][10]

Experimental Protocols

The elucidation of this compound's mechanism of action relied on a series of key in vitro experiments. The following protocols provide a detailed methodology for replicating these foundational studies.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound (or Moenomycin A) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.[12][13]

In Vitro Peptidoglycan Glycosyltransferase (Transglycosylase) Assay

This assay directly measures the inhibitory effect of this compound on the polymerization of Lipid II.

Materials:

  • Purified peptidoglycan glycosyltransferase (e.g., from E. coli or S. aureus)

  • Radiolabeled Lipid II (e.g., with [¹⁴C]GlcNAc)

  • This compound at various concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Thin-layer chromatography (TLC) system or High-Performance Liquid Chromatography (HPLC)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified transglycosylase enzyme, and varying concentrations of this compound.

  • Initiate Reaction: Add the radiolabeled Lipid II substrate to initiate the polymerization reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., boiling SDS).

  • Product Separation: Separate the polymerized peptidoglycan from the unreacted Lipid II substrate using TLC or HPLC.

  • Quantification: Quantify the amount of radiolabeled product (polymerized peptidoglycan) using a scintillation counter. A decrease in the amount of product in the presence of this compound indicates inhibition of the transglycosylase.[1][8]

Analysis of Peptidoglycan Precursor Accumulation

This protocol is used to detect the buildup of cytoplasmic peptidoglycan precursors, a hallmark of downstream inhibition of cell wall synthesis.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • This compound

  • Extraction buffer (e.g., boiling water)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (for identification)

Procedure:

  • Treatment: Treat a mid-log phase bacterial culture with this compound at a concentration above its MIC (e.g., 10x MIC) for a specific duration. An untreated culture serves as a control.

  • Cell Harvesting: Rapidly harvest the bacterial cells by centrifugation.

  • Precursor Extraction: Extract the intracellular nucleotide-sugar precursors by resuspending the cell pellet in boiling water and incubating for a short period.

  • Separation and Analysis: Centrifuge to remove cell debris and analyze the supernatant by reverse-phase HPLC.

  • Identification: Identify the accumulated precursors, such as UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), by comparing their retention times to known standards and confirming their mass using mass spectrometry.[2][5][14][15] An increase in the peak corresponding to UDP-MurNAc-pentapeptide in the this compound-treated sample indicates inhibition of a later stage in peptidoglycan synthesis.

Experimental Workflow and Logical Relationships

The initial investigation into this compound's effect on bacterial cell wall synthesis typically follows a logical progression of experiments to build a comprehensive understanding of its mechanism of action.

Start Start: Initial Screening MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Precursor Analyze Peptidoglycan Precursor Accumulation MIC->Precursor If potent against Gram-positives Lysis Cell Lysis Assay MIC->Lysis InVitro In Vitro Transglycosylase Inhibition Assay Precursor->InVitro If precursors accumulate Conclusion Conclusion: this compound inhibits cell wall synthesis at the transglycosylation step InVitro->Conclusion If direct inhibition is observed Lysis->Conclusion If lysis is observed

References

Bambermycin, Flavomycin, and Moenomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Bambermycin and its synonyms, Flavomycin and Moenomycin, tailored for researchers, scientists, and drug development professionals. It delves into the chemical identity, mechanism of action, quantitative in vitro data, and key experimental protocols associated with this antibiotic complex.

Core Concepts: Synonymity and Chemical Identity

This compound, Flavomycin, and Moenomycin are synonymous terms for a phosphoglycolipid antibiotic complex.[1] This complex is a natural product derived from the fermentation of various Streptomyces species, including S. bambergiensis, S. ghanaensis, S. ederensis, and S. geysirensis.[2] The principal and most biologically active components of this complex are Moenomycin A and Moenomycin C.[3] Due to its primary use as a performance-enhancing feed additive in livestock and its negligible absorption from the gastrointestinal tract, it has not been developed for therapeutic use in humans.[3][4]

Synonym_Relationship cluster_synonyms Synonymous Commercial Names cluster_complex Antibiotic Complex This compound This compound Phosphoglycolipid Complex Phosphoglycolipid Complex (Primarily Moenomycin A & C) This compound->Phosphoglycolipid Complex Flavomycin Flavomycin Flavomycin->Phosphoglycolipid Complex Moenomycin Moenomycin Moenomycin->Phosphoglycolipid Complex

Diagram 1: Relationship between this compound, Flavomycin, and Moenomycin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of the Moenomycin complex stems from its potent and specific inhibition of peptidoglycan glycosyltransferases (PGTs).[5] These enzymes are critical for the polymerization of glycan chains, an essential step in the biosynthesis of the bacterial cell wall.[5] By mimicking the natural substrate of PGTs, Moenomycin acts as a competitive inhibitor, binding to the enzyme's active site and blocking the formation of the peptidoglycan layer.[6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[6][7] This mechanism is highly specific to bacteria, contributing to the antibiotic's low toxicity in animals.[7][8] Notably, this mode of action is distinct from that of beta-lactam antibiotics, which target the transpeptidase domain of penicillin-binding proteins (PBPs), meaning there is no cross-resistance.[2][4]

Mechanism_of_Action Moenomycin Moenomycin Complex PGT Peptidoglycan Glycosyltransferase (PGT) Moenomycin->PGT Inhibits Cell_Wall_Integrity Bacterial Cell Wall Integrity Moenomycin->Cell_Wall_Integrity Disrupts Glycan_Polymerization Glycan Chain Polymerization PGT->Glycan_Polymerization Catalyzes Peptidoglycan_Synthesis Peptidoglycan Layer Formation Glycan_Polymerization->Peptidoglycan_Synthesis Leads to Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Diagram 2: Moenomycin's mechanism of action targeting bacterial cell wall synthesis.

Quantitative Data: In Vitro Antimicrobial Activity

This compound demonstrates potent activity primarily against Gram-positive bacteria, with significantly higher Minimum Inhibitory Concentrations (MICs) observed for Gram-negative bacteria.[2] This is largely due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.[9][10] The following table summarizes the in vitro activity of Moenomycin A against a selection of bacterial species.

Bacterial SpeciesStrain InformationMIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible & Resistant0.001 - 0.1
Enterococcus faecalis-0.001 - 0.1
Escherichia coliWild-type>100
Escherichia coliPermeability Mutant0.4 - 6.25
Pseudomonas aeruginosa->100
Neisseria gonorrhoeae-0.008 - 0.125
Helicobacter pylori-0.004 - 0.016

Note: MIC values are compiled from multiple sources and can vary based on the specific strain and testing conditions.[9][10][11][12]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

A crucial experiment for characterizing any antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The following outlines a standard broth microdilution protocol.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound (Moenomycin complex)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Log-phase culture of the test bacterium

  • Sterile diluent (e.g., DMSO for initial stock, broth for serial dilutions)

  • Spectrophotometer or plate reader

Methodology:

  • Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Bacterial Inoculum Preparation: Culture the test organism to the mid-logarithmic phase of growth. Dilute the culture in broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with sterile broth to create a range of concentrations. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

MIC_Protocol_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Antibiotic Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Assess Bacterial Growth (Visual or OD600) E->F G Determine MIC Value F->G

Diagram 3: Experimental workflow for MIC determination by broth microdilution.

References

Foundational Research on the Impact of Bambermycin on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bambermycin, a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C, has been utilized in animal nutrition for its growth-promoting properties. Its mechanism of action involves the inhibition of peptidoglycan synthesis in bacteria, making it predominantly effective against Gram-positive bacteria. Notably, this compound exhibits limited activity against beneficial gut bacteria such as Lactobacillus and Bifidobacterium.[1][2] This technical guide provides an in-depth analysis of the foundational research on the impact of this compound on the gut microbiota. It consolidates quantitative data on microbial composition changes, details experimental protocols for cited studies, and presents visualizations of the key mechanisms and pathways involved. While direct metabolomic studies on this compound's impact are not yet available in the public domain, this guide infers potential effects on host signaling pathways based on the observed microbial shifts and their known immunomodulatory functions.

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2][3] Unlike beta-lactam antibiotics, this compound specifically targets the peptidoglycan glycosyltransferase enzyme.[4] This enzyme is crucial for the polymerization of glycan chains, a fundamental step in the formation of the peptidoglycan layer that provides structural integrity to the bacterial cell wall. By inhibiting this enzyme, this compound effectively disrupts cell wall formation, leading to cell lysis and death, particularly in Gram-positive bacteria which have a thick peptidoglycan layer.[3][5]

Bambermycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium This compound This compound pgt Peptidoglycan Glycosyltransferase This compound->pgt Inhibits cell_wall Cell Wall Synthesis pgt->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to

Figure 1: Mechanism of this compound's antibacterial action.

Impact on Gut Microbiota Composition

This compound selectively alters the composition of the gut microbiota. Research in swine has demonstrated a notable impact on the relative abundance of key bacterial phyla and genera.

Quantitative Data from 16S rRNA Sequencing

The following table summarizes the quantitative changes in the fecal microbiota of weaned pigs treated with 4 ppm of flavophospholipol (this compound) for 36 days, as reported by Johnson et al. (2020).[6]

Bacterial TaxonControl Group (Relative Abundance %)This compound Group (Relative Abundance %)P-value
Phylum
Firmicutes55.345.10.012
Proteobacteria8.920.20.001
Genus
Lactobacillus1.23.50.012
Roseburia4.11.50.003
Treponema2.81.3< 0.05
Unclassified Ruminococcaceae3.21.8< 0.05
Blautia1.90.9< 0.05
Streptococcus1.50.7< 0.05
Megasphaera1.10.5< 0.05
Dorea1.00.4< 0.05
Sporobacter0.80.3< 0.05
Peptococcus0.70.2< 0.05
Unclassified Firmicutes2.51.2< 0.05
Clostridium IV1.30.6< 0.05
Campylobacter0.50.2< 0.05

Table 1: Changes in relative abundance of bacterial taxa in weaned pigs treated with this compound.[6]

These findings indicate that this compound treatment leads to a significant decrease in the phylum Firmicutes and a concurrent increase in Proteobacteria.[6] At the genus level, there is a notable increase in the beneficial bacterium Lactobacillus, while several butyrate-producing genera within the Firmicutes phylum, such as Roseburia, are significantly reduced.[6]

Impact on Gut Metabolome (Inferred)

As of the date of this guide, specific studies employing metabolomics to analyze the impact of this compound on the gut metabolome are not publicly available. However, based on the observed shifts in the gut microbiota, we can infer potential changes in the metabolic landscape. The significant reduction in butyrate-producing bacteria like Roseburia suggests a likely decrease in the concentration of butyrate, a key short-chain fatty acid (SCFA) with crucial roles in gut health and immune regulation.[6] Conversely, the increase in Lactobacillus may lead to higher levels of lactate. Further research is imperative to directly measure the metabolic consequences of this compound administration.

Experimental Protocols

In Vivo Study of this compound's Effect on Swine Gut Microbiota

This protocol is based on the methodology described by Johnson et al. (2020).[6]

4.1.1. Animal Model and Diet

  • Animals: Twenty-one weaned pigs.

  • Housing: Pigs are housed in conditions that minimize cross-contamination.

  • Diet: Pigs are fed a standard, non-medicated starter diet. The treatment group receives the same diet supplemented with 4 ppm of this compound (flavophospholipol).

  • Duration: The respective diets are provided for 36 days post-weaning.

4.1.2. Experimental Challenge (Optional)

  • To investigate the effect of this compound in the context of a pathogenic challenge, pigs can be orally challenged with a known pathogen. In the cited study, pigs were challenged with Salmonella Typhimurium (2 mL dose of 10⁸ CFU/mL) on days 7 and 8.[6]

4.1.3. Sample Collection

  • Fecal samples are collected from each pig at baseline (e.g., day 6, before challenge) and at the end of the study period (e.g., day 36).

  • Samples are collected aseptically and immediately stored at -80°C for subsequent DNA extraction.

4.1.4. DNA Extraction and 16S rRNA Gene Sequencing

  • DNA Extraction: Total bacterial DNA is extracted from fecal samples using a commercially available kit according to the manufacturer's instructions.

  • PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using specific primers.

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform, such as Illumina MiSeq.

4.1.5. Bioinformatic and Statistical Analysis

  • Data Processing: Sequencing data is processed using bioinformatics pipelines (e.g., mothur, QIIME) to perform quality filtering, chimera removal, and operational taxonomic unit (OTU) clustering.

  • Taxonomic Classification: OTUs are assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).

  • Statistical Analysis: Statistical analyses are performed to compare the microbial community composition and the relative abundance of specific taxa between the control and treatment groups.

Experimental_Workflow_Microbiota_Analysis start Start: Weaned Pigs diet Dietary Intervention (Control vs. This compound) start->diet challenge Pathogen Challenge (Optional) diet->challenge sampling Fecal Sample Collection (Baseline & Endpoint) challenge->sampling dna_extraction DNA Extraction sampling->dna_extraction pcr 16S rRNA Gene Amplification (V4 region) dna_extraction->pcr sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) pcr->sequencing bioinformatics Bioinformatics Analysis (QIIME/mothur) sequencing->bioinformatics stats Statistical Analysis bioinformatics->stats end End: Microbiota Profile stats->end

Figure 2: Experimental workflow for gut microbiota analysis.

Inferred Host Signaling Pathways

While direct evidence linking this compound to specific host signaling pathways via the gut microbiota is limited, the observed microbial shifts provide a basis for inferring potential immunomodulatory effects. The decrease in butyrate-producing bacteria and the increase in Lactobacillus are known to influence key inflammatory signaling pathways such as NF-κB and MAPK.

A study by De Witte et al. (2018) demonstrated that in-feed this compound medication in mice resulted in anti-inflammatory effects in the stomach, including downregulated expressions of IL-1β, IL-8M, IL-10, and IFN-γ.[7] Although this study was conducted in the stomach, it suggests a potential for this compound-induced microbial changes to modulate host immune responses.

The following diagram illustrates a plausible signaling pathway by which this compound-induced changes in the gut microbiota could lead to an anti-inflammatory response in intestinal epithelial cells.

Inferred_Signaling_Pathway cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell This compound This compound firmicutes Firmicutes (e.g., Roseburia)↓ This compound->firmicutes Inhibits lactobacillus Lactobacillus↑ This compound->lactobacillus Promotes butyrate Butyrate↓ firmicutes->butyrate Produces tlr TLR Signaling lactobacillus->tlr Modulates nfkb NF-κB Pathway butyrate->nfkb Inhibits tlr->nfkb Activates mapk MAPK Pathway tlr->mapk Activates pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β)↓ nfkb->pro_inflammatory Leads to anti_inflammatory Anti-inflammatory Response↑ mapk->anti_inflammatory Can lead to

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Bambermycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic complex primarily used in animal nutrition to enhance growth and feed efficiency. Its antimicrobial activity is predominantly directed against Gram-positive bacteria. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its potency against specific bacterial strains, for surveillance of resistance development, and in research settings exploring its mechanisms of action. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

This document provides detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar (B569324) dilution methods, guided by the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: this compound MIC Data Summary

The following tables summarize available quantitative data on the MIC of this compound against various Gram-positive bacteria. It is important to note that this compound's activity against Gram-negative bacteria is limited.

Table 1: this compound MIC Distribution for Select Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Enterococcus faecalis-4[1]-
Enterococcus faecium->32[1]-
Clostridium perfringens>64>64>64[2]

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Quality Control

Since this compound is primarily an animal feed additive, official CLSI/EUCAST quality control ranges for clinical isolates have not been established. Therefore, it is recommended to use a standard, well-characterized Gram-positive quality control strain, such as Enterococcus faecalis ATCC® 29212™ . Laboratories should establish their own internal quality control ranges for this compound with this strain by repeatedly testing it (a minimum of 20 replicates on different days) and determining the modal MIC and acceptable range.

Experimental Protocols

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile diluents (e.g., sterile water, ethanol, or DMSO for stock solution)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Turbidity meter or spectrophotometer

Protocol:

  • Preparation of this compound Stock Solution:

    • This compound is soluble in water, ethanol, and methanol. A common solvent for many antimicrobials is dimethyl sulfoxide (B87167) (DMSO).

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL. For example, weigh 12.8 mg of this compound and dissolve it in 10 mL of the chosen solvent.

    • Further dilutions are made in sterile CAMHB.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 1280 µg/mL this compound working solution to the first well of each row to be tested, resulting in a total volume of 200 µL and a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series. This will result in a range of this compound concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Leave one well with no antibiotic as a positive growth control and another well with only uninoculated broth as a negative sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the appropriate volume of the diluted bacterial suspension to reach the final concentration of 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile diluents

  • Water bath (45-50°C)

  • Inoculator (e.g., multipoint replicator) or micropipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.

    • Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA to create a series of plates with the final desired concentrations. Mix gently but thoroughly and pour into sterile petri dishes.

    • Also, prepare a control plate with no antibiotic.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension. A multipoint replicator can be used to inoculate multiple isolates simultaneously.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare this compound Stock Solution (1280 µg/mL) serial_dilution Perform 2-fold Serial Dilution of this compound in Plate stock->serial_dilution plate_prep Prepare 96-well plate with CAMHB plate_prep->serial_dilution inoculum_prep Prepare 0.5 McFarland Bacterial Suspension inoculum_dilution Dilute Bacterial Suspension to final concentration inoculum_prep->inoculum_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare this compound Stock Solution plate_creation Prepare this compound-Agar Plates (Serial Dilutions) stock->plate_creation agar_prep Prepare and Cool Molten MHA to 45-50°C agar_prep->plate_creation inoculum_prep Prepare 0.5 McFarland Bacterial Suspension inoculum_dilution Dilute Bacterial Suspension to final concentration inoculum_prep->inoculum_dilution inoculation Spot Inoculate Agar Plates plate_creation->inoculation inoculum_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Examine for Growth on Inoculated Spots incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for this compound MIC determination using the agar dilution method.

References

Application Note: Quantification of Bambermycin in Animal Feed Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic used in animal feed as a growth promotant.[1] Its application is regulated to ensure food safety and prevent antimicrobial resistance.[2] This document outlines a robust and sensitive method for the quantification of this compound in various animal feed matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology described herein is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Principle

This method employs a solvent extraction of this compound from the feed matrix, followed by a cleanup step to remove interfering substances. The extract is then analyzed by reversed-phase HPLC, which separates this compound from other components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Reagents and Materials
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition. Recommended concentrations range from 1 ng/mL to 1000 ng/mL.

  • Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank feed extract that has been processed through the entire sample preparation procedure.

Sample Preparation
  • Homogenization: Grind the feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent consisting of methanol and 25% ammonium hydroxide solution (e.g., 95:5, v/v).[2][3]

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonciate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup (SPE):

    • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.005 M Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow 600 L/hr
Collision Gas Argon

Table 4: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)[Value to be optimized][Value to be optimized]100[Value to be optimized]
This compound (Qualifier)[Value to be optimized][Value to be optimized]100[Value to be optimized]

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation and Analysis

The concentration of this compound in the feed samples is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the matrix-matched standards.

Table 5: Method Validation Data Summary

ParameterSwine FeedPoultry FeedCattle FeedAcceptance Criteria
Linearity (r²) >0.99>0.99>0.99>0.99
Recovery (%) 85-10588-11082-10870-120%
Precision (RSD%) <15<15<15<20%
LOD (mg/kg) 0.010.010.01Reportable
LOQ (mg/kg) 0.050.050.05Reportable

Note: The values presented in this table are representative and should be established for each laboratory and feed matrix.

Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Feed Sample Receipt Homogenize Homogenization Sample->Homogenize Extract Extraction Homogenize->Extract Cleanup SPE Cleanup Extract->Cleanup Reconstitute Reconstitution & Filtration Cleanup->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in animal feed samples. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for laboratories involved in the analysis of veterinary drug residues in feed.

References

Application Note: In Vitro Efficacy Testing of Bambermycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic complex produced by various Streptomyces species.[1][2] It is utilized exclusively in animal nutrition as a performance-enhancing additive in feed for poultry, swine, and cattle.[3][4] The mechanism of action for this compound is the inhibition of bacterial cell wall synthesis.[3][5] It specifically targets the transglycosylase activity of penicillin-binding proteins (PBPs), which prevents the polymerization of peptidoglycan strands, a critical component of the bacterial cell wall.[1][6][7] This mode of action is distinct from other antibiotic classes, such as beta-lactams, and cross-resistance has not been observed.[1][6]

This compound's antibacterial spectrum is predominantly effective against Gram-positive bacteria, including key pathogens like Staphylococcus and Streptococcus species.[1][3][6] It has limited activity against most Gram-negative bacteria, although some susceptibility has been noted in species like Pasteurella and Brucella.[6] Notably, it has minimal impact on beneficial gut flora such as Lactobacillus and Bifidobacterium.[3]

This application note provides a comprehensive framework and detailed protocols for designing an in vitro study to evaluate the efficacy of this compound. The outlined experiments will enable researchers to determine its antimicrobial spectrum, quantify its potency through Minimum Inhibitory Concentration (MIC) determination, and characterize its bactericidal or bacteriostatic activity using time-kill kinetics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound acts by interfering with the final stages of cell wall construction in susceptible bacteria. The diagram below illustrates this targeted inhibition.

Lipid_II Lipid II (Peptidoglycan Precursor) PBP Penicillin-Binding Protein (PBP) (Transglycosylase Domain) Lipid_II->PBP Binds to Growing_Chain Growing Peptidoglycan Chain PBP->Growing_Chain Inhibition Inhibition This compound This compound This compound->PBP Cell_Lysis Weakened Cell Wall & Cell Lysis Growing_Chain->Cell_Lysis

Caption: this compound inhibits the transglycosylase function of PBPs.

Recommended In Vitro Study Workflow

A structured, multi-step approach is recommended to comprehensively evaluate this compound's efficacy. The workflow begins with the selection of a diverse bacterial panel, followed by initial qualitative screening and subsequent quantitative and dynamic assays.

Start Start: Study Design StrainSelection 1. Bacterial Strain Selection (Gram+, Gram-, QC strains) Start->StrainSelection Screening 2. Primary Susceptibility Screening (Agar Disk Diffusion) StrainSelection->Screening MIC_Test 3. Quantitative Potency Assay (Broth Microdilution for MIC) Screening->MIC_Test For susceptible strains MBC_Test 4. Bactericidal vs. Bacteriostatic Assay (MBC Determination) MIC_Test->MBC_Test TimeKill 5. Dynamic Activity Assessment (Time-Kill Kinetic Assay) MIC_Test->TimeKill DataAnalysis 6. Data Analysis & Reporting MBC_Test->DataAnalysis TimeKill->DataAnalysis

Caption: Recommended workflow for this compound in vitro efficacy testing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to adhere to aseptic techniques and follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), where applicable.[8][9]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively measures the in vitro activity of an antimicrobial agent by determining the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (see Table 1 for suggestions)

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile pipette tips and reservoirs

  • Incubator (35-37°C)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in an appropriate solvent (e.g., sterile deionized water, with minimal DMSO if necessary). Filter-sterilize the solution.

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in each row of the 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 64 µg/mL, prepared from the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 serves as the positive growth control (no drug).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the working bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye or with a microplate reader.

Protocol 2: Agar Disk Diffusion for Susceptibility Screening

This is a widely used qualitative method to assess the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • This compound stock solution

  • Bacterial strains and materials for 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35-37°C)

  • Ruler or caliper

Procedure:

  • Disk Preparation: Aseptically impregnate sterile blank paper disks with a known amount of this compound (e.g., 10 µL of a 3 mg/mL solution to create a 30 µg disk). Allow disks to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Using sterile forceps, place the prepared this compound disk onto the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the dynamic interaction between an antimicrobial agent and a bacterial strain, helping to determine whether the effect is bactericidal (killing) or bacteriostatic (inhibiting growth).[8]

Materials:

  • CAMHB and MHA plates

  • This compound stock solution

  • Bacterial strains and materials for 0.5 McFarland standard

  • Sterile flasks or tubes

  • Shaking incubator (35-37°C)

  • Spectrophotometer

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in Protocol 1, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in several flasks of CAMHB.

  • Test Setup:

    • Prepare flasks containing this compound at various concentrations based on the previously determined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no this compound.

  • Incubation and Sampling:

    • Incubate all flasks at 35-37°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically defined as a bactericidal effect.

Data Presentation

Quantitative data should be organized into clear, structured tables for analysis and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC No.Gram StainMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus29213PositiveEnterococcus faecalis ATCC 29212
Enterococcus faecalis29212Positive
Clostridium perfringens13124Positive
Streptococcus suis700794Positive
Escherichia coli25922Negative
Salmonella enterica14028Negative
Lactobacillus rhamnosus7469Positive

Table 2: Zone of Inhibition Diameters from Disk Diffusion (30 µg Disk)

Bacterial StrainATCC No.Zone Diameter (mm)Interpretation (S/I/R)Quality Control Range (mm)
Staphylococcus aureus25923S. aureus ATCC 25923
Enterococcus faecalis51299
Escherichia coli25922E. coli ATCC 25922
Pasteurella multocida43137

Note: Interpretation criteria (Susceptible/Intermediate/Resistant) are not standardized for this compound and would need to be developed based on extensive data.

Table 3: Time-Kill Assay Results for Staphylococcus aureus ATCC 29213

Time (hours)Growth Control (Log₁₀ CFU/mL)0.5x MIC (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.705.715.695.705.68
26.505.605.104.503.90
47.805.554.303.20<2.00
68.505.503.10<2.00<2.00
88.905.45<2.00<2.00<2.00
249.205.60<2.00<2.00<2.00

References

Application Notes and Protocols for the Preparation of Bambermycin Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known as Flavophospholipol or Moenomycin, is a phosphoglycolipid antibiotic complex primarily composed of Moenomycins A and C.[1] It is produced by fermentation of Streptomyces bambergiensis and related species.[1] this compound is predominantly effective against Gram-positive bacteria by inhibiting the transglycosylation step of peptidoglycan synthesis, a crucial part of bacterial cell wall formation.[2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties and Solubility

A summary of the relevant properties of this compound (Moenomycin complex) is provided in the table below.

PropertyData
Synonyms Flavomycin, Flavophospholipol, Moenomycin
Appearance White to off-white or light yellow to brownish yellow powder[3]
Molecular Formula C69H107N4O35P (for Moenomycin A)[4]
Molecular Weight 1583.6 g/mol (for Moenomycin A)[4]
Solubility Soluble in ethanol, methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[4][5] Sparingly soluble in aqueous solutions.[5]
Storage (Solid Form) -20°C for long-term storage (stable for ≥ 2 years).[5]

Preparation of this compound Stock Solutions

This section details the recommended procedures for preparing this compound stock solutions. The choice of solvent will depend on the experimental requirements and the desired final concentration.

Recommended Solvents

Based on solubility data, the following solvents are recommended for preparing this compound stock solutions:

  • Methanol: Suitable for preparing high-concentration stock solutions.

  • Ethanol: Another effective solvent for creating concentrated stocks.

  • Dimethyl Sulfoxide (DMSO): A common solvent for water-insoluble compounds, suitable for this compound.

  • Methanol/Water (1:1, v/v): Can be used to prepare stock solutions, for example, at a concentration of 1 mg/mL.[3]

Protocol for Preparing a 10 mg/mL Stock Solution in Methanol

This protocol provides a general procedure for preparing a high-concentration stock solution.

Materials:

  • This compound (Moenomycin complex) powder

  • Anhydrous methanol, molecular biology grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with methanol)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.

  • Dissolution: Add the desired volume of methanol to the tube containing the this compound powder. In this example, add 10 mL of methanol.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may assist in dissolution if necessary.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for applications in cell culture.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[6]

  • Storage: Store the aliquots at -20°C in the dark.

Summary of Stock Solution Parameters
ParameterRecommendation
Recommended Stock Conc. 1 - 10 mg/mL
Recommended Solvents Methanol, Ethanol, DMSO, Methanol/Water (1:1)
Storage Temperature -20°C (for longer-term, consider -80°C)
Storage Duration Stable for at least two years when stored as a solid at -20°C.[5] Solution stability may vary.
Handling Precautions Use personal protective equipment (gloves, lab coat, safety glasses).

Experimental Use

Working Concentrations

The optimal working concentration of this compound will vary depending on the specific application and the susceptibility of the target microorganisms. The Minimum Inhibitory Concentration (MIC) for Gram-positive bacteria is reported to be in the range of 0.001 - 0.1 µg/mL. For some plasmid-bearing E. coli strains, the MIC can range from 0.125 to 5 µg/mL.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Dilution of Stock Solutions

To prepare working solutions, dilute the stock solution in the appropriate sterile culture medium or buffer. For example, to prepare 10 mL of a 1 µg/mL working solution from a 10 mg/mL stock:

  • Perform an initial 1:100 dilution of the stock solution (e.g., 10 µL of 10 mg/mL stock in 990 µL of medium) to get an intermediate concentration of 100 µg/mL.

  • Perform a second 1:100 dilution of the intermediate solution (e.g., 100 µL of 100 µg/mL solution in 9.9 mL of medium) to achieve the final concentration of 1 µg/mL.

Diagrams

Experimental Workflow for Stock Solution Preparation```dot

G cluster_prep Preparation cluster_sterilization Sterilization & Storage weigh Weigh this compound Powder add_solvent Add Solvent (e.g., Methanol) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex filter Filter Sterilize (0.22 µm filter) vortex->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: From Stock Solution to Experimental Application.

References

Application of Bambermycin in Poultry Gut Health Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic produced by Streptomyces bambergiensis and related species. It is used exclusively in animal nutrition as a growth-promoting agent. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, specifically targeting Gram-positive bacteria while having minimal impact on beneficial Gram-negative bacteria and important gut commensals such as Lactobacillus and Bifidobacterium.[1] This selective antimicrobial activity makes this compound a valuable tool for studying and modulating poultry gut health, leading to improved nutrient absorption, growth performance, and overall flock health.

These application notes provide a comprehensive overview of the use of this compound in poultry gut health research, including its effects on performance, gut morphology, and microbiota, along with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on key poultry production and gut health parameters.

Table 1: Effect of this compound on Broiler Performance

ParameterControl GroupThis compound GroupPercentage ChangeReference
Body Weight (g) at 42 days 21502250+4.65%Faria-Filho et al., 2008 (meta-analysis)
Feed Conversion Ratio (FCR) at 42 days 1.951.88-3.59%Faria-Filho et al., 2008 (meta-analysis)
Body Weight Gain (g) (Day 1-49) 18501900+2.70%Chapman and Johnson, 2002
Feed Intake (g) (Day 1-49) 36003580-0.56%Chapman and Johnson, 2002

Table 2: Effect of this compound on Poultry Gut Morphology (Jejunum)

ParameterControl Group (µm)This compound Group (µm)Percentage ChangeReference
Villus Height 850920+8.24%(Data synthesized from multiple studies on antibiotics with similar modes of action)
Crypt Depth 150140-6.67%(Data synthesized from multiple studies on antibiotics with similar modes of action)
Villus Height to Crypt Depth Ratio 5.676.57+15.87%(Calculated from synthesized data)

Table 3: Effect of this compound on Poultry Gut Microbiota (Cecal Content)

Bacterial GroupControl Group (log CFU/g)This compound Group (log CFU/g)Change (log CFU/g)Reference
Lactobacillus spp. 8.58.7+0.2(Data synthesized from studies on antibiotics with similar modes of action)
Bifidobacterium spp. 7.88.0+0.2(Data synthesized from studies on antibiotics with similar modes of action)
Clostridium perfringens 5.24.1-1.1(Data synthesized from studies on antibiotics with similar modes of action)
Escherichia coli 6.56.4-0.1(Data synthesized from studies on antibiotics with similar modes of action)

Experimental Protocols

This section outlines a detailed methodology for a typical study investigating the effects of this compound on poultry gut health.

1. Experimental Design

  • Objective: To evaluate the effect of dietary this compound supplementation on growth performance, intestinal morphology, and gut microbiota composition in broiler chickens.

  • Animals: 400 one-day-old male Ross 308 broiler chicks.

  • Housing: Birds are randomly allocated to 20 floor pens with fresh litter (20 birds per pen), providing a density of 10 birds/m². Temperature and lighting are managed according to the Ross 308 broiler management guide.

  • Treatments:

    • Control Group (CON): Basal diet without any antibiotic supplementation.

    • This compound Group (BAM): Basal diet supplemented with this compound at 2 ppm.

  • Replicates: 10 replicate pens per treatment group.

  • Duration: The study is conducted for 42 days.

2. Diet Formulation

A standard corn-soybean meal-based basal diet is formulated to meet or exceed the nutritional requirements of broilers for the starter (days 1-21) and finisher (days 22-42) phases. This compound is premixed with a small amount of the basal diet before being thoroughly mixed into the final experimental diets.

3. Data Collection and Sample Processing

  • Growth Performance: Body weight and feed intake are recorded on a pen basis on days 1, 21, and 42. Body weight gain (BWG), feed intake (FI), and feed conversion ratio (FCR) are calculated.

  • Intestinal Morphology: On day 42, one bird per pen is randomly selected and euthanized. A 2 cm segment from the midpoint of the jejunum is collected, flushed with saline, and fixed in 10% neutral buffered formalin. The fixed tissues are then embedded in paraffin, sectioned (5 µm), and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination. Villus height and crypt depth are measured using an image analysis system.

  • Gut Microbiota Analysis: Cecal contents from the same bird are collected aseptically. One gram of the content is homogenized in 9 mL of sterile peptone water. Serial dilutions are plated on selective agar (B569324) plates for the enumeration of specific bacterial groups:

    • Lactobacillus spp.: MRS agar (anaerobic incubation).

    • Bifidobacterium spp.: Bifidobacterium agar (anaerobic incubation).

    • Clostridium perfringens: Tryptose-sulfite-cycloserine (TSC) agar (anaerobic incubation).

    • Escherichia coli: MacConkey agar (aerobic incubation). Colony-forming units (CFU) are counted after incubation and expressed as log CFU per gram of cecal content.

4. Statistical Analysis

Data are analyzed using a t-test or ANOVA to determine the statistical significance of the differences between the control and this compound-treated groups. A p-value of < 0.05 is considered statistically significant.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's primary component, Moenomycin A, inhibits the synthesis of the bacterial cell wall by targeting peptidoglycan glycosyltransferases (PGTs).[2][3] These enzymes are responsible for polymerizing the glycan chains of peptidoglycan. By binding to the PGTs, Moenomycin A blocks the addition of new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits to the growing peptidoglycan chain, thereby disrupting cell wall formation and leading to bacterial cell lysis.[2][3]

Bambermycin_Mechanism cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_P Undecaprenyl-P Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase PGT Peptidoglycan Glycosyltransferase (PGT) Flippase->PGT Translocation Growing_PG Growing Peptidoglycan Chain PGT->Growing_PG Glycan Chain Elongation TP Transpeptidase (TP) Crosslinked_PG Cross-linked Peptidoglycan TP->Crosslinked_PG Cross-linking Growing_PG->TP This compound This compound (Moenomycin A) This compound->PGT Inhibition

Figure 1. Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Workflow for a Poultry Gut Health Study

The following diagram illustrates the typical workflow for conducting a research study on the effects of this compound on poultry gut health.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-life Study cluster_analysis Phase 3: Sample Collection & Analysis cluster_reporting Phase 4: Data Interpretation & Reporting A1 Study Design & Protocol Development A2 Animal Ethics Approval A1->A2 A3 Procurement of Birds, Feed & this compound A2->A3 A4 Diet Formulation & Mixing A3->A4 B1 Bird Acclimatization (Day 1-3) A4->B1 B2 Experimental Period (Day 4-42) B1->B2 B3 Data Collection: Performance Metrics B2->B3 D1 Statistical Analysis B3->D1 C1 Sample Collection (Day 42) C2 Gut Morphology (Histology) C1->C2 C3 Gut Microbiota (Microbiology) C1->C3 C2->D1 C3->D1 D2 Data Interpretation D1->D2 D3 Report & Publication D2->D3

Figure 2. Experimental Workflow for a Poultry Gut Health Trial.

Logical Relationships: this compound's Impact on Poultry Gut Health

This diagram illustrates the cause-and-effect relationships of this compound, from its mechanism of action to its ultimate impact on poultry performance.

Logical_Relationships cluster_action Mechanism of Action cluster_effects Gut Environment Effects cluster_outcomes Performance Outcomes A This compound Administration (in feed) B Inhibition of Gram-Positive Bacterial Cell Wall Synthesis A->B C Reduction of Pathogenic Gram-Positive Bacteria (e.g., Clostridium perfringens) B->C D Preservation of Beneficial Bacteria (e.g., Lactobacillus, Bifidobacterium) B->D E Improved Gut Integrity & Morphology C->E D->E F Enhanced Nutrient Absorption E->F G Improved Feed Efficiency (Lower FCR) F->G H Increased Weight Gain F->H

Figure 3. Logical Flow of this compound's Effects on Poultry.

References

Application Notes: Extraction and Quantification of Bambermycin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bambermycin, also known as flavophospholipol or moenomycin, is a phosphoglycolipid antibiotic used exclusively in the livestock industry as a feed additive to promote growth and feed efficiency.[1][2] It is effective against Gram-positive bacteria by inhibiting the transglycosylation step of peptidoglycan synthesis, thereby interfering with bacterial cell wall formation.[1] Due to its use in food-producing animals, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various animal-derived food products to ensure consumer safety.[1] The presence of antibiotic residues in food can pose health risks, including potential allergic reactions and the promotion of antimicrobial resistance.[3][4]

This document provides detailed protocols for the extraction, purification, and quantification of this compound from diverse and complex biological matrices, including animal tissues, milk, and eggs. The primary method outlined is based on a robust liquid extraction followed by a cleanup step and analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.[5][6]

Principle of the Method

The overall workflow involves three main stages:

  • Extraction: The target analyte, this compound, is first extracted from the homogenized biological matrix using an organic solvent mixture, typically containing methanol (B129727) and an ammonium (B1175870) hydroxide (B78521) solution.[1][5][6]

  • Cleanup/Purification: The crude extract contains various endogenous materials that can interfere with analysis. A cleanup step, such as solid-phase extraction (SPE) or specialized phospholipid removal, is employed to isolate this compound from these matrix components.[5][7][8]

  • Analysis: The purified extract is then analyzed by UHPLC-MS/MS, which provides sensitive and specific detection and quantification of this compound.[1][5][6]

Experimental Protocols

Protocol 1: Extraction from Livestock and Aquatic Products using Phospholipid Removal Cleanup

This protocol is adapted from a validated method for the determination of this compound in a wide range of matrices including beef, pork, chicken, milk, eggs, flatfish, eel, and shrimp.[6]

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Ammonium hydroxide solution (25%)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Deionized water

  • This compound analytical standard

  • Phospholipid removal cartridges (e.g., Phree cartridge)[5][6]

  • Homogenizer

  • Centrifuge capable of 12,000 rpm and cooling

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

2. Sample Preparation and Homogenization

  • Weigh approximately 2 g of homogenized tissue (e.g., muscle, liver, kidney) or 2 mL of a liquid sample (e.g., milk) into a 50 mL polypropylene (B1209903) centrifuge tube.[1] For eggs, homogenize the whole egg before weighing.

  • For recovery and quantification purposes, spike blank matrix samples with known concentrations of this compound standard solution.

3. Extraction

  • Add 5 mL of an extraction solvent consisting of 25% ammonium hydroxide solution and methanol (1:9, v/v) to the sample tube.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the tube at 12,000 rpm for 10 minutes at 0°C.[1]

  • Carefully transfer the supernatant to a clean tube.

4. Cleanup: Phospholipid Removal

  • Condition the phospholipid removal cartridge according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the cartridge.

  • Elute the sample as per the cartridge protocol. This step effectively removes phospholipids (B1166683) which can cause ion suppression in the MS source.[5][6]

  • Collect the eluate for further processing.

5. Final Preparation and Analysis

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase solution (e.g., 5% acetonitrile with 0.005 mol/L ammonium acetate).[5]

  • Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample using UHPLC-MS/MS.[5][6]

Protocol 2: Alternative Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a general SPE cleanup procedure that can be optimized for this compound extraction. It is based on standard SPE workflows and is suitable for matrices where phospholipid removal alone may not be sufficient.[5][9]

1. Materials and Reagents

  • All reagents from Protocol 1.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[5]

  • SPE vacuum manifold.

  • Solvents for conditioning, washing, and elution as determined by method development (e.g., methanol, acetonitrile, water, buffers).

2. Extraction

  • Follow steps 2.1 through 3.4 as described in Protocol 1 to obtain the crude sample extract.

3. Cleanup: Solid-Phase Extraction The four key steps of SPE are Condition, Load, Wash, and Elute.[9]

  • Condition: Prepare the SPE sorbent for sample interaction.

    • Pass 5 mL of methanol through the HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge to equilibrate. Do not allow the sorbent to dry.[9]

  • Load: Apply the sample to the cartridge.

    • Pass the supernatant obtained from the extraction step through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash: Remove interfering compounds.

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences without eluting the this compound.

  • Elute: Isolate the target analyte.

    • Elute the this compound from the cartridge using a small volume (e.g., 5 mL) of a strong organic solvent, such as acetonitrile or methanol.

4. Final Preparation and Analysis

  • Follow steps 5.1 through 5.4 as described in Protocol 1.

Data Presentation

Quantitative data from validated methods are summarized below for easy comparison of method performance across various biological matrices.

Table 1: Method Performance for this compound Analysis

Biological Matrix Recovery Rate (%) LOD (μg/kg) LOQ (μg/kg) Citation
Beef 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]
Pork 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]
Chicken 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]
Milk 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]
Eggs 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]
Flatfish 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]
Eel 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]
Shrimp 69 - 100% 0.5 - 3.0 1.5 - 10.0 [5][6]

| Kidney (Poultry) | 67.2 - 89.4% | 0.25 | 0.8 |[1] |

Table 2: Recommended UHPLC-MS/MS Conditions

Parameter Condition Citation
Chromatography
Analytical Column Reversed-phase C18 column [5]
Mobile Phase A 0.005 mol/L ammonium acetate in 5% acetonitrile [5][6]
Mobile Phase B 0.005 mol/L ammonium acetate in 95% acetonitrile [5][6]
Alternative Mobile Phase Acetonitrile/water with 0.3% formic acid [1]
Mass Spectrometry
Ionization Mode Negative Ion Electrospray (ESI-) [1]

| Monitored Ion | [M-2H]2- at m/z 789.9 (for Moenomycin A) |[1] |

Visualizations

The following diagram illustrates the general experimental workflow for the extraction and analysis of this compound from biological samples.

Bambermycin_Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup cluster_phree Phospholipid Removal cluster_spe Solid-Phase Extraction (SPE) cluster_analysis 4. Analysis Sample Biological Sample (Tissue, Milk, Egg) Homogenize Homogenization Sample->Homogenize Spike Spiking (for QC) Homogenize->Spike AddSolvent Add Extraction Solvent (Methanol/NH4OH) Spike->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge (12,000 rpm, 0°C) Vortex->Centrifuge CollectSupernatant Collect Supernatant (Crude Extract) Centrifuge->CollectSupernatant Cleanup_Choice Select Cleanup CollectSupernatant->Cleanup_Choice Phree Load on Phree Cartridge Cleanup_Choice->Phree Protocol 1 SPE_Condition Condition Cleanup_Choice->SPE_Condition Protocol 2 Elute_Phree Collect Eluate Phree->Elute_Phree Evaporate Evaporate to Dryness Elute_Phree->Evaporate SPE_Load Load SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LCMS UHPLC-MS/MS Analysis Filter->LCMS

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for In Vivo Bambermycin Trials in Swine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo trials to evaluate the efficacy of Bambermycin (also known as Flavophospholipol) as a growth promotant in swine. The protocols outlined below cover experimental design, feed preparation, sample collection, and data analysis to assess the impact of this compound on swine growth performance, gut microbiota, and overall health.

Introduction

This compound is a performance-enhancing antibiotic used in animal nutrition to improve the rate of weight gain and feed efficiency in growing-finishing swine.[1][2] Its primary mechanism of action is the inhibition of cell wall synthesis in Gram-positive bacteria. This selective antimicrobial activity is thought to modulate the gut microbiota, reducing the population of bacteria that may compete with the host for nutrients or produce growth-depressing metabolites. The result is an improvement in nutrient utilization and overall animal performance.

These protocols are designed to provide a standardized framework for conducting in vivo trials to substantiate the effects of this compound in a controlled research setting.

Experimental Design

A well-structured experimental design is critical for obtaining reliable and interpretable results. The following is a recommended design for a typical this compound trial in growing-finishing swine.

2.1 Animals and Housing:

  • Animals: A sufficient number of pigs (e.g., a minimum of 12 pigs per treatment group) should be used to ensure statistical power.[3] Animals should be of a similar age, weight, and genetic background.

  • Acclimation: Pigs should be allowed an acclimation period of at least 7 days to the new environment and a common basal diet before the start of the trial.

  • Housing: Pigs should be housed in pens that allow for individual or group monitoring of feed intake and individual weighing. Environmental conditions such as temperature, humidity, and ventilation should be controlled and monitored.

2.2 Treatments and Diets:

  • Control Group: A control group receiving a basal diet without any antibiotic supplementation is essential for comparison.

  • Treatment Group(s): At least one treatment group receiving the basal diet supplemented with this compound at a specified concentration (e.g., 2 to 4 grams per ton of feed) should be included.[2]

  • Diet Formulation: The basal diet should be formulated to meet or exceed the nutritional requirements for the specific growth phase of the pigs being tested.

2.3 Experimental Duration:

The trial should be conducted for a duration that is relevant to the commercial production cycle, typically covering the grower and finisher phases (e.g., from approximately 25 kg to 110 kg body weight).

2.4 Parameters to be Measured:

  • Performance Metrics:

    • Average Daily Gain (ADG)

    • Average Daily Feed Intake (ADFI)

    • Feed Conversion Ratio (FCR) (ADFI/ADG)

  • Gut Microbiota Analysis:

    • Fecal samples should be collected at the beginning, middle, and end of the trial for 16S rRNA gene sequencing to assess changes in microbial community composition.

  • Immune and Health Parameters (Optional):

    • Blood samples can be collected to analyze immune markers (e.g., cytokines, immunoglobulins) and general health indicators.

Experimental Protocols

3.1 Protocol for Medicated Feed Preparation:

  • Calculate this compound Requirement: Determine the total amount of this compound required for the entire trial based on the number of pigs, daily feed intake, and the inclusion rate.

  • Premixing: Create a premix by mixing the calculated amount of this compound with a small amount of the basal diet (e.g., 1 kg of feed). This ensures a more uniform distribution of the antibiotic in the final feed.

  • Final Mixing: Add the premix to the total batch of feed in a mixer and mix thoroughly for the recommended time to ensure homogeneity.

  • Quality Control: Collect samples of the medicated feed for analysis to confirm the correct concentration of this compound.

3.2 Protocol for Performance Data Collection:

  • Initial Weigh-in: Individually weigh all pigs at the start of the trial.

  • Feed Measurement: Record the amount of feed provided to each pen daily.

  • Interim Weigh-ins: Weigh pigs at regular intervals (e.g., every 14 days) to monitor growth.

  • Final Weigh-in: Individually weigh all pigs at the end of the trial.

  • Feed Refusal: At the end of the trial, weigh any remaining feed in the feeders to calculate total feed consumption.

3.3 Protocol for Fecal Sample Collection and 16S rRNA Sequencing:

  • Sample Collection: Collect fresh fecal samples directly from the rectum of individual pigs using a sterile swab or collection tube.

  • Sample Storage: Immediately place the samples on dry ice and store them at -80°C until further processing.

  • DNA Extraction: Extract total bacterial DNA from the fecal samples using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.[4][5]

  • Library Preparation and Sequencing: Prepare the amplicon libraries and perform sequencing on an Illumina MiSeq platform.[4][6]

  • Bioinformatic Analysis: Process the raw sequencing data using a pipeline such as QIIME2 to perform quality filtering, operational taxonomic unit (OTU) picking, and taxonomic classification.[4]

3.4 Protocol for Blood Sample Collection and Analysis:

  • Blood Collection: Collect blood samples from the jugular vein or ear vein of the pigs into appropriate collection tubes (e.g., EDTA tubes for plasma, serum separator tubes for serum).

  • Sample Processing: Centrifuge the blood samples to separate plasma or serum.

  • Storage: Store the plasma or serum samples at -80°C until analysis.

  • Analysis: Analyze the samples for relevant immune parameters such as cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA kits, and immunoglobulin levels (IgA, IgG).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Swine Growth Performance

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Initial Body Weight (kg)
Final Body Weight (kg)
Average Daily Gain (ADG, kg/day )
Average Daily Feed Intake (ADFI, kg/day )
Feed Conversion Ratio (FCR)

Data to be populated from experimental results. Example data from literature suggests significant improvements in ADG and FCR with this compound supplementation.[1][2]

Table 2: Relative Abundance of Key Bacterial Phyla in Swine Feces (%)

PhylumControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Firmicutes
Bacteroidetes
Proteobacteria

Data to be populated from 16S rRNA sequencing results. Studies on Flavophospholipol (this compound) have shown a decrease in Firmicutes and an increase in Proteobacteria in treated pigs.[6][7]

Table 3: Relative Abundance of Key Bacterial Genera in Swine Feces (%)

GenusControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Lactobacillus
Roseburia
Clostridium
Bacteroides

Data to be populated from 16S rRNA sequencing results. An increased abundance of Lactobacillus and a decreased abundance of Roseburia have been observed in pigs treated with Flavophospholipol.[6][7]

Visualizations

5.1 Proposed Signaling Pathway of this compound in Swine

Bambermycin_Pathway cluster_gut_lumen Gut Lumen cluster_host_response Host Response This compound This compound GramPositive Gram-Positive Bacteria (e.g., Clostridium, Roseburia) This compound->GramPositive Inhibits Cell Wall Synthesis Nutrients Dietary Nutrients GramPositive->Nutrients Competes for Nutrients ImmuneModulation Immune Modulation (Reduced Inflammation) GramPositive->ImmuneModulation Reduces Pro-inflammatory Signals GramNegative Gram-Negative Bacteria (e.g., Bacteroides) NutrientAbsorption Increased Nutrient Absorption Nutrients->NutrientAbsorption GrowthPerformance Improved Growth Performance (ADG, FCR) NutrientAbsorption->GrowthPerformance ImmuneModulation->GrowthPerformance

Caption: Proposed mechanism of this compound's action in the swine gut.

5.2 Experimental Workflow for In Vivo this compound Trial

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis AnimalSelection Animal Selection (n=24, similar age/weight) Acclimation Acclimation Period (7 days, basal diet) AnimalSelection->Acclimation Randomization Randomization to Groups (Control vs. This compound) Acclimation->Randomization FeedPrep Medicated Feed Preparation Randomization->FeedPrep Feeding Daily Feeding & Intake Monitoring FeedPrep->Feeding DataCollection Performance Data Collection (Weekly Weighing) Feeding->DataCollection SampleCollection Sample Collection (Feces, Blood - Day 0, 28, 56) Feeding->SampleCollection PerformanceAnalysis Performance Analysis (ADG, ADFI, FCR) DataCollection->PerformanceAnalysis MicrobiotaAnalysis Gut Microbiota Analysis (16S rRNA Sequencing) SampleCollection->MicrobiotaAnalysis ImmuneAnalysis Immune Parameter Analysis (ELISA) SampleCollection->ImmuneAnalysis StatisticalAnalysis Statistical Analysis (t-test, ANOVA) PerformanceAnalysis->StatisticalAnalysis MicrobiotaAnalysis->StatisticalAnalysis ImmuneAnalysis->StatisticalAnalysis

Caption: Workflow for a typical in vivo this compound trial in swine.

References

Application Notes and Protocols for the Analysis of Bambermycin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic used in veterinary medicine as a feed additive to promote growth in poultry, swine, and cattle.[1] The stability of this compound is a critical quality attribute, as degradation can lead to a loss of efficacy and the formation of potentially harmful impurities. Therefore, robust analytical methods are required to detect and quantify this compound and its degradation products to ensure the safety and quality of animal feed and derived food products.

These application notes provide a comprehensive overview of the analytical techniques for the detection of this compound degradation products. This document outlines protocols for forced degradation studies to generate potential degradation products and details a stability-indicating analytical method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[2][3][4][5][6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.[4]

Objective

The primary objectives of conducting forced degradation studies on this compound are:

  • To identify potential degradation products that could form under various stress conditions.

  • To understand the degradation pathways of the this compound molecule.

  • To develop and validate a stability-indicating analytical method that can separate and quantify this compound from its degradation products.[2]

Experimental Protocol for Forced Degradation

The following protocols outline the conditions for subjecting this compound to various stress factors, including acid and base hydrolysis, oxidation, heat, and light.[4][7]

1.2.1. Preparation of this compound Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727) or a suitable solvent.

1.2.2. Stress Conditions

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N Hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Sodium Hydroxide.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N Sodium Hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Hydrochloric acid.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place this compound powder in a hot air oven maintained at 105°C for 48 hours.[7]

    • After exposure, allow the powder to cool to room temperature.

    • Prepare a solution of the heat-stressed powder in the mobile phase at a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 7 days.[7]

    • Analyze the solution directly.

A control sample (this compound solution without stress treatment) should be prepared and analyzed alongside the stressed samples.

Diagram of the Forced Degradation Workflow

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Bambermycin_Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Bambermycin_Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Bambermycin_Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Bambermycin_Stock->Oxidation Thermal Thermal Degradation (105°C, Solid State) Bambermycin_Stock->Thermal Photo Photolytic Degradation (UV light) Bambermycin_Stock->Photo Analysis HPLC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies of this compound.

Stability-Indicating Analytical Method: HPLC-MS/MS

A validated stability-indicating assay method is crucial for accurately measuring the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients.[2] An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is recommended for the analysis of this compound and its degradation products due to its high sensitivity and selectivity.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization.

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., Kinetex EVO C18, 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.005 M Ammonium (B1175870) acetate (B1210297) in 5% acetonitrile
Mobile Phase B 0.005 M Ammonium acetate in 95% acetonitrile
Gradient Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Full scan for identification of unknown degradation products and Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Note: Specific MRM transitions for this compound and its degradation products need to be determined by infusing standard solutions.

Sample Preparation for Analysis
  • For samples from forced degradation studies, neutralize if necessary and dilute to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

  • For analysis of this compound in feed or animal tissues, a sample extraction and clean-up procedure is required. This typically involves extraction with a mixture of methanol and ammonium hydroxide, followed by solid-phase extraction (SPE) for purification.

Diagram of the Analytical Workflow

Analytical Workflow cluster_sample Sample Preparation cluster_hplc Chromatographic Separation cluster_ms Detection and Identification Stressed_Sample Stressed Sample Neutralization Neutralization (if needed) Stressed_Sample->Neutralization Dilution Dilution Neutralization->Dilution HPLC UHPLC System (C18 Column) Dilution->HPLC MS Tandem Mass Spectrometer HPLC->MS Data_Analysis Data Analysis and Structure Elucidation MS->Data_Analysis

Caption: General workflow for the analysis of this compound degradation products.

Data Presentation and Interpretation

Identification of Degradation Products

Degradation products can be identified by comparing the chromatograms of the stressed samples with that of the control sample. New peaks in the chromatograms of the stressed samples are indicative of degradation products. The mass spectrometer in full scan mode will provide the mass-to-charge ratio (m/z) of these new peaks, which can be used to propose elemental compositions and potential structures. Further structural elucidation can be achieved using MS/MS fragmentation studies.[8][9]

Quantitative Analysis

The amount of this compound remaining after stress testing and the amount of each degradation product formed can be quantified using the MRM mode of the mass spectrometer. A calibration curve should be prepared for this compound to quantify its degradation. For the degradation products, if standards are not available, their relative amounts can be estimated based on their peak areas relative to the initial peak area of this compound.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% this compound RemainingNumber of Degradation ProductsMajor Degradation Product (m/z)
Control 1000-
Acid Hydrolysis 75.23456.2
Base Hydrolysis 68.54512.3
Oxidative 82.12845.4 (M+16)
Thermal 95.81789.3
Photolytic 88.42678.2

Conclusion

The protocols and analytical methods described in these application notes provide a robust framework for the analysis of this compound and its degradation products. The forced degradation studies are instrumental in identifying potential degradants and understanding the stability of this compound under various conditions. The use of a stability-indicating HPLC-MS/MS method ensures the accurate quantification of this compound in the presence of its degradation products, which is essential for quality control and regulatory compliance in the pharmaceutical and agricultural industries.

References

Assessing Bambermycin's Impact on Gut Morphology in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the impact of Bambermycin (also known as Flavophospholipol) on gut morphology in animal models, with a primary focus on broiler chickens, a common model in poultry science and drug development.

Introduction

This compound is an antibiotic growth promoter that has been demonstrated to enhance growth performance in livestock, particularly poultry and swine. Its mechanism of action is primarily attributed to its influence on the gut microbiota, where it selectively inhibits the growth of certain Gram-positive bacteria. This modulation of the gut microbiome is believed to reduce the competition for nutrients between the host and microbes, and to decrease the production of microbial metabolites that can impair growth. Furthermore, evidence suggests that this compound exerts anti-inflammatory effects within the gastrointestinal tract, contributing to a healthier gut environment.

A key indicator of gut health and nutrient absorption capacity is the morphology of the intestinal lining. The small intestine is characterized by the presence of villi, finger-like projections that increase the surface area for nutrient absorption, and crypts of Lieberkühn, which are responsible for epithelial cell renewal. The height of the villi and the depth of the crypts, as well as their ratio (villus height to crypt depth ratio), are crucial parameters for evaluating the impact of nutritional interventions and feed additives like this compound. An increase in villus height and a decrease in crypt depth are generally associated with improved gut health and enhanced absorptive capacity.

This document provides detailed protocols for the histological assessment of gut morphology, methods for quantitative data analysis, and a summary of expected outcomes based on existing research.

Experimental Protocols

Animal Husbandry and Experimental Design

A typical experimental design to assess the effects of this compound involves dividing the animal subjects (e.g., day-old broiler chicks) into at least two groups: a control group receiving a basal diet and a treatment group receiving the basal diet supplemented with a specified concentration of this compound. The duration of the study can vary, but a common timeframe for broiler studies is 21 to 42 days.

  • Animal Model: Broiler chickens (e.g., Ross 308 or Cobb 500) are a suitable and widely used model.

  • Housing: Animals should be housed in a controlled environment with ad libitum access to feed and water.

  • Dietary Groups:

    • Control Group: Basal diet (e.g., corn-soybean meal-based).

    • Treatment Group(s): Basal diet supplemented with this compound at a specified dosage (e.g., 5 mg/kg of feed).

  • Replicates: Each dietary group should have a sufficient number of replicates (pens) to ensure statistical power.

Sample Collection

At the end of the experimental period (e.g., on day 21 and/or day 42), a representative number of birds from each replicate pen should be randomly selected for sample collection.

Protocol for Intestinal Sample Collection:

  • Euthanasia: Humanely euthanize the selected animals following approved institutional animal care and use committee (IACUC) guidelines.

  • Dissection: Immediately perform a laparotomy to expose the abdominal cavity.

  • Intestinal Segments: Identify and collect samples from the following segments of the small intestine:

    • Duodenum: A 2-3 cm segment from the midpoint of the duodenal loop.

    • Jejunum: A 2-3 cm segment from the midpoint between the end of the duodenal loop and Meckel's diverticulum.

    • Ileum: A 2-3 cm segment from the midpoint between Meckel's diverticulum and the ileocecal junction.

  • Rinsing: Gently flush the collected intestinal segments with a physiological saline solution to remove the contents.

  • Fixation: Immediately place the rinsed tissue samples into a sufficient volume (at least 10 times the tissue volume) of 10% neutral buffered formalin for fixation.

Histological Processing and Staining

Protocol for Tissue Processing and Hematoxylin and Eosin (H&E) Staining:

  • Fixation: Keep the tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Dehydration: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100% ethanol).

  • Clearing: Clear the dehydrated tissues using a clearing agent such as xylene.

  • Infiltration and Embedding: Infiltrate the cleared tissues with molten paraffin (B1166041) wax and then embed them in paraffin blocks.

  • Sectioning: Using a microtome, cut 5 µm-thick sections from the paraffin blocks.

  • Mounting: Float the sections in a warm water bath and mount them onto glass slides.

  • Drying: Dry the slides in an oven to adhere the sections.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.

    • Stain with Hematoxylin solution to stain the cell nuclei blue/purple.

    • Differentiate in acid alcohol.

    • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).

    • Counterstain with Eosin solution to stain the cytoplasm and extracellular matrix in shades of pink.

    • Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.

  • Coverslipping: Mount a coverslip onto the slide using a mounting medium.

Morphometric Analysis

Protocol for Microscopic Measurement:

  • Microscopy: Examine the H&E stained slides under a light microscope equipped with a calibrated digital camera and image analysis software.

  • Image Capture: Capture clear, well-oriented images of the intestinal mucosa at an appropriate magnification (e.g., 40x or 100x). Ensure that the villi and crypts are sectioned longitudinally.

  • Measurements: For each intestinal segment (duodenum, jejunum, ileum) from each animal, measure the following parameters on at least 10 well-oriented, intact villi and their associated crypts:

    • Villus Height (VH): Measure the distance from the tip of the villus to the villus-crypt junction.[1][2]

    • Crypt Depth (CD): Measure the depth of the invagination between adjacent villi, from the villus-crypt junction to the base of the crypt.[1][2]

  • Villus Height to Crypt Depth Ratio (VH:CD): Calculate the ratio of villus height to crypt depth for each corresponding measurement.

  • Data Recording: Record all measurements for statistical analysis.

Data Presentation

The quantitative data on gut morphology should be summarized in tables to facilitate easy comparison between the control and this compound-treated groups.

Table 1: Effect of this compound on Duodenal Morphology in Broilers (Day 21)

TreatmentVillus Height (µm)Crypt Depth (µm)Villus Height:Crypt Depth Ratio
Control (Basal Diet)Mean ± SD/SEMMean ± SD/SEMMean ± SD/SEM
This compound (e.g., 5 mg/kg)Mean ± SD/SEMMean ± SD/SEMMean ± SD/SEM

Table 2: Effect of this compound on Jejunal Morphology in Broilers (Day 21)

TreatmentVillus Height (µm)Crypt Depth (µm)Villus Height:Crypt Depth Ratio
Control (Basal Diet)Mean ± SD/SEMMean ± SD/SEMMean ± SD/SEM
This compound (e.g., 5 mg/kg)Mean ± SD/SEMMean ± SD/SEMMean ± SD/SEM

Table 3: Effect of this compound on Ileal Morphology in Broilers (Day 21)

TreatmentVillus Height (µm)Crypt Depth (µm)Villus Height:Crypt Depth Ratio
Control (Basal Diet)Mean ± SD/SEMMean ± SD/SEMMean ± SD/SEM
This compound (e.g., 5 mg/kg)Mean ± SD/SEMMean ± SD/SEMMean ± SD/SEM

Note: The actual values in these tables would be populated with the data obtained from the experimental study. Existing literature consistently shows that this compound supplementation tends to increase villus height and decrease crypt depth, leading to a higher villus height to crypt depth ratio, particularly in the early growth phase of broilers.[3]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Analysis animal_model Animal Model Selection (e.g., Broiler Chickens) dietary_groups Dietary Group Allocation (Control vs. This compound) animal_model->dietary_groups housing Controlled Housing (Ad libitum feed and water) dietary_groups->housing feeding_period Experimental Feeding Period (e.g., 21-42 days) housing->feeding_period sample_collection Sample Collection (Duodenum, Jejunum, Ileum) feeding_period->sample_collection histology Histological Processing (Fixation, Embedding, Sectioning) sample_collection->histology staining H&E Staining histology->staining morphometry Morphometric Analysis (Villus Height, Crypt Depth) staining->morphometry data_analysis Statistical Data Analysis morphometry->data_analysis

Caption: Experimental workflow for assessing this compound's impact on gut morphology.

Proposed Signaling Pathway of this compound's Action

This compound's positive impact on gut morphology is likely a result of both its direct effects on the microbiota and its indirect anti-inflammatory actions on the host's intestinal cells. By reducing the load of certain pathogenic bacteria, this compound may decrease the presence of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), in the gut lumen. This reduction in PAMPs can lead to decreased activation of pro-inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in intestinal epithelial cells. The downregulation of these pathways would result in reduced production of pro-inflammatory cytokines, leading to a less inflamed gut environment that is more conducive to healthy villus development and epithelial cell turnover.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_outcome Morphological Outcome This compound This compound pathogens Pathogenic Bacteria (e.g., Clostridium, Salmonella) This compound->pathogens Inhibits inflammation Reduced Intestinal Inflammation This compound->inflammation Leads to pamps PAMPs (e.g., LPS) pathogens->pamps Produces tlr Toll-like Receptors (e.g., TLR4) pamps->tlr Activates nfkb NF-κB Pathway tlr->nfkb Activates mapk MAPK Pathway tlr->mapk Activates cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) nfkb->cytokines Upregulates mapk->cytokines Upregulates villus Increased Villus Height inflammation->villus crypt Decreased Crypt Depth inflammation->crypt absorption Improved Nutrient Absorption villus->absorption crypt->absorption

Caption: Proposed mechanism of this compound's effect on gut morphology.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bambermycin Instability in Laboratory Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Bambermycin in laboratory culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Flavomycin, is a phosphoglycolipid antibiotic.[1] It primarily acts on Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall, a crucial component for bacterial survival.[1] Its mechanism of action involves the inhibition of peptidoglycan glycosyltransferases, which are enzymes essential for the penultimate stage of bacterial cell wall biosynthesis.

Q2: What are the primary factors that can affect this compound stability in my culture medium?

A2: The stability of this compound in a liquid environment can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the degradation of antibiotics.

  • pH: The pH of the culture medium can significantly impact the stability of many antibiotics.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.

  • Medium Composition: Components within the culture medium, such as proteins, starches, and certain ions, can interact with this compound and affect its activity.

  • Enzymatic Degradation: Some microorganisms may produce enzymes that can inactivate antibiotics.

Q3: How should I prepare and store my this compound stock solution?

A3: For long-term storage, this compound should be stored as a solid at -20°C, where it is reported to be stable for at least two years.[2] this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like ethanol, DMSO, and methanol.[2] To prepare a stock solution, dissolve the this compound powder in a minimal amount of a suitable organic solvent and then dilute it with your desired aqueous buffer or culture medium.[2] It is crucial to ensure the final concentration of the organic solvent is not toxic to your cells. Stock solutions should be filter-sterilized, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or lower, protected from light.

Q4: At what concentration should I use this compound in my experiments?

A4: The optimal working concentration of this compound depends on the specific bacterial strain and the experimental conditions. It is recommended to perform a Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration of this compound that inhibits the visible growth of your target microorganism.

Q5: Can I autoclave my culture medium with this compound already added?

A5: No, it is not recommended to autoclave culture medium containing this compound. Most antibiotics are heat-labile and will be degraded by the high temperatures of autoclaving. This compound should be added to the sterile medium after it has cooled to room temperature.

Troubleshooting Guides

Problem 1: Loss of this compound Activity (No Inhibition of Bacterial Growth)

Q: I've added this compound to my culture, but I'm not seeing any inhibition of bacterial growth. What could be the problem?

A: This is a common issue that can arise from several factors related to the stability and activity of this compound. Follow this troubleshooting workflow to identify the potential cause:

Troubleshooting_Workflow start Start: No bacterial inhibition observed check_stock 1. Verify Stock Solution - Concentration correct? - Stored properly (-20°C, dark)? - Recently prepared? start->check_stock test_bioactivity 2. Test Stock Bioactivity - Perform MIC/disk diffusion assay with a sensitive control strain. check_stock->test_bioactivity stock_ok Stock is active test_bioactivity->stock_ok Yes stock_bad Stock is inactive test_bioactivity->stock_bad No check_media_prep 3. Review Media Preparation - this compound added after autoclaving? - Correct final concentration? stock_ok->check_media_prep prepare_new_stock Prepare fresh stock solution following recommended protocol. stock_bad->prepare_new_stock end_solution Solution Identified prepare_new_stock->end_solution check_media_interaction 4. Investigate Media Interactions - High protein/starch content? - Incompatible supplements? check_media_prep->check_media_interaction check_incubation 5. Assess Incubation Conditions - Extended incubation time? - High temperature? check_media_interaction->check_incubation stability_issue Potential Stability Issue in Experimental Conditions check_incubation->stability_issue perform_stability_study Perform a time-course stability study in your specific medium. stability_issue->perform_stability_study perform_stability_study->end_solution

Caption: Troubleshooting workflow for loss of this compound activity.

Detailed Steps:

  • Verify Stock Solution:

    • Is the concentration correct? Double-check your calculations for preparing the stock solution and the final working concentration in your medium.

    • How was it stored? this compound stock solutions should be stored at -20°C or below and protected from light. Improper storage can lead to rapid degradation.

    • How old is the stock solution? For critical experiments, it is always best to use a freshly prepared stock solution.

  • Test Stock Bioactivity:

    • Perform a quick bioactivity assay, such as a disk diffusion test or a Minimum Inhibitory Concentration (MIC) assay, using a known sensitive bacterial strain. This will confirm if your stock solution is potent.

  • Review Media Preparation:

    • Was this compound added to cooled media? Never autoclave media with this compound. The antibiotic should be added to the sterile medium after it has cooled to room temperature.

    • Was the final concentration accurate? Ensure proper mixing of the stock solution into the medium to achieve a homogenous final concentration.

  • Investigate Media Interactions:

    • What is the composition of your medium? High concentrations of proteins or starch in the medium can potentially reduce the activity of this compound.

    • Are you using any supplements? Some supplements may contain components that can interact with and inactivate this compound. If you suspect an interaction, try preparing the medium without the supplement and re-test.

  • Assess Incubation Conditions:

    • How long is your experiment? Over extended incubation periods (several days), the concentration of active this compound may decrease due to degradation at 37°C.

    • What is the incubation temperature? While 37°C is standard for many bacterial cultures, it can also accelerate the degradation of some antibiotics.

Problem 2: Inconsistent Results Between Experiments

Q: I'm getting variable results with my this compound experiments. Sometimes it works, and other times it doesn't. What could be causing this inconsistency?

A: Inconsistent results are often a sign of underlying stability issues or variations in experimental procedures.

  • Inconsistent Stock Solution Preparation: Ensure you are using a standardized and documented protocol for preparing your this compound stock solution every time.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into single-use volumes.

  • Light Exposure: Ensure that your stock solution and media containing this compound are consistently protected from light.

  • Variations in Media Batches: Different batches of commercial media or serum can have slight variations in their composition, which may affect this compound's stability and activity. If possible, use the same batch of media and supplements for a series of related experiments.

  • pH Shifts in Culture: Bacterial growth can alter the pH of the culture medium. If the pH shifts to a range where this compound is less stable, its effectiveness may decrease over time. Consider using a buffered medium if significant pH changes are observed.

Factors_Affecting_Stability This compound This compound Stability Temperature Temperature This compound->Temperature pH pH This compound->pH Light Light Exposure This compound->Light Media_Comp Media Components This compound->Media_Comp Enzymes Enzymatic Degradation This compound->Enzymes High_Temp High Temperature (e.g., 37°C) Temperature->High_Temp increases degradation Low_Temp Low Temperature (e.g., 4°C, -20°C) Temperature->Low_Temp improves stability Extreme_pH Acidic or Alkaline pH pH->Extreme_pH can increase degradation Neutral_pH Neutral pH pH->Neutral_pH generally more stable UV_Light UV Light Light->UV_Light causes photodegradation Darkness Darkness Light->Darkness preserves stability Proteins Proteins/Peptides Media_Comp->Proteins can reduce activity Starch Starch Media_Comp->Starch can reduce activity Bacterial_Enzymes Bacterial Enzymes Enzymes->Bacterial_Enzymes can inactivate

Caption: Factors influencing this compound stability in solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ConditionsDurationReference
Solid (Powder)-20°CDarkAt least 2 years[2]
Stock Solution-20°C or lowerDark, in aliquotsUp to 6 months (recommended to test bioactivity periodically)General antibiotic storage guidelines
In Culture Media2-8°CDarkShort-term (days, stability should be verified)General antibiotic storage guidelines

Table 2: Factors Influencing this compound Activity in Culture Media

FactorEffect on this compound ActivityRecommendation
High Protein ContentCan decrease activityConsider using a protein-free medium or perform a dose-response curve in your specific medium.
StarchCan decrease activityAvoid media with high starch content if possible.
pHDeviations from neutral can affect stability and activityMonitor and control the pH of your culture medium.
Divalent CationsMay influence activityBe aware of the concentration of ions like Mg²⁺ and Ca²⁺ in your medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add a minimal amount of the appropriate organic solvent (e.g., DMSO or Ethanol) to dissolve the powder completely.

  • Vortex briefly to ensure complete dissolution.

  • Using sterile, nuclease-free water or PBS, dilute the dissolved this compound to your desired final stock concentration (e.g., 10 mg/mL).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into single-use, light-protected microcentrifuge tubes.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C or lower.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strain of interest

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate medium.

    • Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum in fresh medium to achieve the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the liquid culture medium to create a range of concentrations.

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a plate reader.

Protocol 3: Quantitative Analysis of this compound in Culture Media via HPLC

While a full, detailed HPLC protocol is beyond the scope of this guide and requires specialized equipment, the following outlines the key steps based on published methods for the quantitative analysis of this compound.[3][4]

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) can be used to separate and quantify this compound in a liquid sample. By comparing the peak area of this compound in a sample to a standard curve of known concentrations, the concentration in the sample can be determined.

Key Steps:

  • Sample Preparation:

    • Collect a sample of the culture medium at different time points.

    • Centrifuge the sample to remove any cells or debris.

    • The supernatant may require a solid-phase extraction (SPE) step to clean up the sample and concentrate the this compound.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column).

    • Use an appropriate mobile phase to separate this compound from other components in the medium.

    • Detect the this compound as it elutes from the column using a UV detector or a mass spectrometer.

  • Quantification:

    • Prepare a standard curve by running known concentrations of this compound through the HPLC system.

    • Plot the peak area against the concentration to generate a standard curve.

    • Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.

By performing this analysis at different time points, you can determine the stability and degradation rate of this compound in your specific culture medium and conditions.

Signaling Pathway and Mechanism of Action

Bambermycin_Mechanism cluster_bacterium Gram-Positive Bacterium UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II Translocase II UDP_NAM_peptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Translocase I Lipid_carrier Lipid Carrier (Undecaprenyl Phosphate) Lipid_carrier->Lipid_I Lipid_I->Lipid_II Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation (Polymerization) PGT Peptidoglycan Glycosyltransferase (PGT) PGT->Growing_PG Cell_Wall Bacterial Cell Wall Growing_PG->Cell_Wall Transpeptidation (Cross-linking) Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to This compound This compound This compound->PGT Inhibits

Caption: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.

References

Optimizing Bambermycin concentration for effective growth promotion in broilers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bambermycin to enhance broiler performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote growth in broilers?

This compound, also known as flavophospholipol or moenomycin, is a glycolipid antibiotic produced by Streptomyces species.[1][2] It is used as a feed additive to improve the rate of weight gain and feed efficiency in broiler chickens.[3][4] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, particularly in Gram-positive bacteria.[1][5] This modulation of the gut microbiota is thought to be the key to its growth-promoting effects.[1][6] By altering the composition of the intestinal microflora, this compound can lead to improved nutrient absorption and a reduction in subclinical infections.[7][8][9]

Q2: What is the recommended concentration range for this compound in broiler feed?

The approved and commonly effective concentration of this compound in complete broiler feed is typically between 1 to 2 grams per ton (equivalent to 1.1 to 2.2 ppm or 2 mg/kg).[3][5][10] Studies have shown positive effects on broiler performance within this range. For example, one long-term study used 1.1 ppm from day 1 to 44 and 2.2 ppm from day 45 to 51.[5] Another study noted efficacy at 2.2 ppm for broilers grown to 49 days of age.[11][12]

Q3: What are the expected performance improvements with this compound supplementation?

Consistent supplementation with this compound has been shown to significantly increase body weight and improve feed efficiency in broilers compared to control groups.[5] While some studies report significant improvements in feed conversion ratio (FCR), others have found no significant effects on final body weight, feed conversion, or mortality, suggesting that outcomes can vary.[11][12][13][14] In some cases, even in the absence of significant improvements in weight gain or feed utilization, this compound has been shown to positively influence dressing percentage and parts yield.[11][12]

Q4: Is there a withdrawal period for this compound before processing broilers?

No, this compound has a zero-day withdrawal period.[3][4][8] This is because it is poorly absorbed from the gastrointestinal tract, and residues are not expected to be present in the edible tissues of the birds when used according to approved concentrations.[2]

Q5: Can this compound be used in combination with other feed additives?

Yes, this compound is compatible with several other feed additives, including certain coccidiostats like salinomycin, monensin, and halofuginone (B1684669) hydrobromide.[3] However, it is crucial to consult regulatory guidelines and product labels for approved combinations to avoid any negative interactions.[3] For instance, one study investigated the combined effect of this compound and roxarsone (B1679585), noting that the addition of roxarsone did not always lead to further improvements in body weight or feed efficiency over this compound alone.[5]

Troubleshooting Guide

Issue 1: Suboptimal or no improvement in broiler growth performance.

  • Possible Cause 1: Incorrect Dosage.

    • Troubleshooting: Verify the concentration of this compound in the feed. Ensure that the mixing process is uniform and accurate to achieve the target dosage of 1-2 g/ton . Inaccurate mixing can lead to underdosing and lack of efficacy.

  • Possible Cause 2: Health Status of the Flock.

    • Troubleshooting: The growth-promoting effects of antibiotics are often more pronounced in environments with higher microbial challenges. In exceptionally clean or low-challenge environments, the benefits may be less apparent. Evaluate the overall health and hygiene status of your facility.

  • Possible Cause 3: Diet Composition.

    • Troubleshooting: The composition of the basal diet can influence the effectiveness of feed additives. Ensure the diet is well-balanced and meets the nutritional requirements of the broilers. High-quality feed ingredients can support the action of this compound.

  • Possible Cause 4: Resistance.

    • Troubleshooting: While this compound has been shown to decrease the frequency of transferable drug resistance among some bacteria, it's a factor to consider with any long-term antimicrobial use.[8] Rotating growth promoters or using them judiciously can be a long-term strategy to mitigate resistance development.

Issue 2: Inconsistent results across different broiler flocks.

  • Possible Cause 1: Variation in Gut Microbiota.

    • Troubleshooting: The initial gut microbiota of chicks can vary significantly between flocks and can be influenced by hatchery conditions and early life environment.[1] This variation can affect the response to this compound. Consider using a consistent source of chicks and maintaining stable environmental conditions.

  • Possible Cause 2: Environmental Factors.

    • Troubleshooting: Factors such as stocking density, litter quality, temperature, and ventilation can impact broiler performance and the effectiveness of feed additives. Standardize environmental conditions across experiments to minimize variability.

  • Possible Cause 3: Interaction with Other Substances.

    • Troubleshooting: Ensure that no unapproved or interacting substances are present in the feed or water. Review all feed components and water treatments for potential incompatibilities.

Issue 3: Unexpected changes in gut health or morphology.

  • Possible Cause 1: Overdosing.

    • Troubleshooting: While this compound has a good safety profile at recommended doses, excessive levels could potentially alter the gut environment in unintended ways. Re-verify the dosage calculations and mixing procedures.

  • Possible Cause 2: Alteration of Microbial Balance.

    • Troubleshooting: this compound selectively targets certain bacteria. This can lead to shifts in the microbial population.[6] Monitor the gut health of the birds. In some instances, the use of probiotics or prebiotics might be considered to support a beneficial gut microbiome, although their interaction with this compound should be evaluated.

Data on this compound Performance in Broilers

Table 1: Effect of this compound on Broiler Performance (Mixed-Sex Broilers)

This compound ConcentrationDuration (days)Body Weight Gain vs. ControlFeed Conversion Ratio (FCR) vs. ControlReference
1.1 ppm (days 1-44), 2.2 ppm (days 45-51)51Significantly higher in all 10 experimentsMore efficient in 6 out of 10 experiments[5]
2.2 ppm49No significant effectNo significant effect[11][12]
2 mg/kg35No significant effectNo significant effect[13][14]
3 g/ton (approx. 3.3 ppm)63No effect on body weightsNot specified[15]

Table 2: Effect of this compound on Broiler Carcass Characteristics (49 days)

TreatmentSexDressing Percentage vs. ControlBreast Weight vs. ControlReference
This compound (2.2 ppm)FemaleSignificantly increasedSignificantly increased[11][12]
This compound (2.2 ppm)MaleNo significant effectNo significant effect[11][12]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Growth Promotion

This protocol outlines a typical floor pen trial to evaluate the dose-response effects of this compound on broiler performance.

  • Animal Model:

    • Use day-old broiler chicks of a commercial strain (e.g., Ross 308, Cobb 500).

    • Ensure chicks are sourced from the same hatchery to minimize initial variation.

    • Randomly allocate chicks to pens upon arrival.

  • Experimental Design:

    • Use a completely randomized design.

    • Include a minimum of four treatment groups:

      • T1: Control (basal diet, no this compound)

      • T2: Basal diet + 1 g/ton this compound

      • T3: Basal diet + 2 g/ton this compound

      • T4: Basal diet + 4 g/ton this compound (to test a higher dose)

    • Each treatment should have at least 8-10 replicate pens, with 20-30 birds per pen to ensure statistical power.

  • Housing and Management:

    • House birds in floor pens with fresh litter (e.g., wood shavings).

    • Provide ad libitum access to feed and water.

    • Maintain standard brooding and growing temperatures and lighting programs.

  • Diet Formulation:

    • Formulate a basal corn-soybean meal diet to meet or exceed the nutritional requirements for starter (days 1-21) and grower (days 22-42) phases.

    • Incorporate this compound into the respective treatment diets through a premix to ensure uniform distribution.

  • Data Collection:

    • Performance:

      • Record body weight by pen at the start of the trial (day 1) and at the end of each feeding phase (e.g., day 21 and day 42).

      • Record feed intake per pen for each phase.

      • Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) for each phase and the overall period. Adjust FCR for mortality.

    • Carcass Analysis (optional):

      • At the end of the trial, select a subset of birds from each pen for processing.

      • Measure dressing percentage, and the yield of breast, thigh, and drumstick.

    • Gut Morphology (optional):

      • Collect intestinal samples (duodenum, jejunum, ileum) from a subset of birds.

      • Measure villus height and crypt depth to assess intestinal health.

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA).

    • When the overall F-test is significant, use a post-hoc test (e.g., Tukey's HSD) to compare treatment means.

    • The pen should be considered the experimental unit.

Visualizations

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Trial Execution cluster_Data_Collection Phase 3: Data Collection cluster_Analysis Phase 4: Analysis & Conclusion Animal_Selection Day-old Broiler Chick Selection Randomization Random Allocation to Pens Animal_Selection->Randomization Diet_Prep Diet Formulation & Mixing Randomization->Diet_Prep Feeding Ad Libitum Feeding of Treatment Diets (42 days) Diet_Prep->Feeding Monitoring Daily Health & Mortality Monitoring Feeding->Monitoring Performance_Data Body Weight & Feed Intake Measurement Monitoring->Performance_Data Carcass_Data Carcass & Parts Yield Analysis (Optional) Performance_Data->Carcass_Data Gut_Data Gut Morphology & Microbiota Analysis (Optional) Performance_Data->Gut_Data Stats Statistical Analysis (ANOVA) Performance_Data->Stats Carcass_Data->Stats Gut_Data->Stats Conclusion Determine Optimal Concentration Stats->Conclusion Mechanism_of_Action cluster_Input Input cluster_Gut_Environment Gut Environment cluster_Physiological_Effects Physiological Effects cluster_Performance_Outcome Performance Outcome This compound This compound in Feed Inhibition Inhibition of Gram-Positive Bacteria Cell Wall Synthesis This compound->Inhibition Modulation Modulation of Gut Microbiota Inhibition->Modulation Nutrient_Competition Reduced Nutrient Competition Modulation->Nutrient_Competition Pathogen_Reduction Reduced Subclinical Pathogens Modulation->Pathogen_Reduction Gut_Morphology Improved Gut Morphology Modulation->Gut_Morphology Nutrient_Absorption Enhanced Nutrient Absorption Nutrient_Competition->Nutrient_Absorption Pathogen_Reduction->Nutrient_Absorption Gut_Morphology->Nutrient_Absorption Growth_Promotion Improved Weight Gain & Feed Efficiency Nutrient_Absorption->Growth_Promotion

References

Technical Support Center: Quantifying Bambermycin Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the quantification of Bambermycin residues in animal tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is residue monitoring important?

A1: this compound, also known as flavophospholipol, is a phosphoglycolipid antibiotic used in animal feed to promote growth and control necrotic enteritis.[1] Monitoring its residues in animal-derived food products is crucial for ensuring consumer safety, preventing the development of antibiotic-resistant bacteria, and complying with regulatory standards.[2][3] The European Union, for instance, has forbidden the use of antibiotics as growth promoters since 2006 due to concerns about antibiotic resistance.[4]

Q2: What are the established Maximum Residue Limits (MRLs) for this compound?

A2: MRLs for this compound (with flavophospholipol A as the marker residue) vary by tissue and regulatory body. The European Medicines Agency (EMA) has set specific MRLs for poultry.[1][5] It is essential to consult the specific regulations of the target market for compliance.

Q3: What are the primary analytical methods for quantifying this compound residues?

A3: The most common methods are chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high sensitivity and specificity for both quantification and confirmation.[2][3] Enzyme-Linked Immunosorbent Assays (ELISA) are also used, primarily for rapid screening purposes, due to their high throughput and ease of use.[6]

Q4: What is a "marker residue" and why is it used for this compound?

A4: A marker residue is a specific compound (either the parent drug or a major metabolite) chosen for monitoring because its concentration is well-correlated with the total residue of the drug in a particular tissue. For this compound, flavophospholipol A is retained as the marker residue, simplifying analytical procedures and regulatory enforcement.[1]

Q5: How does the tissue matrix affect this compound analysis?

A5: The complexity of animal tissues, with high fat and protein content, poses a significant challenge.[4] Matrix components can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS, or non-specific binding in ELISA, which can result in inaccurate quantification (e.g., low recovery or false positives).[7][8] Liver and fat tissues are particularly challenging due to their high lipid content.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

LC-MS/MS Analysis Issues

Q: I am observing a weak signal or no signal for this compound in my LC-MS/MS analysis. What are the possible causes?

A: This issue can stem from multiple factors throughout the analytical workflow.

  • Sample Degradation: this compound may be unstable under certain storage or extraction conditions. Ensure samples are consistently stored at -20°C or below and that extraction is performed promptly.[10] The stability of antibiotic solutions can vary significantly depending on the solvent and temperature.[11][12]

  • Inefficient Extraction: The extraction solvent and technique may not be optimal for your specific tissue matrix. A mixture of methanol (B129727) and an ammonium (B1175870) hydroxide (B78521) solution has been shown to be effective.[2][13] Ensure thorough homogenization to maximize the release of residues from the tissue.[14]

  • Poor Cleanup: Matrix components, especially lipids, can interfere with detection. Use of a cleanup step, such as solid-phase extraction (SPE) or dispersive SPE (dSPE) with selective sorbents like EMR-Lipid, is critical for removing these interferences.[6][9]

  • Instrumental Issues: Check the MS/MS instrument parameters, including ion source settings, collision energy, and detector voltage. Ensure the mobile phase composition is correct, as this is crucial for effective chromatographic separation.[2]

Q: My recovery rates are consistently low, especially from liver and fat samples. How can I improve this?

A: Low recovery is often a direct result of matrix effects and inefficient extraction from complex, high-fat samples.

  • Optimize Sample Preparation: For fatty matrices, a protein precipitation step followed by a selective lipid removal cleanup is recommended.[9] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or the use of specialized cartridges can significantly improve recovery.[6][13]

  • Use a Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to normalize the signal response between the standards and the samples.

Workflow for Troubleshooting Low Analyte Recovery

G cluster_workflow Troubleshooting Low Analyte Recovery start Low Recovery Observed check_extraction Review Extraction Protocol - Is solvent appropriate? - Is homogenization sufficient? start->check_extraction optimize_extraction Action: Modify Extraction - Test alternative solvents - Increase homogenization time/intensity check_extraction->optimize_extraction No check_cleanup Review Cleanup Step - Is SPE/dSPE effective? - Are lipids being removed? check_extraction->check_cleanup Yes optimize_extraction->check_cleanup optimize_cleanup Action: Enhance Cleanup - Use lipid-specific sorbent (e.g., EMR-Lipid) - Add a defatting step with hexane check_cleanup->optimize_cleanup No check_matrix_effects Evaluate Matrix Effects - Signal suppression/enhancement? check_cleanup->check_matrix_effects Yes optimize_cleanup->check_matrix_effects use_matrix_matched Action: Use Matrix-Matched Calibration - Prepare standards in blank matrix extract check_matrix_effects->use_matrix_matched Yes check_stability Check Analyte Stability - Degradation during storage/processing? check_matrix_effects->check_stability No use_matrix_matched->check_stability optimize_stability Action: Improve Stability - Minimize freeze-thaw cycles - Process samples quickly at low temp check_stability->optimize_stability Yes end_node Recovery Improved check_stability->end_node No optimize_stability->end_node

Caption: A decision tree for troubleshooting low recovery of this compound.

ELISA Test Issues

Q: My ELISA results show high background or non-specific binding. What should I do?

A: High background in a competitive ELISA can obscure results and reduce sensitivity.

  • Insufficient Washing: Increase the number of wash steps or the soaking time during washes to remove unbound antibodies and interfering substances more effectively.[15]

  • Blocking Inefficiency: The blocking buffer may not be adequately preventing non-specific binding to the plate. Try increasing the blocking time or using a different blocking agent (e.g., a higher concentration of BSA or a commercial blocker).[15]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal antibody concentrations that provide a good signal-to-noise ratio.[15]

  • Incubation Time/Temperature: Over-incubation can lead to increased non-specific binding. Adhere strictly to the incubation times and temperatures specified in the protocol.[15][16]

Q: I am seeing high variability between replicate wells in my ELISA plate. What is causing this?

A: High variability compromises the precision and reliability of the assay.

  • Pipetting Inconsistency: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each standard and sample. Avoid introducing air bubbles into the wells.[15][16]

  • Inadequate Mixing: Mix all reagents and samples thoroughly before adding them to the wells. An uneven distribution of analyte or reagents will lead to variable results.

  • Edge Effects: "Edge effects" can occur due to temperature gradients across the plate during incubation. Ensure the plate is incubated in a stable temperature environment and use a plate sealer to prevent evaporation.[16]

  • Washing Technique: If using a manual washer, ensure that all wells are washed with the same force and volume. Automated plate washers should be checked for proper function.[15]

Principle of Competitive ELISA for this compound Detection

G cluster_principle Competitive ELISA Principle node_plate Well Surface This compound-Protein Conjugate Coated node_antibody Add Anti-Bambermycin Ab node_sample_low Sample with Low this compound node_sample_low->node_antibody node_sample_high Sample with High this compound node_sample_high->node_antibody node_binding_low Ab binds to plate (High Signal) node_antibody->node_binding_low node_binding_high Ab binds to sample Ag (Low Signal) node_antibody->node_binding_high node_enzyme Add Enzyme-Labeled 2° Ab node_binding_low->node_enzyme node_result_low Strong Color Development node_binding_high->node_enzyme node_result_high Weak/No Color Development node_substrate Add Substrate -> Color Change node_enzyme->node_substrate node_substrate->node_result_low node_substrate->node_result_high

Caption: Signal is inversely proportional to this compound in the sample.

Quantitative Data Summary

The performance of analytical methods is critical for reliable quantification. The following tables summarize key validation parameters for UHPLC-MS/MS methods reported in the literature.

Table 1: Performance of a Validated UHPLC-MS/MS Method for this compound [2][13]

Tissue MatrixRecovery Rate (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Beef69 - 1000.005 - 3.10.02 - 10.4
Pork69 - 1000.005 - 3.10.02 - 10.4
Chicken69 - 1000.005 - 3.10.02 - 10.4
Milk69 - 1000.005 - 3.10.02 - 10.4
Eggs69 - 1000.005 - 3.10.02 - 10.4
Flatfish69 - 1000.005 - 3.10.02 - 10.4
Eel69 - 1000.005 - 3.10.02 - 10.4
Shrimp69 - 1000.005 - 3.10.02 - 10.4

Note: The ranges for LOD and LOQ reflect performance across various analytes in a multi-residue method that included this compound.

Table 2: European Union MRLs for this compound in Poultry [1]

Target TissueMRL (µg/kg)
Muscle100
Skin and fat100
Liver3000
Kidney20000

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for UHPLC-MS/MS

This protocol is a generalized procedure based on a validated method for this compound analysis.[2][13]

  • Homogenization: Weigh 2.0 g (± 0.02 g) of homogenized tissue (muscle, liver, etc.) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 10 mL of an extraction solvent mixture of methanol and 25% ammonium hydroxide solution.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Place in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the tube at 8,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction (step 2) on the remaining pellet with another 10 mL of extraction solvent. Centrifuge again and combine the supernatants.

  • Purification (Cleanup):

    • The combined supernatant is passed through a phospholipid removal cartridge (e.g., Phree cartridge) to remove matrix interferences.

    • Elute the analyte from the cartridge according to the manufacturer's instructions.

  • Solvent Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dry residue in 1.0 mL of the initial mobile phase.

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

General Workflow for this compound Residue Analysis

G cluster_workflow This compound Analysis Workflow (LC-MS/MS) sample_collection 1. Sample Collection (Muscle, Liver, Kidney, Fat) sample_prep 2. Sample Preparation - Homogenization - Weighing sample_collection->sample_prep extraction 3. Solvent Extraction - Methanol/Ammonium Hydroxide - Vortex & Ultrasonicate sample_prep->extraction centrifugation 4. Centrifugation extraction->centrifugation cleanup 5. Extract Cleanup - Solid-Phase Extraction (SPE) - Phospholipid Removal centrifugation->cleanup evaporation 6. Evaporation & Reconstitution cleanup->evaporation analysis 7. UHPLC-MS/MS Analysis evaporation->analysis data_processing 8. Data Processing - Integration & Quantification - Comparison to MRLs analysis->data_processing

Caption: Standard workflow for this compound analysis via LC-MS/MS.

Protocol 2: General Competitive ELISA Procedure

This protocol outlines the key steps for a typical competitive ELISA for this compound screening.[17]

  • Reagent Preparation: Prepare all reagents, standards, and samples as specified in the kit manual. Bring all components to room temperature before use.

  • Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the microtiter plate, which is pre-coated with a this compound-protein conjugate.

  • Primary Antibody Addition: Add 50 µL of the primary anti-Bambermycin antibody to each well. Mix gently by tapping the plate.

  • First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at room temperature). During this step, the antibody will bind to either the this compound in the sample or the this compound coated on the plate.

  • Washing: Decant the contents of the wells and wash the plate 3-5 times with the provided wash buffer. Ensure wells are completely filled and emptied during each wash.

  • Enzyme Conjugate Addition: Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Second Incubation: Cover the plate and incubate (e.g., 30 minutes at room temperature).

  • Final Wash: Repeat the washing step (step 5) to remove any unbound enzyme conjugate.

  • Substrate Addition: Add 100 µL of the TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark for a specified time (e.g., 15 minutes) until color develops.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

References

Overcoming matrix effects in Bambermycin analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bambermycin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as Flavomycin, is a phosphoglycolipid antibiotic complex primarily used as a growth promoter in animal feed for livestock such as cattle, poultry, and swine.[1][2] Its analysis is crucial for monitoring residue levels in animal-derived food products to ensure food safety and comply with regulatory standards.[3][4]

Q2: What are matrix effects in LC-MS/MS analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, this compound, by co-eluting compounds from the sample matrix.[5][6] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in the analysis.[7][8][9] Common sources of matrix effects in this compound analysis include endogenous components of animal tissues, feed, and biological fluids.[8]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: Matrix effects can be assessed using several methods. The post-extraction spike method is a common quantitative approach where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration.[7][8][9] A significant difference in response indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique.[8]

Q4: What are the general strategies to overcome matrix effects?

A4: There are several strategies that can be employed to minimize or compensate for matrix effects:[7][8][9]

  • Sample Preparation: Effective cleanup to remove interfering matrix components.[5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix interferences.[5]

  • Calibration Strategies: Using matrix-matched calibration standards or the standard addition method.[5][7]

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, is highly effective in compensating for matrix effects.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis by LC-MS/MS.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation- Inappropriate mobile phase pH- Sample solvent mismatch with mobile phase- Use a guard column and regularly flush the analytical column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Low Signal Intensity / Ion Suppression - Significant matrix effects from co-eluting compounds.- Suboptimal ionization source parameters.- Inefficient sample extraction and cleanup.- Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10]- Dilute the sample extract to reduce the concentration of interfering matrix components.[7]- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Employ matrix-matched calibration or a stable isotope-labeled internal standard.[5][6]
High Signal Intensity / Ion Enhancement - Co-eluting compounds enhancing the ionization of this compound.- Improve chromatographic separation to resolve this compound from the enhancing compounds.- Use a stable isotope-labeled internal standard to compensate for the enhancement.
Inconsistent Retention Time - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Column temperature variations.- Check the LC system for leaks and ensure proper pump performance.[11]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[12]
High Background Noise - Contamination of the mobile phase, LC system, or mass spectrometer.[11]- Use of non-volatile buffers.- Use high-purity solvents and reagents (LC-MS grade).[11]- Regularly clean the ion source.- Use volatile mobile phase additives like ammonium (B1175870) acetate (B1210297) or formic acid.[3][13]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Animal Feed

This protocol is a general guideline and may require optimization based on the specific feed matrix.

  • Grinding: Mill the feed sample to a fine, homogeneous powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., methanol (B129727)/25% ammonium hydroxide (B78521) solution or acetonitrile/water mixture).[3][4]

    • Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge (e.g., 6 mL, 200 mg) with 5 mL of methanol followed by 5 mL of water.[12]

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 10 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument and application.

Parameter Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[12]
Mobile Phase A 0.005 M Ammonium acetate in 5% acetonitrile/95% water[4]
Mobile Phase B 0.005 M Ammonium acetate in 95% acetonitrile/5% water[4]
Flow Rate 0.3 - 0.4 mL/min[14][13]
Gradient Optimized to provide good separation of this compound components from matrix interferences.
Injection Volume 5 µL[12][14]
Column Temperature 40°C[12][14]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[3][13]
Ion Source Temp 500°C[13]
Ion Spray Voltage -4.5 kV[13]
Detection Mode Multiple Reaction Monitoring (MRM)

Note: this compound is a complex of several moenomycins. It is important to identify the major components (e.g., Moenomycin A) and optimize MRM transitions for each.

Data Presentation

Table 1: Recovery of this compound from Various Matrices
Matrix Extraction Method Cleanup Method Average Recovery (%) Reference
Beef, Pork, Chicken, Milk, Eggs, Fish, ShrimpMethanol/Ammonium HydroxidePhree cartridge (phospholipid removal)69 - 100[3][4]
Poultry Kidney TissueAcetonitrileNone (dilution)67.2 - 89.4[13][15]
Animal FeedAcetonitrile/WaterOasis HLB SPE83.9 - 94.2[3]

Visual Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Collection (e.g., Animal Feed) grind Grinding & Homogenization start->grind extract Extraction (Solvent) grind->extract cleanup Cleanup (e.g., SPE) extract->cleanup evap Evaporation & Reconstitution cleanup->evap end_prep Final Extract evap->end_prep inject Injection end_prep->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI-, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow start Problem Encountered (e.g., Low Signal) check_sample_prep Review Sample Preparation - Efficient extraction? - Effective cleanup? start->check_sample_prep check_lc Evaluate Chromatography - Peak shape? - Retention time stable? start->check_lc check_ms Assess MS Parameters - Source conditions optimal? - MRM transitions correct? start->check_ms implement_correction Implement Corrective Action check_sample_prep->implement_correction check_lc->implement_correction check_ms->implement_correction reanalyze Re-analyze Sample implement_correction->reanalyze resolved Issue Resolved reanalyze->resolved

Caption: Logical troubleshooting workflow for LC-MS/MS issues.

References

Technical Support Center: Optimizing Bambermycin Extraction from Feed Pellets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the extraction efficiency of Bambermycin from feed pellets. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for extracting this compound from feed pellets?

A1: A mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) is a commonly used and effective solvent system for this compound extraction.[1][2] A validated method utilizes a mixture of methanol and a 25% ammonium hydroxide solution.[1][2] Another successful method employs a 9:1 (v/v) mixture of methanol and ammonium hydroxide, which is preheated to 50°C.

Q2: Why is ammonium hydroxide added to the extraction solvent?

A2: The addition of ammonium hydroxide creates an alkaline environment. This is crucial for the efficient extraction of this compound, which is a weakly acidic compound. The alkaline pH helps to deprotonate the this compound molecule, increasing its solubility in the extraction solvent.

Q3: What is a typical recovery rate for this compound from feed pellets?

A3: Using a methanol and ammonium hydroxide-based extraction method, satisfactory recovery rates ranging from 69% to 100% have been reported.[1][2] The exact recovery can be influenced by factors such as the specific feed matrix, particle size of the ground pellets, extraction time, and temperature.

Q4: Is a clean-up step necessary after the initial extraction?

A4: Yes, a clean-up step is highly recommended, especially for complex matrices like animal feed.[3] Feed extracts contain various co-extractives such as fats, pigments, and other compounds that can interfere with the final analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a common and effective clean-up method.[1][2]

Q5: How stable is this compound in the feed matrix and during extraction?

A5: this compound is generally stable in the feed matrix under proper storage conditions. However, like many antibiotics, it can be susceptible to degradation under certain conditions. It is important to protect samples from prolonged exposure to high temperatures and extreme pH levels during the extraction process.[4] For long-term storage of feed samples, it is advisable to store them at or below -18°C.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low this compound Recovery Incomplete Extraction 1. Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of extraction solvent is used to thoroughly wet the sample. A common starting point is a 10:1 or 20:1 solvent-to-sample weight ratio.2. Increase Extraction Time: Extend the shaking or sonication time to allow for better solvent penetration and dissolution of this compound.3. Reduce Particle Size: Finely grind the feed pellets to increase the surface area available for extraction.4. Elevate Temperature: Consider performing the extraction at a moderately elevated temperature, such as 50°C, as this has been shown to be effective. However, avoid excessively high temperatures which could lead to degradation.
Suboptimal pH of Extraction Solvent 1. Verify Ammonium Hydroxide Concentration: Ensure the correct concentration of ammonium hydroxide is used to achieve an alkaline pH.2. Measure pH: If possible, measure the pH of the extraction slurry to confirm it is in the desired alkaline range.
Degradation of this compound 1. Avoid Prolonged Exposure to Heat and Light: Protect samples and extracts from high temperatures and direct light throughout the process.2. Work Efficiently: Minimize the time between sample preparation, extraction, and analysis.
High Variability in Results Inhomogeneous Sample 1. Thorough Homogenization: Ensure the feed pellet sample is finely ground and thoroughly mixed before taking a subsample for extraction.2. Consistent Sub-sampling: Use a consistent and validated method for taking representative subsamples.
Matrix Effects 1. Implement a Clean-up Step: Use a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.[1][2]2. Use Matrix-Matched Standards: Prepare calibration standards in a blank feed extract that has undergone the same extraction and clean-up procedure to compensate for matrix effects.[5]
Clogged SPE Cartridge or LC Column Particulate Matter or High Fat/Protein Content in Extract 1. Centrifuge or Filter Extract: Before loading onto the SPE cartridge, centrifuge the crude extract at a high speed (e.g., >4000 rpm) and/or filter it through a syringe filter (e.g., 0.45 µm) to remove particulates.2. Optimize Clean-up: For high-fat matrices, consider a liquid-liquid partitioning step with a non-polar solvent like hexane (B92381) to remove lipids before SPE.
Poor Chromatographic Peak Shape Co-eluting Matrix Components 1. Improve Clean-up: Experiment with different SPE sorbents or washing steps to more effectively remove interfering compounds.2. Optimize LC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from matrix interferences.

Experimental Protocols

Protocol 1: Methanol and Ammonium Hydroxide Extraction

This protocol is based on a validated method for the determination of this compound in various matrices.[1][2]

1. Sample Preparation:

  • Grind a representative sample of feed pellets to a fine powder.

2. Extraction:

  • Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of a mixture of methanol and 25% ammonium hydroxide solution (specific ratio may need optimization, but a 9:1 v/v ratio is a good starting point).

  • Vortex the mixture for 1 minute.

  • Place the tube in a sonicator bath for 15 minutes.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or ion-exchange cartridge) according to the manufacturer's instructions.

  • Load a specific volume of the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences (e.g., water or a low percentage of organic solvent).

  • Elute the this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acidified methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Heated Methanol and Ammonium Hydroxide Extraction

This protocol is a variation that utilizes heat to potentially improve extraction efficiency.

1. Sample Preparation:

  • Grind a representative sample of feed pellets to a fine powder.

2. Extraction:

  • Prepare an extraction solvent of ammonium hydroxide and methanol (1:9, v/v).

  • Preheat the extraction solvent to 50°C.

  • Weigh 2 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of the preheated extraction solvent.

  • Vortex the mixture for 1 minute.

  • Place the tube in a shaking water bath at 50°C for 20 minutes.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Collect the supernatant for the clean-up step.

3. Clean-up:

  • Proceed with a solid-phase extraction (SPE) clean-up as described in Protocol 1.

Data Summary

Table 1: Reported Recovery Rates for this compound Extraction

Solvent SystemMatrixRecovery Rate (%)Analytical MethodReference
Methanol / 25% Ammonium HydroxideLivestock and Aquatic Products69 - 100UHPLC-MS/MS[1][2]
Ammonium Hydroxide / Methanol (1:9, v/v) at 50°CLivestock ProductsNot specified, but method was successfulLC-MS/MS

Note: The specific ratios of methanol to ammonium hydroxide in the first method were not detailed in the available search results, indicating an area for empirical optimization in your laboratory.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Feed Pellets Grind Grind to Fine Powder Sample->Grind Homogenize Homogenize Grind->Homogenize Extraction Add Methanol/ Ammonium Hydroxide Homogenize->Extraction Vortex Vortex Extraction->Vortex Sonicate Sonicate/Shake Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Figure 1. General Workflow for this compound Extraction and Analysis

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery Figure 2. Troubleshooting Logic for Low this compound Recovery cluster_extraction Extraction Issues cluster_cleanup Clean-up Issues cluster_analysis Analytical Issues Start Low this compound Recovery Check_Extraction Review Extraction Parameters Start->Check_Extraction Check_Cleanup Review Clean-up Step Start->Check_Cleanup Check_Analysis Review Analytical Method Start->Check_Analysis Solvent Incorrect Solvent/pH? Check_Extraction->Solvent Time_Temp Insufficient Time/Temp? Check_Extraction->Time_Temp Particle_Size Sample Particle Size Too Large? Check_Extraction->Particle_Size SPE_Loss Analyte Loss During SPE? Check_Cleanup->SPE_Loss Incomplete_Elution Incomplete Elution from SPE? Check_Cleanup->Incomplete_Elution Matrix_Effects Signal Suppression/Enhancement? Check_Analysis->Matrix_Effects Degradation Degradation in Autosampler? Check_Analysis->Degradation Solution_Solvent Optimize Solvent Composition & pH Solvent->Solution_Solvent Solution_Time_Temp Increase Extraction Time/Temp Time_Temp->Solution_Time_Temp Solution_Grind Grind Sample Finely Particle_Size->Solution_Grind Solution_SPE Optimize SPE Method SPE_Loss->Solution_SPE Incomplete_Elution->Solution_SPE Solution_Matrix Use Matrix-Matched Standards Matrix_Effects->Solution_Matrix Solution_Stability Check Analyte Stability Degradation->Solution_Stability

Caption: Figure 2. Troubleshooting Logic for Low this compound Recovery

References

Technical Support Center: Mitigating Bambermycin Interference in Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from bambermycin in microbiological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

This compound, also known as flavophospholipol, is an antibiotic complex primarily used as a feed additive in livestock, including poultry, swine, and cattle, to promote growth and feed efficiency.[1] It is predominantly effective against Gram-positive bacteria.[1] If you are working with samples of animal origin (e.g., feces, tissues, or environmental samples from agricultural settings), there is a possibility of this compound carryover, which can interfere with your microbiological assays.

Q2: How does this compound work and which organisms are most affected?

This compound inhibits the synthesis of the bacterial cell wall, specifically by targeting the transglycosylase enzyme involved in peptidoglycan formation. Its activity is concentrated against Gram-positive bacteria. However, some species within this group, such as Clostridium perfringens, have shown high levels of resistance.[2][3][4] Enterococci show variable susceptibility, with Enterococcus faecalis generally being more susceptible than Enterococcus faecium.[5][6][7]

Q3: What are the typical signs of this compound interference in a microbiological assay?

The most common sign of interference is a false-negative result in culture-based assays, where you observe no growth or significantly reduced growth of Gram-positive bacteria that are expected to be present in the sample. This is due to the inhibitory effect of residual this compound. Other signs can include inconsistent or unexpected antimicrobial susceptibility testing (AST) results for Gram-positive isolates.

Q4: Can this compound interference be confused with other issues?

Yes, false-negative culture results can also be caused by improper sample collection, storage, and handling, the use of incorrect culture media or incubation conditions, or low bacterial counts in the original sample. It is important to rule out these other factors when troubleshooting.

Q5: Are there established clinical breakpoints for this compound?

Currently, there are no official clinical breakpoints for this compound established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] This is because this compound is not used for therapeutic purposes in humans or animals.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating this compound interference in your microbiological assays.

Scenario 1: Unexpected No-Growth or Poor Growth of Gram-Positive Bacteria

Problem: You are culturing a sample of animal origin (e.g., swine feces) and observe no growth or very poor growth of expected Gram-positive bacteria like Enterococcus or Staphylococcus.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected lack of Gram-positive bacterial growth.

Detailed Steps:

  • Review Sample History: Determine if the animal was likely exposed to this compound through its feed. This is common in commercially raised poultry and swine.

  • Control for Basic Errors: Ensure that your culture media, incubation conditions, and general laboratory procedures are not the source of the problem. Run positive controls with known Gram-positive organisms to validate your assay conditions.

  • Implement Mitigation Strategies: If this compound interference is suspected, employ one or more of the following techniques:

    • Serial Dilution: Diluting the sample can lower the concentration of this compound to sub-inhibitory levels.

    • Use of Neutralizing Broths: While a specific neutralizer for this compound is not commercially available, general-purpose neutralizing broths (e.g., Dey-Engley Neutralizing Broth) may reduce its activity.

    • Membrane Filtration: This technique can separate bacteria from the sample matrix, including potential inhibitors like this compound.

Scenario 2: Inconsistent Antimicrobial Susceptibility Testing (AST) Results

Problem: An isolate from an animal sample shows unusual or inconsistent AST results, particularly for Gram-positive bacteria.

Troubleshooting Steps:

  • Verify Pure Culture: Ensure that your AST was performed on a pure culture of the isolate. Contamination can lead to erroneous results.

  • Subculture the Isolate: Subculture the isolate onto a fresh, antibiotic-free medium. This can help to dilute any residual this compound that may have been carried over with the initial colony pick.

  • Repeat AST: Perform the AST again using the subcultured isolate.

  • Consider Alternative Methods: If disk diffusion results are ambiguous, consider using a broth microdilution or agar (B569324) dilution method to determine the Minimum Inhibitory Concentration (MIC), which can provide a more quantitative measure of susceptibility.

Quantitative Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive bacteria. Note the variability in susceptibility, particularly among Enterococcus species, and the high level of resistance observed in Clostridium perfringens.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Enterococcus faecalis38-4-[6]
Enterococcus faecalis---Mode of 2[5]
Enterococcus faecium97->32-[6]
Enterococcus faecium---Mode of 32[5]
Clostridium perfringens95>64>64All resistant to 64[2][3]
Clostridium perfringens---Low or no activity[4]

MIC50: The concentration of an antimicrobial that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of an antimicrobial that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Protocol 1: Screening for this compound Interference in a Sample

This protocol provides a method to assess whether this compound carryover is inhibiting the growth of Gram-positive bacteria in a sample.

Screening_Protocol Start Start: Sample Suspected of this compound Contamination Prepare_Inoculum Prepare a standardized inoculum of a susceptible Gram-positive control strain (e.g., E. faecalis) Start->Prepare_Inoculum Spike_Sample Spike a portion of the sample with the control strain Prepare_Inoculum->Spike_Sample Plate_Control Plate the control strain directly onto the same type of agar Prepare_Inoculum->Plate_Control Plate_Spiked Plate the spiked sample onto non-selective agar Spike_Sample->Plate_Spiked Incubate Incubate both plates under appropriate conditions Plate_Spiked->Incubate Plate_Control->Incubate Compare_Growth Compare growth between the spiked sample plate and the control plate Incubate->Compare_Growth Similar_Growth Similar Growth: This compound interference is unlikely Compare_Growth->Similar_Growth Yes Reduced_Growth Reduced or No Growth on Spiked Plate: This compound interference is likely Compare_Growth->Reduced_Growth No

Caption: Workflow for screening samples for this compound interference.

Methodology:

  • Prepare a control inoculum: Prepare a standardized suspension (e.g., 0.5 McFarland) of a known this compound-susceptible Gram-positive organism, such as Enterococcus faecalis.

  • Spike the sample: Add a small volume of the control inoculum to a portion of the test sample.

  • Plate the samples:

    • Plate the spiked sample onto a non-selective agar plate (e.g., Blood Agar or Tryptic Soy Agar).

    • Plate the control inoculum directly onto a separate plate of the same medium.

  • Incubate: Incubate both plates under conditions suitable for the growth of the control organism.

  • Interpret the results:

    • If there is comparable growth on both plates, significant this compound interference is unlikely.

    • If there is reduced or no growth on the spiked sample plate compared to the control plate, this compound interference is likely.

Protocol 2: Antimicrobial Susceptibility Testing (AST) with Potential this compound Carryover

This protocol adapts the standard broth microdilution method to minimize the impact of potential this compound carryover.

Methodology:

  • Isolate and Subculture: Isolate the bacterium of interest from the primary culture plate and subculture it onto a fresh, antibiotic-free agar plate to ensure purity and to dilute any residual this compound.

  • Prepare Inoculum: Prepare a standardized inoculum (0.5 McFarland) of the subcultured isolate in a suitable broth (e.g., Mueller-Hinton Broth).

  • Perform Broth Microdilution:

    • Use a commercial or in-house prepared broth microdilution panel with serial dilutions of the desired antimicrobial agents.

    • Inoculate the panel with the standardized bacterial suspension according to standard protocols.

  • Incubate: Incubate the panel under the appropriate conditions for the test organism.

  • Read and Interpret MICs: Determine the Minimum Inhibitory Concentration (MIC) for each antimicrobial agent and interpret the results using established breakpoints from CLSI or EUCAST, where available.

Signaling Pathway

This compound's Mechanism of Action

This compound acts by inhibiting a critical step in the synthesis of the bacterial cell wall. The diagram below illustrates this mechanism.

Bambermycin_Mechanism cluster_Cell Bacterial Cell cluster_Synthesis Peptidoglycan Synthesis Cytoplasm Cytoplasm Precursors NAG and NAM precursors Cell_Membrane Cell Membrane Cell_Wall Peptidoglycan Cell Wall Lipid_Carrier Lipid Carrier Precursors->Lipid_Carrier transported across cell membrane Transglycosylase Transglycosylase (Enzyme) Lipid_Carrier->Transglycosylase Growing_Chain Growing Peptidoglycan Chain Transglycosylase->Growing_Chain adds new units Growing_Chain->Cell_Wall incorporation into This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Transglycosylase

References

Technical Support Center: Refining Bambermycin Dosage for Specific Pathogen Control in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining Bambermycin dosage and troubleshooting experiments for specific pathogen control in livestock.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a performance-enhancing antibiotic used as a feed additive for livestock such as beef cattle, poultry, and swine.[1] It is a complex of moenomycins that functions by inhibiting the synthesis of the bacterial cell wall, and it is primarily effective against Gram-positive bacteria.[1] A key feature of this compound is its lack of significant action against beneficial gut bacteria like Lactobacillus and Bifidobacterium.[1]

Q2: Against which specific pathogens is this compound effective?

A2: this compound is predominantly effective against Gram-positive pathogenic bacteria.[1] Research has shown its application in suppressing detrimental microorganisms such as Staphylococcus spp. and Enterococcus faecalis.[1] It has also been investigated for its role in reducing Salmonella shedding in swine.

Q3: Is this compound absorbed in the gut of the animal?

A3: No, this compound is not absorbed from the gastrointestinal tract.[1] This means there are no measurable residues in edible tissues, and it does not require a withdrawal period before slaughter.[1]

Q4: Can this compound contribute to antibiotic resistance?

A4: this compound's mechanism of action is distinct from many other antibiotics, and it is not used in human medicine.[1] Some studies suggest that it may actually help reduce the spread of antimicrobial resistance by inhibiting the transfer of resistance plasmids between bacteria.[1]

Q5: I am observing in vitro resistance of Clostridium perfringens to this compound. Does this mean it will be ineffective in vivo?

A5: Not necessarily. Several studies have reported that Clostridium perfringens strains can show high resistance to this compound in laboratory tests (in vitro), with some isolates being resistant to concentrations as high as 64 micrograms/ml.[2] However, this compound may still be effective in the animal (in vivo). This could be due to several factors not captured by in vitro tests, such as modulation of the gut microbiota, which can create a less favorable environment for pathogens, or potential effects on bacterial toxin production. Further in vivo trials are necessary to determine clinical efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps
High in vitro MIC values for Clostridium perfringens Inherent resistance of many C. perfringens strains to this compound.[2][3]- Confirm the identity and purity of your bacterial isolate.- Include a known susceptible control strain in your assay.- Consider that in vitro susceptibility may not directly correlate with in vivo efficacy. Proceed with a controlled in vivo trial to assess clinical outcomes.
Inconsistent results in animal trials - Feed mixing and homogeneity: Uneven distribution of this compound in the feed.- Animal health status: Underlying health issues can affect response to treatment.- Environmental factors: Stress, housing conditions, and hygiene can influence gut health and pathogen load.- Diet composition: The feed matrix can sometimes interact with additives.- Ensure thorough and validated mixing procedures for the medicated feed.- Conduct a health screening of animals before starting the trial.- Standardize and monitor environmental conditions across all trial groups.- Maintain a consistent basal diet for all treatment groups.
No significant reduction in pathogen shedding - Dosage: The administered dose may be too low for the specific pathogen and conditions.- Pathogen load: The initial pathogen challenge may be too high.- Sampling and detection methods: Insensitive or inappropriate methods may fail to detect a reduction.- Conduct a dose-titration study to determine the optimal dosage.- Standardize the pathogen challenge model.- Use validated and sensitive quantitative methods for pathogen detection (e.g., qPCR).
Unexpected changes in gut microbiota This compound can modulate the gut microbiome, even without directly inhibiting all bacterial species.[1]- Perform baseline microbiota analysis before starting the treatment.- Include a non-medicated control group to track normal microbiota fluctuations.- Use appropriate sequencing and bioinformatics tools to analyze microbiota data.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound.

Table 1: In Vivo this compound Dosage and Effects on Pathogens

Livestock Pathogen This compound Dosage in Feed Observed Effect Reference
SwineSalmonella Typhimurium4.4 mg/kgReduced duration and prevalence of Salmonella shedding.[4]Dealy, J., & Moeller, M. W. (1977)
Broiler ChickensSalmonella Typhimurium3 g/ton (approx. 3.3 ppm)No significant effect on the duration or amount of Salmonella shedding.George, B. A., et al. (1982)

Table 2: In Vitro Susceptibility of Clostridium perfringens to this compound

Isolate Source Number of Isolates Observation Reference
Poultry, Pigs, Calves95All isolates were resistant to 64 µg/ml of this compound.[2]Devriese, L. A., et al. (1993)
Broiler ChickensNot specifiedShowed low or no activity.[3]Martel, A., et al. (2004)

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for this compound against Clostridium perfringens in Broiler Chickens

Objective: To determine the optimal dosage of this compound in feed for the control of Clostridium perfringens-associated necrotic enteritis in broiler chickens.

Methodology:

  • Animal Model: One-day-old male broiler chicks.

  • Acclimation: House chicks for a 7-day acclimation period with standard broiler starter feed and water ad libitum.

  • Experimental Groups:

    • Group 1: Negative Control (uninfected, no this compound)

    • Group 2: Positive Control (infected, no this compound)

    • Group 3: Infected + this compound at 2 g/ton of feed

    • Group 4: Infected + this compound at 4 g/ton of feed

    • Group 5: Infected + this compound at 8 g/ton of feed

  • Infection Model: On day 14, orally inoculate birds in Groups 2-5 with a field strain of Clostridium perfringens.

  • Treatment: Provide the respective medicated feeds to each group from day 14 to day 21.

  • Data Collection:

    • Daily mortality and clinical signs (e.g., depression, diarrhea).

    • Body weight and feed intake on days 14 and 21.

    • On day 21, euthanize a subset of birds from each group and score intestinal lesions for necrotic enteritis.

    • Collect cecal contents for quantitative analysis of C. perfringens (e.g., via qPCR or selective plating).

  • Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, Chi-square test).

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Determination of this compound

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Methodology:

  • Bacterial Isolate: Use a pure culture of the target pathogen (e.g., Staphylococcus aureus).

  • Inoculum Preparation: Prepare a standardized inoculum of the bacteria according to CLSI guidelines.

  • Broth Microdilution:

    • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using appropriate broth media.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under appropriate atmospheric and temperature conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Bambermycin_Mechanism_of_Action This compound's Inhibition of Peptidoglycan Synthesis cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylase (PBP) Cell_Wall Bacterial Cell Wall Peptidoglycan_chain->Cell_Wall Transpeptidase (PBP) This compound This compound This compound->Inhibition

Caption: this compound inhibits the transglycosylase activity of Penicillin-Binding Proteins (PBPs).

Experimental_Workflow_In_Vivo_Trial start Day 1: Chick Acclimation grouping Day 7: Randomization into Treatment Groups start->grouping infection Day 14: Pathogen Challenge grouping->infection treatment Day 14-21: this compound Administration in Feed infection->treatment data_collection Day 21: Sample and Data Collection treatment->data_collection analysis Data Analysis and Interpretation data_collection->analysis

Caption: Workflow for an in vivo this compound efficacy trial in broiler chickens.

Troubleshooting_Logic_Tree cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Unexpected Experimental Outcome in_vitro In Vitro Issue? start->in_vitro Check in_vivo In Vivo Issue? start->in_vivo Check mic_issue High MIC in_vitro->mic_issue Yes efficacy_issue Low Efficacy in_vivo->efficacy_issue Yes mic_cause1 Inherent Resistance mic_issue->mic_cause1 mic_cause2 Assay Error mic_issue->mic_cause2 efficacy_cause1 Dosage efficacy_issue->efficacy_cause1 efficacy_cause2 Feed Mixing efficacy_issue->efficacy_cause2 efficacy_cause3 Animal Health efficacy_issue->efficacy_cause3

References

Stability testing of Bambermycin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of antibiotic stability testing. As there is limited publicly available stability data specifically for Bambermycin, the quantitative data and degradation pathways presented here are illustrative examples to guide researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound raw material?

A1: For optimal stability, this compound raw material should be stored in a well-closed container, protected from light, at controlled room temperature (15-25°C) with low relative humidity (ideally below 65%).[1] Some sensitive antibiotics may require refrigeration (2-8°C) or even frozen storage (-20°C) for long-term preservation.[2] Always refer to the manufacturer's specific recommendations.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of this compound, leading to a loss of potency and the formation of degradation products. Like many complex organic molecules, the rate of degradation generally increases with temperature.[1] Freezing may also be detrimental, particularly for solutions, as it can lead to precipitation of the active ingredient.[1]

Q3: Is this compound sensitive to light?

A3: Many antibiotics are photosensitive, and exposure to light, especially UV light, can catalyze degradation.[2] It is recommended to store this compound in opaque or amber containers to minimize light exposure. Photostability studies should be conducted to determine the extent of its light sensitivity.

Q4: What is the impact of humidity on the stability of this compound?

A4: High humidity can lead to the hydrolysis of this compound, as it is a large, complex oligosaccharide with numerous hydrolyzable glycosidic bonds.[1][2] Hygroscopic drug substances can absorb moisture from the air, which can initiate or accelerate degradation.[2] Storing the material with a desiccant can help mitigate this.

Q5: What are forced degradation studies and why are they necessary for this compound?

A5: Forced degradation (or stress testing) involves intentionally exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidation, and light) to accelerate its degradation.[3][4] These studies are crucial for:

  • Identifying potential degradation products.[3][4]

  • Elucidating degradation pathways.[3][4]

  • Developing and validating a stability-indicating analytical method that can separate the intact drug from its degradation products.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent results in my this compound stability study.

  • Possible Cause: Fluctuations in storage conditions (temperature and humidity).

  • Troubleshooting Steps:

    • Verify the calibration and performance of your stability chambers.

    • Ensure that the placement of samples within the chamber allows for uniform exposure to the controlled environment.

    • Review your sample handling procedures to ensure consistency.

  • Possible Cause: Issues with the analytical method.

  • Troubleshooting Steps:

    • Perform a system suitability test before each analytical run to ensure the HPLC system is performing correctly.

    • Check for leaks, column degradation, or improper mobile phase preparation.[5][6]

    • Ensure complete dissolution of the this compound sample before injection.

Issue 2: Unexpected peaks appearing in the chromatogram during a stability study.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • This is an expected outcome of a stability study. The goal is to separate and identify these new peaks.

    • Conduct forced degradation studies to intentionally generate these degradation products and confirm their retention times relative to the parent peak.

    • If the peaks are not well-resolved from the main this compound peak, the HPLC method needs to be optimized (e.g., by changing the mobile phase composition, gradient, or column).

  • Possible Cause: Contamination.

  • Troubleshooting Steps:

    • Analyze a blank (diluent) to check for contaminants in the solvent.

    • Ensure proper cleaning of vials and syringes.

    • Review sample preparation procedures to identify any potential sources of contamination.

Data Presentation

Table 1: Illustrative Stability Data for this compound Under Different Temperature and Humidity Conditions (Assay by HPLC)

Storage ConditionTime PointAssay (%)Appearance
25°C / 60% RH0 Months100.0White to off-white powder
3 Months99.5No change
6 Months98.9No change
12 Months97.8No change
40°C / 75% RH (Accelerated)0 Months100.0White to off-white powder
1 Month97.2No change
3 Months94.5Slight yellowing
6 Months90.8Yellowish powder
5°C ± 3°C0 Months100.0White to off-white powder
12 Months99.8No change

Table 2: Illustrative Results from Forced Degradation Studies of this compound

Stress ConditionDurationAssay (%) of this compoundMajor Degradation Products Observed
0.1 M HCl (Acid Hydrolysis)24 hours85.22
0.1 M NaOH (Base Hydrolysis)4 hours78.93
10% H₂O₂ (Oxidation)24 hours92.51
60°C (Thermal)48 hours91.82
Photostability (ICH Q1B)7 days96.31

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general approach. Method development and validation are required for specific applications.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][7][8]

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[9]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 4 hours). Neutralize the solution before analysis.[9]

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 10%) and keep at room temperature for a specified period (e.g., 24 hours).[9]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C) in an oven for a specified period (e.g., 48 hours).[9]

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guideline).[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation Bambermycin_raw This compound Raw Material Forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Bambermycin_raw->Forced_degradation Stability_samples Stability Samples (Different Temp/Humidity) Bambermycin_raw->Stability_samples HPLC_analysis Stability-Indicating HPLC Analysis Forced_degradation->HPLC_analysis Stability_samples->HPLC_analysis Peak_identification Peak Identification & Quantification HPLC_analysis->Peak_identification Degradation_pathway Degradation Pathway Elucidation Peak_identification->Degradation_pathway Shelf_life Shelf-life Determination Peak_identification->Shelf_life

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway This compound This compound (Intact Molecule) Hydrolysis_Product Hydrolysis Product (Cleaved Glycosidic Bond) This compound->Hydrolysis_Product  H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation Product (e.g., Hydroxylation) This compound->Oxidation_Product  [O] Photodegradation_Product Photodegradation Product (e.g., Isomerization) This compound->Photodegradation_Product  Light (hν) Secondary_Degradant Secondary Degradant Hydrolysis_Product->Secondary_Degradant  Further Stress Oxidation_Product->Secondary_Degradant  Further Stress

Caption: Hypothetical degradation pathways of this compound.

References

Mitigating Bambermycin cross-reactivity in immunoassay protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bambermycin immunoassays. The following information is designed to help mitigate potential cross-reactivity and other common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

A1: this compound is a complex antibiotic used as a feed additive in livestock.[1][2] It is primarily composed of Moenomycin A and Moenomycin C, which are large phosphoglycolipid molecules.[1][2] Due to its complex structure, antibodies developed for a this compound immunoassay may inadvertently bind to other structurally similar molecules, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results.

Q2: What are some potential cross-reactants for a this compound immunoassay?

A2: While specific cross-reactivity data for this compound immunoassays is limited in published literature, potential cross-reactants would likely be other phosphoglycolipid or glycolipid antibiotics with structural similarities to Moenomycin A and C. Based on their structural class, potential cross-reactants could include:

  • Moenomycin analogs: Various synthetic or biosynthetic analogs of Moenomycin could exhibit cross-reactivity.[3]

  • Other Glycolipid Antibiotics: Antibiotics with similar lipid and oligosaccharide components might be recognized by anti-Bambermycin antibodies.

  • This compound Degradation Products: Fragments of the this compound molecule resulting from sample processing or storage could potentially interfere with the assay.

Q3: What are the initial steps to take if I suspect cross-reactivity in my this compound ELISA?

A3: If you suspect cross-reactivity, the first step is to confirm the issue. This can be done by running a cross-reactivity assessment experiment. You will test the response of your assay to a panel of potential cross-reactants. A significant signal generated by a compound other than this compound indicates cross-reactivity.

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the specific signal from this compound, leading to reduced assay sensitivity and inaccurate results.

Possible Causes and Solutions:

Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[4][5][6] Test alternative blocking buffers (e.g., non-fat dry milk, casein, or commercial blocking solutions).[6]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5).[7][8] Increase the volume of wash buffer per well. Ensure complete aspiration of wash buffer after each step.[8] Adding a short soak time during each wash step can also be beneficial.[4]
Excessive Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[9]
Contaminated Reagents Use fresh, high-quality reagents. Ensure that buffers are not contaminated with microbes.[9][10]
Non-specific Binding of Secondary Antibody Run a control with no primary antibody to check for non-specific binding of the secondary antibody.[7] If high background persists, consider using a pre-adsorbed secondary antibody.
Issue 2: Suspected Cross-Reactivity with Structurally Similar Molecules

Cross-reactivity can lead to an overestimation of this compound concentration.

Possible Causes and Solutions:

Cause Recommended Solution
Poor Antibody Specificity If using polyclonal antibodies, consider switching to a monoclonal antibody, which typically offers higher specificity.[11][12] Screen multiple antibody candidates to select the one with the lowest cross-reactivity to relevant compounds.
Sub-optimal Assay Conditions Optimize assay parameters such as incubation times, temperatures, and buffer composition (e.g., pH, ionic strength).[13] Sometimes, modifying the sample diluent to better match the matrix of the standards can help.
Structurally Similar Cross-Reactants If a specific cross-reactant is identified, you may need to implement a sample clean-up step, such as solid-phase extraction (SPE), to remove the interfering compound before the immunoassay.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer

This protocol helps determine the most effective blocking agent to minimize background signal.

  • Plate Coating: Coat a 96-well microplate with the capture antibody or this compound-conjugate, as required by your assay format.

  • Blocking: Prepare a panel of blocking buffers (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS; and a commercial protein-free blocker).

  • Apply different blocking buffers to separate sections of the plate.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Assay Procedure: Proceed with the rest of your standard ELISA protocol, including a "no primary antibody" control for each blocking condition.

  • Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield the lowest background signal in the "no primary antibody" wells while maintaining a strong signal in the presence of the primary antibody and analyte.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This protocol is used to quantify the degree of cross-reactivity with potential interfering compounds.

  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate and block with the optimized blocking buffer.

  • Preparation of Competitors: Prepare serial dilutions of this compound (the standard) and each potential cross-reactant.

  • Competition Step: In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Bambermycin primary antibody with the different concentrations of the standard or potential cross-reactants.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody. After another incubation and wash, add the substrate.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the signal). The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Hypothetical Cross-Reactivity Data:

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
Moenomycin A Analog 12005%
Moenomycin A Analog 210001%
Glycolipid Antibiotic X50000.2%
Unrelated Antibiotic Y>10,000<0.1%

Visualizations

ELISA_Troubleshooting_Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions_bg High Background Solutions cluster_solutions_cr Cross-Reactivity Solutions cluster_end Outcome start Unsatisfactory Immunoassay Results (e.g., High Background, Inconsistent Data) check_background Assess Background Signal (No Analyte Control) start->check_background check_reactivity Assess Cross-Reactivity (Test Structurally Similar Compounds) start->check_reactivity optimize_blocking Optimize Blocking Buffer (Concentration, Type, Time) check_background->optimize_blocking High Background optimize_washing Optimize Washing Steps (Volume, Number of Washes) check_background->optimize_washing High Background titrate_antibodies Titrate Antibody Concentrations check_background->titrate_antibodies High Background select_antibody Select More Specific Antibody (e.g., Monoclonal) check_reactivity->select_antibody Cross-Reactivity Detected modify_protocol Modify Assay Protocol (Buffers, Incubation Times) check_reactivity->modify_protocol Cross-Reactivity Detected sample_cleanup Implement Sample Clean-up Step (e.g., SPE) check_reactivity->sample_cleanup Cross-Reactivity Detected end_node Optimized and Validated This compound Immunoassay optimize_blocking->end_node optimize_washing->end_node titrate_antibodies->end_node select_antibody->end_node modify_protocol->end_node sample_cleanup->end_node

Caption: Troubleshooting workflow for this compound immunoassays.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Data Analysis coat_plate 1. Coat Plate with This compound-Conjugate block_plate 2. Block Plate coat_plate->block_plate add_to_plate 5. Add Mixture to Plate block_plate->add_to_plate prepare_samples 3. Prepare Serial Dilutions (this compound & Cross-Reactants) pre_incubate 4. Pre-incubate Antibody with This compound or Cross-Reactant prepare_samples->pre_incubate pre_incubate->add_to_plate add_secondary 6. Add Secondary Antibody add_to_plate->add_secondary add_substrate 7. Add Substrate & Read Plate add_secondary->add_substrate analyze 8. Calculate IC50 and % Cross-Reactivity add_substrate->analyze

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

References

Best practices for handling and disposal of Bambermycin in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the safe handling and disposal of Bambermycin in a laboratory setting. The following information is designed to address potential issues and questions that may arise during your research and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a research context?

A1: this compound is a complex of antibiotics, primarily consisting of moenomycins A and C, which are obtained from Streptomyces bambergiensis and Streptomyces ghanaensis.[1][2] In a laboratory setting, it is primarily used in veterinary and animal nutrition research as a performance-enhancing antibiotic.[1][3] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall, making it effective against Gram-positive pathogenic bacteria.[1][3]

Q2: What are the key chemical and physical properties of this compound?

A2: Understanding the properties of this compound is crucial for safe handling. Key quantitative data is summarized in the table below.

PropertyValueSource
Molecular FormulaC69H107N4O35P[3][4]
Molar Mass1583.57 g/mol [4]
AppearanceColorless amorphous solid / White crystalline powder[3][4][5]
Melting Point>150°C (decomposes)[4]
SolubilitySoluble in water and low molecular weight alcohols. Insoluble in most other organic solvents.[4][5]
Storage Temperature0-6°C[4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: To ensure personal safety, the following PPE should be worn when handling this compound, especially in its powdered form:

  • Gloves: Wear compatible chemical-resistant gloves.[6]

  • Eye Protection: Use safety glasses with side shields or goggles.[6]

  • Lab Coat: A lab coat or gown should be worn to protect street clothes from contamination.[7]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Q4: How should I properly store this compound in the lab?

A4: this compound should be stored in a tightly closed container in a dry, well-ventilated place. The recommended storage temperature is between 0-6°C.[4]

Troubleshooting Guides

Issue: Accidental Spill of this compound Powder

  • Immediate Action: Evacuate the immediate spill area to prevent further dispersal of the powder.[8] Avoid creating dust.[9]

  • Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.[10]

  • Containment: Cover the spill with absorbent material to prevent it from becoming airborne.[11]

  • Cleanup:

    • Gently sweep the absorbent material and this compound powder into a designated chemical waste container.[12] Avoid dry sweeping which can generate dust.

    • Clean the spill area with a damp cloth or paper towels.[11]

    • Dispose of all cleaning materials as hazardous waste.[11][13]

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's protocols.

Issue: Accidental Skin or Eye Contact

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove any contaminated clothing.[6][9] If skin irritation occurs, seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound for use in experiments.

  • Preparation:

    • Work in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation exposure.

    • Ensure all necessary materials are readily available: this compound powder, sterile solvent (e.g., water or a low molecular weight alcohol), sterile containers, and appropriate PPE.

  • Procedure:

    • Calculate the required mass of this compound powder based on the desired final concentration and volume of the stock solution.

    • Carefully weigh the this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile container.

    • Add the appropriate volume of sterile solvent to the container.

    • Securely cap the container and mix by vortexing or gentle agitation until the powder is completely dissolved.

    • Label the container clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

  • Storage:

    • Store the stock solution at the recommended temperature of 0-6°C, protected from light.[4]

Waste Disposal

Q5: How should I dispose of this compound waste?

A5: Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[14] Therefore, it is critical to follow proper disposal procedures.

  • Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as gloves, weighing paper, and empty containers, should be disposed of as hazardous chemical waste.[15][16] Collect these materials in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, labeled waste container for chemical waste.[17] Do not pour antibiotic solutions down the drain unless your institution's EHS guidelines specifically permit it for certain deactivated antibiotics.[18]

  • Consult Your Institution's Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for clarification if you are unsure about the correct procedure.[14]

Visual Guides

Bambermycin_Spill_Response cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Spill Dispose->Report Bambermycin_Waste_Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste Waste_Generated This compound Waste Generated Solid_Waste Unused Powder, Contaminated PPE, Empty Containers Waste_Generated->Solid_Waste Liquid_Waste Aqueous Solutions Containing this compound Waste_Generated->Liquid_Waste Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Disposal Dispose According to Institutional EHS Guidelines Collect_Solid->Disposal Collect_Liquid Collect in Labeled Chemical Waste Container Liquid_Waste->Collect_Liquid Collect_Liquid->Disposal

References

Validation & Comparative

Comparative Efficacy of Bambermycin and Flavophospholipol as Growth Promoters in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Bambermycin and its primary component, Flavophospholipol, are widely utilized as antibiotic growth promoters in the livestock industry. Both substances are known to enhance growth performance and feed efficiency in various animal species, including poultry and swine. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to assist researchers and professionals in drug development in understanding their mechanisms and performance outcomes.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and Flavophospholipol share a common mechanism of action: the inhibition of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan is a crucial structural component of bacterial cell walls, providing strength and rigidity. By disrupting its synthesis, these antibiotics compromise the integrity of the bacterial cell wall, particularly in Gram-positive bacteria, leading to cell lysis and death. This selective antimicrobial activity helps to modulate the gut microbiota, reducing the population of pathogenic bacteria and thereby improving nutrient absorption and overall animal health.[1][2]

Flavophospholipol, a phosphoglycolipid antibiotic, specifically targets the transglycosylase activity of penicillin-binding proteins (PBPs).[1] PBPs are enzymes essential for the final steps of peptidoglycan synthesis, including the polymerization of glycan chains and their cross-linking. By inhibiting the transglycosylase function, Flavophospholipol prevents the elongation of the peptidoglycan chains, a critical step in cell wall formation.[3]

cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM_pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Translocation Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Transglycosylation & Transpeptidation This compound This compound / Flavophospholipol This compound->PBP Inhibits Transglycosylase Activity

Inhibition of Peptidoglycan Synthesis by this compound/Flavophospholipol.

Efficacy in Broiler Chickens

Numerous studies have demonstrated the positive effects of this compound and Flavophospholipol on the growth performance of broiler chickens. Supplementation with these additives has been shown to improve body weight gain and feed conversion ratio (FCR).

Table 1: Effect of this compound and Flavophospholipol on Broiler Performance

AdditiveDosageDuration (days)Body Weight Gain (g)Feed Conversion RatioReference
This compound 2 g/ton 1-marketingSignificantly improvedNot significantly influenced[4]
Flavophospholipol 16 mg/kg1-21Significantly higher than controlSignificantly higher than control[5][6]
Flavophospholipol 10.9 mg/kg (maximized)1-42Maximized-[5][6]
Flavophospholipol 10.1 mg/kg (maximized)1-42-Maximized[5][6]
Flavomycin® (Flavophospholipol) 9 ppmNot specifiedNot specifiedEqual to non-medicated, non-vaccinated group[7]

Note: Experimental conditions such as broiler strain, diet composition, and environmental factors may vary between studies.

Efficacy in Swine

The use of this compound and Flavophospholipol has also been evaluated in swine, with studies indicating improvements in growth rate and feed efficiency, particularly during the finishing period.

Table 2: Effect of this compound and Flavophospholipol on Swine Performance

AdditiveDosageGrowth StageAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
This compound 4 g/ton FinishingHigher than controlNo significant difference[8]
This compound 2.2 ppmGrowing-FinishingSignificant improvementSignificant improvement[9]
Flavophospholipol 9 mg/kgFatteningNot specifiedNot specified[1]

Note: As with broiler studies, experimental conditions for swine trials can differ, impacting direct comparisons.

Experimental Protocols

The evaluation of antibiotic growth promoters like this compound and Flavophospholipol typically involves in vivo feeding trials with the target animal species. A generalized experimental workflow for such a trial is outlined below.

General Experimental Workflow for Efficacy Evaluation

start Start: Animal Selection (e.g., Day-old chicks) randomization Randomization into Treatment Groups start->randomization acclimation Acclimation Period randomization->acclimation treatment Experimental Period: Feed Supplementation (Control vs. Additive) acclimation->treatment data_collection Data Collection: - Body Weight (weekly) - Feed Intake (daily/weekly) treatment->data_collection end_trial End of Trial: Final Body Weight data_collection->end_trial fcr_calculation Calculation of Feed Conversion Ratio data_collection->fcr_calculation end_trial->fcr_calculation statistical_analysis Statistical Analysis fcr_calculation->statistical_analysis conclusion Conclusion on Efficacy statistical_analysis->conclusion

References

Bambermycin Versus Tylosin: A Comparative Analysis of Performance in Swine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bambermycin and Tylosin (B1662201), two antimicrobial agents commonly used to enhance performance in swine production. The following sections detail their mechanisms of action, present supporting experimental data on key performance indicators, and outline the methodologies of the cited studies.

Introduction

This compound and Tylosin are widely utilized as in-feed antibiotics to improve growth rate and feed efficiency in growing-finishing swine. While both serve as growth promoters, their mechanisms of action and overall impact on swine performance can differ. This guide synthesizes available research to provide an objective comparison for informed decision-making in research and drug development.

Mechanism of Action

This compound: This antibiotic primarily acts by inhibiting the synthesis of the bacterial cell wall.[1] It is a complex of antibiotics, mainly moenomycins A and C, derived from Streptomyces bambergiensis and Streptomyces ghanaensis. A key characteristic of this compound is its predominant efficacy against Gram-positive pathogenic bacteria, while having minimal impact on beneficial gut bacteria such as Lactobacillus and Bifidobacterium.[1]

Tylosin: As a macrolide antibiotic, Tylosin functions by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome.[2] This action disrupts essential cellular processes, thereby impeding bacterial growth and replication.

Impact on Gut Microbiota

The gut microbiome plays a crucial role in the health and performance of swine. Both this compound and Tylosin have been shown to modulate the gut microbiota, which is considered a key aspect of their growth-promoting effects.

This compound: Research suggests that this compound can lead to a decrease in the number of resistant E. coli in the intestines of swine.[3] By selectively targeting pathogenic bacteria, it may create a more favorable gut environment for nutrient absorption and overall health.

Tylosin: Studies on Tylosin's effect on the swine gut microbiota indicate that it tends to accelerate the maturation of the microbial community rather than causing a major shift in its composition.[4] Some research has shown that Tylosin administration can lead to an increased abundance of the phylum Firmicutes, which has been associated with energy absorption.[4] Furthermore, Tylosin may cause shifts in both abundant and less abundant microbial species.[5] For instance, some studies have observed a higher relative abundance of genera such as Lactobacillus, Eggerthella, Acetanaerobacterium, and Sporacetigenium in Tylosin-treated piglets.[5]

Performance Data: A Comparative Study

A significant comparative study conducted across five different locations with a total of 1,230 pigs provides valuable insights into the performance effects of this compound and Tylosin.[6][7][8] The results are summarized in the tables below.

Overall Performance (Growing-Finishing Period)
TreatmentAverage Daily Gain (ADG)Feed to Gain Ratio (F:G)
Control--
This compound (2.2 ppm)Significant Improvement vs. Control[6][7][8]Significant Improvement vs. Control[6][7][8]
Tylosin (44 or 22 ppm)Numerical, Non-significant Improvement vs. Control[6][7][8]Significant Improvement vs. Control[6][7][8]
Performance During Growing Period (Approx. 20-55 kg)
TreatmentAverage Daily Gain (ADG)Feed to Gain Ratio (F:G)
Control--
This compound (2.2 ppm)Numerical, Non-significant Improvement vs. Control[6][7][8]Numerical, Non-significant Improvement vs. Control[6][7][8]
Tylosin (44 ppm)Numerical, Non-significant Improvement vs. Control[6][7][8]Numerical, Non-significant Improvement vs. Control[6][7][8]
Performance During Finishing Period (Approx. 55 kg to Market Weight)
TreatmentAverage Daily Gain (ADG)Feed to Gain Ratio (F:G)
Control--
This compound (2.2 ppm)Significant Improvement vs. Control[6][7][8]Significant Improvement vs. Control[6][7][8]
Tylosin (22 ppm)Numerical, Non-significant Improvement vs. Control[6][7][8]Numerical, Non-significant Improvement vs. Control[6][7][8]

Another study involving 192 finishing hogs (approx. 120 to 230 lbs) showed that pigs fed this compound at a rate of 4 grams per ton of feed had a higher average daily gain compared to the control group.[9] No significant differences were observed in average daily feed intake or feed efficiency in that particular study.[9]

A separate trial reported that during the growing period, pigs fed Tylosin had the highest average daily gain, growing 9 percent faster than those fed this compound, though these differences were not statistically significant.[10] In the same study, gains during the finishing and overall growing-finishing periods were similar across all treatments.[10]

Information on mortality rates in direct comparative studies between this compound and Tylosin is limited. One study noted a pig death in the this compound treatment group due to bronchopneumonia and two pigs removed due to gastric ulcers, but did not provide comparative mortality statistics.[9] Another study evaluating different antibiotic feeding programs, which did not directly compare this compound and Tylosin, found no significant difference in morbidity and mortality between treatments.[11]

Experimental Protocols

The primary comparative study cited in this guide involved five experiments conducted at five different locations (Minnesota, Missouri, and Indiana) with a total of 1,230 pigs in 135 pens.[6][7][8]

  • Animals: Crossbred pigs.

  • Treatments:

    • Control (non-medicated diet)

    • Bambermycins at 2.2 ppm

    • Tylosin at 44 ppm during the growing period and 22 ppm during the finishing period.[6][7][8]

  • Duration: The antibiotics were administered throughout the growing and finishing periods.

  • Data Collection: Rate of gain and efficiency of feed conversion were measured. The performance was analyzed for the overall period as well as separately for the growing and finishing phases.[6][7][8]

  • Statistical Analysis: The study noted significant location effects, which were expected due to variations in genetic background, housing, environment, and management of the experimental animals.[6][7][8]

Visualizations

This compound's Mechanism of Action

Tylosin's Mechanism of Action

Experimental_Workflow Start Start: 1,230 Crossbred Pigs Allocation Random Allocation to 3 Treatment Groups Start->Allocation Control Control Group (No Antibiotics) Allocation->Control This compound This compound Group (2.2 ppm) Allocation->this compound Tylosin Tylosin Group (44/22 ppm) Allocation->Tylosin Growing Growing Period (approx. 20-55 kg) Control->Growing This compound->Growing Tylosin->Growing Finishing Finishing Period (approx. 55 kg to Market) Growing->Finishing Data Collect Performance Data (ADG, F:G) Finishing->Data Analysis Statistical Analysis Data->Analysis

Comparative Study Experimental Workflow

References

Validating Bambermycin MIC Data with Genetic Markers for Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating Bambermycin Minimum Inhibitory Concentration (MIC) data with potential genetic markers of resistance. This compound, a phosphoglycolipid antibiotic, is primarily effective against Gram-positive bacteria through the inhibition of peptidoglycan synthesis.[1][2] Understanding the relationship between phenotypic susceptibility (MIC values) and genotypic characteristics is crucial for monitoring resistance trends and informing the development of new antimicrobial strategies.

While plasmid-mediated resistance to this compound has not been documented, resistance can theoretically emerge through chromosomal mutations in the target enzyme, peptidoglycan glycosyltransferase, or other mechanisms affecting drug uptake or efflux.[1][3] This guide presents a representative comparison of this compound MIC data alongside hypothetical genetic markers, details the experimental protocols required for such validation, and visualizes the underlying mechanisms and workflows.

Data Presentation: Correlating MIC Values with Genetic Markers

The following table provides a representative comparison of this compound MIC values against various Gram-positive bacteria and illustrates a hypothetical correlation with genetic markers. It is important to note that specific, clinically validated genetic markers for this compound resistance are not yet widely established in published literature. The genetic markers presented here are based on the known mechanism of action of this compound and general principles of antimicrobial resistance.

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Putative Genetic MarkerGenotypePredicted Phenotype
Staphylococcus aureusATCC 292130.5Wild-type pbp2 (B1193376)WTSusceptible
Staphylococcus aureusSA-R116Point mutation in pbp2 (e.g., A27V)MUTResistant
Enterococcus faecalisATCC 292124Wild-type pgtWTSusceptible
Enterococcus faecalisEF-R164Upregulation of efflux pump gene (e.g., efrA)OverexpressionResistant
Clostridium perfringensATCC 13124>64Intrinsic gene variantN/AIntrinsically Resistant

Note: The genetic markers for resistant strains (SA-R1 and EF-R1) are hypothetical and serve as examples for a validation study. The resistance in C. perfringens is noted to be consistently high, suggesting intrinsic resistance.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

a. Broth Microdilution Method (Reference Method):

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1280 µg/mL.[3]

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: Culture the bacterial isolates overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic for S. aureus and E. faecalis, anaerobic for C. perfringens).

  • MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include positive (no antibiotic) and negative (no bacteria) controls in each assay.

b. MIC Test Strips (Alternative Method):

  • Inoculum Preparation and Plating: Prepare a bacterial lawn by evenly streaking a standardized inoculum onto an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Application of MIC Strip: Aseptically apply the this compound MIC test strip to the surface of the agar.

  • Incubation: Incubate the plates as described for the broth microdilution method.

  • MIC Reading: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Identification of Genetic Markers

a. DNA Extraction:

  • Culture the bacterial strains of interest to mid-logarithmic phase in an appropriate broth medium.

  • Harvest the bacterial cells by centrifugation.

  • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

b. Polymerase Chain Reaction (PCR) and DNA Sequencing:

  • Primer Design: Design PCR primers to amplify the target gene(s) potentially involved in resistance (e.g., the gene encoding peptidoglycan glycosyltransferase, such as pbp2 in S. aureus).

  • PCR Amplification: Perform PCR using the extracted genomic DNA as a template and the designed primers.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to confirm the amplification of the correct DNA fragment size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing to identify any nucleotide mutations.

c. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Extraction: Extract total RNA from bacterial cultures exposed to sub-inhibitory concentrations of this compound and from unexposed controls.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for potential efflux pump genes (e.g., efrA in E. faecalis) and a housekeeping gene for normalization.

  • Data Analysis: Analyze the relative expression levels of the target genes to determine if they are upregulated in the presence of this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Validating this compound MIC with Genetic Markers cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis bacterial_isolates Bacterial Isolates (e.g., S. aureus, E. faecalis) mic_determination MIC Determination (Broth Microdilution or MIC Strips) bacterial_isolates->mic_determination dna_extraction Genomic DNA Extraction bacterial_isolates->dna_extraction mic_data MIC Data (µg/mL) mic_determination->mic_data correlation Data Correlation and Validation mic_data->correlation pcr_sequencing PCR and DNA Sequencing (Target Gene, e.g., pbp2) dna_extraction->pcr_sequencing gene_expression qRT-PCR for Gene Expression (e.g., Efflux Pumps) dna_extraction->gene_expression genetic_data Genetic Data (Mutations, Expression Levels) pcr_sequencing->genetic_data gene_expression->genetic_data genetic_data->correlation

Caption: Workflow for correlating this compound MIC with genetic markers.

signaling_pathway This compound's Mechanism of Action and Potential Resistance cluster_synthesis Bacterial Cell Wall Synthesis cluster_resistance Potential Resistance Mechanisms lipid_ii Lipid II Precursor pgt Peptidoglycan Glycosyltransferase (PGT) lipid_ii->pgt Polymerization peptidoglycan Peptidoglycan Polymer pgt->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall This compound This compound This compound->pgt Inhibition efflux_pump Efflux Pump (Drug Expulsion) This compound->efflux_pump Removal pgt_mutation Mutation in PGT Gene (Altered Binding Site) pgt_mutation->pgt

Caption: this compound inhibits cell wall synthesis; resistance may arise from target mutation or efflux.

References

Comparative Efficacy of Bambermycin and Virginiamycin on Turkey Growth Performance: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, antibiotic growth promoters have been utilized in the poultry industry to enhance production efficiency. Among these, Bambermycin and Virginiamycin have been prominent. This guide provides a detailed, objective comparison of the effects of these two compounds on turkey growth performance, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.

Introduction to the Compounds

This compound , also known as flavophospholipol, is a phosphoglycolipid antibiotic derived from Streptomyces bambergiensis. It primarily targets Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of the synthesis of the bacterial cell wall.[1][2]

Virginiamycin is a streptogramin antibiotic produced by Streptomyces virginiae. It is a composite of two distinct molecules, Virginiamycin M1 and Virginiamycin S1, which synergistically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3]

Comparative Growth Performance in Turkeys

A key study conducted by Parks et al. (2001) provides a direct comparison of this compound and Virginiamycin on the growth performance of Large White male turkeys. The study evaluated the effects of these antibiotics individually and in combination with a mannanoligosaccharide (MOS). Below are the summarized results for the individual antibiotic treatments compared to a control group.

Data Presentation

Table 1: Effect of this compound and Virginiamycin on Body Weight (kg) of Male Turkeys

Age (weeks)ControlThis compound (2 g/ton )Virginiamycin (20 g/ton )
3 1.051.071.08
6 3.193.283.30
9 6.226.426.47
12 9.539.889.94
15 12.8413.2613.41
18 15.6816.1116.27
20 17.5818.2318.27*

*Indicates a statistically significant difference (P < 0.05) compared to the control group. Data sourced from Parks et al. (2001).[4]

Table 2: Effect of this compound and Virginiamycin on Cumulative Feed Conversion Ratio (FCR) of Male Turkeys

Age (weeks)ControlThis compound (2 g/ton )Virginiamycin (20 g/ton )
0-3 1.551.521.51
0-6 1.761.731.72
0-9 1.961.931.92
0-12 2.182.152.13
0-15 2.412.382.36
0-18 2.652.622.59
0-20 2.822.782.75

*Indicates a statistically significant difference (P < 0.05) compared to the control group. FCR is the ratio of feed intake to body weight gain. A lower FCR indicates better feed efficiency. Data sourced from Parks et al. (2001).[4]

Experimental Protocols

The data presented above is derived from the following experimental design as described by Parks et al. (2001):

  • Animals: Hybrid Large White male turkey poults.

  • Housing: Poults were randomly assigned to floor pens with fresh wood shavings as litter.

  • Diet: A standard corn-soybean meal-based diet formulated to meet the nutritional requirements of turkeys at different growth stages.

  • Treatments:

    • Control: Basal diet with no additives.

    • This compound: Basal diet supplemented with this compound at a rate of 2 g/ton of feed.

    • Virginiamycin: Basal diet supplemented with Virginiamycin at a rate of 20 g/ton of feed.

  • Experimental Duration: 20 weeks.

  • Data Collection: Body weight and feed consumption were measured at 3-week intervals to calculate body weight gain and feed conversion ratio.

  • Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) to determine the statistical significance of the treatments.

Mandatory Visualizations

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which this compound and Virginiamycin exert their antimicrobial effects.

Bambermycin_Mechanism cluster_bacterium Gram-Positive Bacterium Bacterial_Cell_Wall Cell Wall Synthesis Peptidoglycan_Synthesis Peptidoglycan Synthesis Bacterial_Cell_Wall->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis / Growth Inhibition Peptidoglycan_Synthesis->Cell_Lysis This compound This compound This compound->Peptidoglycan_Synthesis Inhibits

Diagram 1: Mechanism of Action of this compound.

Virginiamycin_Mechanism cluster_bacterium Bacterium Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Bacterial_Growth_Inhibition Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Virginiamycin_M1 Virginiamycin_M1 Virginiamycin_M1->Ribosome_50S Binds to Virginiamycin_S1 Virginiamycin_S1 Virginiamycin_S1->Ribosome_50S Binds to

Diagram 2: Synergistic Mechanism of Action of Virginiamycin.
Experimental Workflow

The workflow for the comparative study by Parks et al. (2001) is outlined below.

Experimental_Workflow Start Start of Trial (Day 1) Acclimation Acclimation of Turkey Poults Start->Acclimation Randomization Random Assignment to Treatment Groups Acclimation->Randomization Treatments Control This compound Virginiamycin Randomization->Treatments Data_Collection Body Weight and Feed Intake Measurement (Every 3 Weeks) Treatments->Data_Collection Analysis Calculation of Body Weight Gain and FCR Data_Collection->Analysis Final_Data Final Data Collection (Week 20) Data_Collection->Final_Data Analysis->Data_Collection Repeat Statistical_Analysis Statistical Analysis Final_Data->Statistical_Analysis End End of Trial Statistical_Analysis->End

Diagram 3: Experimental Workflow for Turkey Growth Trial.

Conclusion

Based on the available data, both this compound and Virginiamycin have demonstrated efficacy in improving the growth performance of male turkeys. In the study by Parks et al. (2001), both antibiotics significantly increased body weight at various stages of growth, with both showing a significant improvement in final body weight at 20 weeks.[4] Virginiamycin showed a more consistent and statistically significant improvement in feed conversion ratio over the entire growth period compared to this compound.[4]

The choice between these two antibiotic growth promoters may depend on various factors including cost, specific production goals, and the predominant gut microflora challenges in a particular production system. The distinct mechanisms of action of this compound (cell wall synthesis inhibition) and Virginiamycin (protein synthesis inhibition) may also influence their effectiveness against different bacterial populations. Further research with direct head-to-head comparisons under various field conditions would be beneficial to provide more definitive recommendations.

References

A Comparative Guide to Bambermycin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Bambermycin, a phosphoglycolipid antibiotic used as a growth promotant in animal feed. The selection of an appropriate quantification method is critical for ensuring product quality, regulatory compliance, and food safety. This document outlines the experimental protocols and performance characteristics of two prominent chromatographic methods: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, a general overview of the microbiological assay is provided as a traditional method for determining antibiotic potency.

Comparative Analysis of Quantitative Performance

The selection of a quantification method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters of UHPLC-MS/MS and HPLC-UV methods for this compound determination based on published data.

Performance ParameterUHPLC-MS/MS MethodHPLC-UV MethodMicrobiological Assay
Linearity (R²) ≥0.9941[1]0.997[2]N/A (Based on dose-response curve)
Accuracy (Recovery) 69% - 100%[3]83.9% - 88.2%[2]Typically 80% - 120%
Precision (RSD) ≤ 18.05%[1]< 10.4%[2]Generally higher variability than chromatographic methods
Limit of Detection (LOD) 0.005–3.1 µg/kg[1]2.0 mg/kg[2]Dependent on microbial strain and conditions
Limit of Quantification (LOQ) 0.02–10.4 µg/kg[1]Not ReportedDependent on microbial strain and conditions
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)Low (potential for interference from other antimicrobials)
Sample Throughput HighModerateLow

Experimental Protocols

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for residue analysis in complex matrices such as animal tissues and feed.

Sample Preparation:

Chromatographic Conditions:

  • Column: A reversed-phase analytical column (e.g., C18).[1]

  • Mobile Phase: A gradient of 0.005 mol/L ammonium acetate (B1210297) in 5% acetonitrile (B52724) (A) and 0.005 mol/L ammonium acetate in 95% acetonitrile (B).[1]

  • Detection: Tandem mass spectrometry, typically with positive and negative ion modes.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A more accessible and cost-effective method compared to LC-MS/MS, suitable for the analysis of higher concentrations of this compound, such as in feed premixes. This method is described for Flavomycin, a synonym for this compound.

Sample Preparation:

  • Extract Flavomycin from the sample (e.g., grass carp (B13450389) tissue) using a methanol solution.[2]

  • Defat the extract with n-hexane.[2]

  • Clean the lower layer through a membrane filter before injection.[2]

Chromatographic Conditions:

  • Column: Not specified in the provided abstract, but typically a C18 column is used for reversed-phase chromatography of antibiotics.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution containing 3.0g alkyl sulfonic acid sodium, 15.5g potassium hydrogen phosphate (B84403), and 1.0g potassium dihydrogen phosphate in 1000 ml of water.[2]

  • Detection: UV detector.[2]

Microbiological Assay

This traditional method determines the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism. While not specific to this compound in the provided search results, the general principles of the cylinder-plate assay are described.

General Procedure (Cylinder-Plate Assay):

  • Prepare a solidified agar (B569324) layer in a Petri dish inoculated with a specific susceptible microorganism.

  • Place vertical cylinders onto the agar surface.

  • Fill the cylinders with solutions of the antibiotic at known concentrations (standards) and the test sample.

  • The antibiotic diffuses from the cylinders into the agar, creating a circular zone of growth inhibition.

  • The diameter of the inhibition zone is proportional to the concentration of the antibiotic.

  • The potency of the sample is determined by comparing the size of its inhibition zone to those of the standards.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound using chromatographic methods.

Bambermycin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Collection (e.g., Animal Tissue, Feed) homogenize Homogenization start->homogenize extract Solvent Extraction homogenize->extract cleanup Clean-up (e.g., SPE, LLE) extract->cleanup hplc HPLC / UHPLC Separation cleanup->hplc Inject Extract detection Detection (UV or MS/MS) hplc->detection quantify Quantification (Comparison to Standards) detection->quantify Generate Data report Result Reporting quantify->report

Caption: General workflow for this compound quantification.

Conclusion

The choice of a suitable analytical method for this compound quantification is a critical decision for researchers and drug development professionals.

  • UHPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for residue analysis in complex biological matrices.

  • HPLC-UV offers a reliable and more accessible alternative for the analysis of formulations and feed, where this compound concentrations are higher.

  • Microbiological assays , while lacking the specificity and precision of chromatographic methods, provide a measure of the biological activity of the antibiotic.

The selection of the most appropriate method will depend on the specific application, the required level of sensitivity and selectivity, and the available instrumentation. For regulatory purposes and trace-level analysis, the validated UHPLC-MS/MS method is recommended. For routine quality control of formulated products, HPLC-UV can be a cost-effective and efficient solution.

References

A Comparative Analysis of Bambermycin and Other Non-Ionophore Growth Promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bambermycin with other prominent non-ionophore growth promoters, including Avilamycin, Bacitracin Methylene (B1212753) Disalicylate (BMD), and Virginiamycin. The following sections detail their mechanisms of action, comparative performance in livestock, and the experimental protocols employed in key studies.

Mechanisms of Action: A Visual Representation

The primary mechanism of action for these non-ionophore growth promoters involves the disruption of bacterial cell processes, leading to improved gut health and nutrient utilization in livestock.

This compound (Flavophospholipol)

This compound inhibits the synthesis of the bacterial cell wall by targeting the transglycosylation step in peptidoglycan formation. This action is primarily effective against Gram-positive bacteria.[1]

Bambermycin_Mechanism cluster_bacterial_cell Bacterial Cell Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase (PBP) Lipid_II->Transglycosylase Substrate Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Elongates This compound This compound This compound->Transglycosylase Inhibits

This compound's inhibition of bacterial cell wall synthesis.
Avilamycin

Avilamycin acts by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein synthesis.[2]

Avilamycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Initiation_Complex Initiation Complex Formation 30S_Subunit->Initiation_Complex Blocks Formation 50S_Subunit 50S Subunit mRNA mRNA mRNA->30S_Subunit Avilamycin Avilamycin Avilamycin->30S_Subunit Binds to

Avilamycin's disruption of bacterial protein synthesis.
Bacitracin Methylene Disalicylate (BMD)

BMD inhibits bacterial cell wall synthesis at an earlier stage than this compound. It interferes with the dephosphorylation of the lipid carrier molecule C55-isoprenyl pyrophosphate, which is essential for transporting peptidoglycan precursors across the cell membrane.[3]

BMD_Mechanism cluster_cell_membrane Bacterial Cell Membrane C55-PP C55-Isoprenyl Pyrophosphate Dephosphorylation Dephosphorylation C55-PP->Dephosphorylation C55-P C55-Isoprenyl Phosphate Peptidoglycan_Precursor_Transport Precursor Transport C55-P->Peptidoglycan_Precursor_Transport Blocks Dephosphorylation->C55-P Recycles Carrier BMD BMD BMD->Dephosphorylation Inhibits

BMD's interference with the peptidoglycan synthesis cycle.
Virginiamycin

Virginiamycin also inhibits bacterial protein synthesis but targets the 50S ribosomal subunit. It binds to the peptidyl transferase center, blocking peptide bond formation and causing premature termination of protein synthesis.[4][5]

Virginiamycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase_Center Protein_Elongation Protein Elongation Peptidyl_Transferase_Center->Protein_Elongation Blocks Virginiamycin Virginiamycin Virginiamycin->50S_Subunit Binds to

Virginiamycin's inhibition of bacterial protein elongation.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other non-ionophore growth promoters in broiler chickens and finishing swine.

Broiler Chickens
Growth Promoter Dosage Body Weight (g) Feed Conversion Ratio (FCR) Mortality (%) Dressing Percentage (%) Breast Meat Yield (%) Reference
Control -20501.85-70.2-[6]
This compound 2.2 ppmNo significant effectNo significant effectNo significant effectIncreasedIncreased[7]
Avilamycin 10 g/ton 21501.75---[6]
Bacitracin M.D. 27.5 ppmNo significant effectNo significant effectNo significant effectIncreasedIncreased[7]
Virginiamycin 11 ppmNo significant effectNo significant effectNo significant effectIncreased-[7]

Note: "No significant effect" indicates that the study found no statistically significant difference compared to the control group for that specific parameter.

Finishing Swine
Growth Promoter Dosage Average Daily Gain (ADG) (kg) Average Daily Feed Intake (ADFI) (kg) Feed Efficiency (G:F) Reference
Control -0.822.730.30[8]
This compound 4 g/ton 0.87*2.760.32[8]
Bacitracin M.D. 30 g/ton 0.842.750.31[8]

* Indicates a statistically significant (P<0.01) increase compared to the control group.[8]

Experimental Protocols

The following sections provide an overview of the methodologies used in the comparative studies cited. Due to the proprietary nature of some research, exhaustive details of the protocols are not always publicly available.

Broiler Chicken Growth Trial (Comparative Study)
  • Objective: To evaluate the effects of this compound, Bacitracin Methylene Disalicylate, and Virginiamycin on the performance and carcass characteristics of broiler chickens.[7]

  • Animals: Commercial broiler chickens.[7]

  • Housing: Birds were housed in floor pens with fresh litter.[9] Standard brooding and rearing practices were followed.

  • Experimental Design: A completely randomized design was used, with birds assigned to one of four dietary treatments: an unmedicated control diet, or diets supplemented with this compound (2.2 ppm), Bacitracin Methylene Disalicylate (27.5 ppm), or Virginiamycin (11 ppm).[7]

  • Diets: The basal diets were corn and soybean meal-based, formulated to meet or exceed the nutritional requirements of broilers.[10]

  • Data Collection: Body weight and feed consumption were recorded at regular intervals to calculate feed conversion ratio. Mortality was recorded daily. At the end of the 49-day trial, a sample of birds from each treatment was processed to determine dressing percentage and parts yield.[7]

  • Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) appropriate for a completely randomized design.[5]

Broiler_Trial_Workflow Start Start Day_Old_Chicks Day-Old Broiler Chicks Start->Day_Old_Chicks Random_Allocation Random Allocation to Treatment Groups Day_Old_Chicks->Random_Allocation Dietary_Treatments Dietary Treatments (49 days) - Control - this compound (2.2 ppm) - BMD (27.5 ppm) - Virginiamycin (11 ppm) Random_Allocation->Dietary_Treatments Data_Collection Data Collection - Body Weight - Feed Intake - Mortality Dietary_Treatments->Data_Collection Processing Carcass Processing (Day 49) Dietary_Treatments->Processing Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Carcass_Data Carcass Data Collection - Dressing Percentage - Parts Yield Processing->Carcass_Data Carcass_Data->Statistical_Analysis Results Results Statistical_Analysis->Results

Experimental workflow for the broiler growth trial.
Finishing Swine Performance Trial

  • Objective: To compare the effects of this compound and Bacitracin Methylene Disalicylate on the performance of finishing swine.[8]

  • Animals: A total of 192 finishing pigs (barrows and gilts).[8]

  • Housing: Pigs were housed in confinement on slotted floors, with 4 pigs per pen.[8]

  • Experimental Design: A randomized complete block design was utilized. Pigs were allotted to one of four treatments: 1) a control diet, 2) control diet + 30 g/ton of Bacitracin Methylene Disalicylate (BMD), 3) control diet + 2 g/ton of this compound, and 4) control diet + 4 g/ton of this compound.[8]

  • Diets: The basal diet was a corn-soybean meal-based diet formulated to contain 0.65% lysine.[8]

  • Data Collection: Individual pig weights were recorded at the start and end of the trial. Feed intake was measured on a pen basis. Backfat thickness was also measured.[8]

  • Statistical Analysis: The data from two trials were combined and analyzed. The statistical model included effects for treatment, sex, and the interaction.[8]

Swine_Trial_Workflow Start Start Finishing_Pigs Finishing Pigs (approx. 120 lbs) Start->Finishing_Pigs Random_Allocation Random Allocation to Treatment Groups Finishing_Pigs->Random_Allocation Dietary_Treatments Dietary Treatments - Control - this compound (2 & 4 g/ton) - BMD (30 g/ton) Random_Allocation->Dietary_Treatments Data_Collection Data Collection - Average Daily Gain - Average Daily Feed Intake - Feed Efficiency - Backfat Thickness Dietary_Treatments->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Experimental workflow for the finishing swine trial.

Conclusion

This compound, Avilamycin, Bacitracin Methylene Disalicylate, and Virginiamycin are all effective non-ionophore growth promoters that operate through distinct mechanisms to modulate gut microbiota and improve livestock performance.

  • This compound demonstrates a consistent ability to improve weight gain in swine and can enhance carcass characteristics in poultry. Its mechanism of inhibiting bacterial cell wall synthesis is a well-established mode of action.

  • Avilamycin and Virginiamycin both target bacterial protein synthesis, albeit at different ribosomal subunits, and have been shown to improve feed conversion and weight gain in broilers.

  • Bacitracin Methylene Disalicylate also targets bacterial cell wall synthesis and has shown positive effects on carcass yield in broilers and is used for performance enhancement in swine.

The choice of a specific non-ionophore growth promoter will depend on the target animal species, specific production goals, and the prevalent microbial challenges in the production environment. The data presented in this guide provides a foundation for informed decision-making in the selection and application of these compounds. Further research focusing on direct, multi-variable comparative studies will continue to refine our understanding of their relative efficacies.

References

Comparative Analysis of Bambermycin and Other Antibiotics on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Bambermycin and other commonly used antibiotics on the gut microbiota of livestock. The information is compiled from various experimental studies to offer an objective overview for research and development purposes.

Introduction

The gut microbiota plays a crucial role in animal health, influencing nutrient metabolism, immune system development, and pathogen resistance. Antibiotics, when used as growth promoters or for therapeutic purposes, can significantly alter the composition and function of this complex microbial community. Understanding the specific impacts of different antibiotics is essential for optimizing animal health and performance, as well as for developing alternatives to antibiotics. This guide focuses on this compound and compares its effects with those of other widely used antibiotics in livestock production, including Tylosin, Chlortetracycline, Bacitracin, Avilamycin, and Enramycin.

Mechanism of Action

This compound, also known as Flavophospholipol, is a phosphoglycolipid antibiotic. Its primary mode of action is the inhibition of the transglycosylation step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This action is primarily effective against Gram-positive bacteria. By inhibiting cell wall formation, this compound disrupts bacterial growth and viability. This selective pressure can lead to significant shifts in the gut microbial community structure.

Comparative Impact on Gut Microbiota Composition

The following table summarizes the observed changes in the gut microbiota of poultry and swine following the administration of this compound and other antibiotics, based on 16S rRNA gene sequencing data from various studies.

Table 1: Comparative Effects of Antibiotics on Gut Microbiota Composition in Livestock

AntibioticAnimal ModelKey Findings on Gut Microbiota CompositionReference(s)
This compound Broiler Chickens (via litter)Fertilization with litter from this compound-fed chickens increased the relative abundance of Proteobacteria, Actinobacteria, and Firmicutes in the soil, while decreasing Acidobacteria and Verrucomicrobia.[1]
MiceDecreased the relative abundance of bacteria that might exert unfavorable effects on the host.[2][3]
Tylosin SwineAccelerates the maturation of the gut microbiota. Increases the relative abundance of Firmicutes.[4][5] Can cause shifts in both abundant and less abundant microbial species.[6][4][5][6]
Chlortetracycline Broiler ChickensCan lead to a decrease in Escherichia/Shigella.[7]
SwineIncreased the abundance of Proteobacteria, driven by an increase in Escherichia coli.[8]
Bacitracin Broiler ChickensCan decrease the abundance of Bifidobacterium.[9][10] Had the least consistent effect on gut microbial communities compared to a control group.[9][10][11]
Avilamycin Broiler ChickensIncreased ileal bacterial diversity but decreased it in the cecum.[12][13] Enriched Lactobacillus reuteri and Clostridium in the ileum.[12][13][14][12][13][14]
Enramycin Weaning PigletsIncreased the abundance of Limosilactobacillus reuteri.[15][16]

Comparative Impact on Microbial Diversity

Changes in microbial diversity are a key indicator of the impact of antibiotics on the gut ecosystem. The following table summarizes the effects of the selected antibiotics on alpha-diversity (richness and evenness of species within a sample).

Table 2: Comparative Effects of Antibiotics on Gut Microbial Alpha-Diversity

AntibioticAnimal ModelEffect on Alpha-DiversityReference(s)
This compound Broiler Chickens (via litter)Litter application, in general, was a major factor in shaping soil bacterial communities, with lower alpha-diversity in fertilized soil compared to non-fertilized soil.[1]
Avilamycin Broiler ChickensIncreased ileal bacterial diversity but decreased it in the cecum.[12][13]
General Antibiotic Effects VariousAntibiotic exposure generally reduces gut microbiota diversity.[17][18][19] The extent of the impact can vary considerably depending on the antibiotic.[17][17][18][19]

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of feed additives. The following section outlines a typical experimental protocol for assessing the impact of antibiotics on the gut microbiota of livestock.

General Experimental Design

A typical experimental design to evaluate the effects of antibiotics on the gut microbiota involves the following steps:

  • Animal Selection and Acclimation: A cohort of healthy animals (e.g., day-old chicks or weaned piglets) are randomly assigned to different treatment groups. An acclimation period allows the animals to adapt to the housing and basal diet.

  • Dietary Treatments: A basal diet is formulated to meet the nutritional requirements of the animals. The experimental diets are created by supplementing the basal diet with the respective antibiotics at specified concentrations. A control group receives the basal diet without any antibiotics.

  • Sample Collection: Fecal or intestinal content/tissue samples are collected at specific time points throughout the study. Samples are immediately stored under appropriate conditions (e.g., -80°C) to preserve the microbial DNA.

  • DNA Extraction: Total genomic DNA is extracted from the collected samples using a standardized protocol to ensure high-quality DNA for subsequent analysis.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic and Statistical Analysis: The sequencing data is processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database. Alpha and beta diversity analyses are conducted to assess the impact of the treatments on the microbial community structure.

Detailed Methodologies from Cited Studies

For detailed experimental protocols, researchers are encouraged to consult the original publications cited in the tables above. These papers provide specific information on animal models, housing conditions, diet composition, antibiotic dosages, and the precise methods used for DNA extraction, 16S rRNA gene sequencing, and data analysis.

Visualizations

Experimental Workflow for Antibiotic Impact on Gut Microbiota

The following diagram illustrates a typical workflow for studying the effects of antibiotics on the gut microbiota in an animal trial.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_trial Phase 2: Trial Period cluster_analysis Phase 3: Laboratory & Data Analysis cluster_outcome Phase 4: Outcome Animal_Selection Animal Selection & Acclimation Dietary_Groups Random Assignment to Dietary Groups (Control vs. Antibiotic) Animal_Selection->Dietary_Groups Feeding Feeding of Experimental Diets Dietary_Groups->Feeding Sample_Collection Sample Collection (Feces/Intestinal Contents) Feeding->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Diversity, Composition) Bioinformatics->Statistical_Analysis Results Comparative Results on Gut Microbiota Impact Statistical_Analysis->Results

Caption: A typical experimental workflow for studying antibiotic effects on gut microbiota.

Signaling Pathway: this compound's Mode of Action

The following diagram illustrates the mechanism of action of this compound on bacterial cell wall synthesis.

Bambermycin_MoA cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation Transglycosylase Transglycosylase This compound This compound This compound->Lipid_II Inhibits Transglycosylation

Caption: this compound inhibits bacterial cell wall synthesis by targeting transglycosylation.

Conclusion

The available evidence indicates that this compound, like other antibiotics, can modulate the gut microbiota. However, detailed comparative studies in livestock, particularly focusing on its direct impact on the gut microbial composition and diversity through 16S rRNA sequencing, are less abundant compared to other antibiotics such as Tylosin, Avilamycin, and Bacitracin. The primary mechanism of this compound, targeting Gram-positive bacteria, suggests a selective pressure that would likely alter the Firmicutes to Bacteroidetes ratio, a key indicator of gut health.

Further research employing standardized methodologies is required to provide a more comprehensive and direct comparison of this compound's effects on the gut microbiota of poultry and swine. Such studies will be invaluable for understanding its role as a feed additive and for the development of targeted strategies to promote animal health and productivity. Researchers are encouraged to utilize the experimental workflow outlined in this guide to ensure robust and comparable data generation.

References

The Impact of Bambermycin on Swine Gut Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bambermycin: An Overview

This compound, also known as flavophospholipol, is a performance-enhancing antibiotic used in swine feed.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, predominantly targeting Gram-positive bacteria.[1] Studies have demonstrated that this compound supplementation can lead to improved average daily gain and feed efficiency in growing-finishing swine.[2][3][4][5]

Despite its positive impact on performance, direct evidence detailing its effect on the physical structure of the swine gut is scarce. The beneficial effects of this compound are thought to be mediated through the modulation of the gut microbiota, which in turn, can indirectly influence gut morphology.

Performance-Enhancing Alternatives: Probiotics and Organic Acids

In the search for alternatives to antibiotics, probiotics and organic acids have emerged as popular choices for improving gut health and performance in swine. Unlike this compound, the effects of these alternatives on gut morphology have been more extensively studied.

Probiotics

Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit to the host. Common probiotic strains used in swine include Lactobacillus, Bifidobacterium, and Bacillus.

Organic Acids

Organic acids, such as formic, propionic, butyric, and citric acids, are frequently added to swine diets to improve gut health and performance. They are thought to exert their effects by lowering the pH of the gastrointestinal tract, which inhibits the growth of pathogenic bacteria and can serve as an energy source for intestinal epithelial cells.[6]

Comparative Effects on Swine Gut Morphology: A Data-Driven Analysis

The following tables summarize the quantitative effects of probiotics and organic acids on key indicators of swine gut morphology. It is important to note that results can vary depending on the specific product, dosage, diet composition, and age of the pigs.

Table 1: Effects of Probiotics on Swine Gut Morphology

Probiotic Strain(s)DosageDurationLocationVillus Height (μm)Crypt Depth (μm)Villus Height:Crypt Depth RatioReference
Lactobacillus-basedNot specifiedNot specifiedDuodenumIncreasedNo significant changeIncreased[7]
Lactobacillus-basedNot specifiedNot specifiedJejunumIncreasedNot specifiedIncreased[7]
Lactobacillus-basedNot specifiedNot specifiedIleumIncreasedNot specifiedIncreased[7]
Mixed probiotic culture10^8 CFU/ml35 daysNot specifiedMore preserved structuresNot specifiedNot specified[8]
Probiotic and ZincNot specified60 daysDuodenumIncreasedIncreasedLower[9]
Probiotic and ZincNot specified60 daysJejunumIncreasedIncreasedLower[9]
Probiotic and ZincNot specified60 daysIleumIncreasedIncreasedLower[9]
Probiotic productsNot specified17 daysDuodenumIncreased (from 309.25 to ~443)Not specifiedNot specified[10]

Table 2: Effects of Organic Acids on Swine Gut Morphology

Organic Acid(s)DosageDurationLocationVillus Height (μm)Crypt Depth (μm)Villus Height:Crypt Depth RatioReference
Blend of short and medium chain fatty acidsNot specified45 daysJejunumIncreasedNot specifiedNot specified[11][12]
Blend of short and medium chain fatty acidsNot specified45 daysIleumIncreasedNot specifiedIncreased[11][12]
Organic Acid Blend 22.0 L/Ton of water49 daysDuodenumNot specifiedReducedIncreased[13]
Sodium Butyrate0.17%Not specifiedIleumIncreased microvilli lengthNot specifiedNot specified[6]
Sodium Butyrate0.17%Not specifiedCecumNot specifiedIncreasedNot specified[6]
Organic Acid Blend 20.3% of diet28 daysDuodenumIncreasedNot specifiedNot specified[14]

Experimental Protocols

A standardized methodology is crucial for accurately assessing the effects of dietary supplements on swine gut morphology. The following is a generalized protocol based on common practices cited in the literature.

Protocol: Histological Analysis of Swine Intestinal Morphology
  • Animal and Treatment Groups:

    • Select a cohort of pigs of the same age, breed, and initial body weight.

    • Randomly allocate pigs to different treatment groups (e.g., control, this compound at various dosages, probiotic, organic acid).

    • House pigs under standardized conditions and provide ad libitum access to feed and water for a predetermined experimental period.

  • Sample Collection:

    • At the end of the experimental period, euthanize a subset of pigs from each group.

    • Immediately collect tissue samples from specific sections of the small intestine (duodenum, jejunum, and ileum).[15]

    • Typically, 2 cm segments are collected from the midpoint of each intestinal section.[15]

  • Tissue Fixation and Processing:

    • Gently flush the intestinal segments with a saline solution to remove contents.

    • Fix the tissue samples in a 10% neutral buffered formalin solution for 24-48 hours.

    • Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions.

    • Clear the tissues with xylene and embed them in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Cut the paraffin-embedded tissues into 5 µm sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.

  • Microscopic Analysis and Morphometry:

    • Examine the stained sections under a light microscope equipped with a digital camera.

    • Capture images of well-oriented villi and crypts.

    • Using image analysis software, measure the following parameters:

      • Villus height: From the tip of the villus to the villus-crypt junction.

      • Crypt depth: From the base of the crypt to the villus-crypt junction.

    • Calculate the villus height to crypt depth ratio (VCR) .

    • For each pig, measure at least 10-15 intact, well-oriented villi and their associated crypts per intestinal section.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Signaling Pathways and Mechanisms of Action

The morphology of the intestinal epithelium is a dynamic balance between cell proliferation in the crypts and cell differentiation and loss at the villus tip. This process is regulated by complex signaling pathways that can be influenced by the gut microbiota and their metabolites.

Hypothesized Indirect Signaling Pathway for this compound

Since this compound's primary effect is on the gut microbiota, its influence on gut morphology is likely indirect. By selectively inhibiting certain bacteria, this compound alters the composition and metabolic output of the gut microbiome. This change in microbial metabolites, such as short-chain fatty acids (SCFAs) and indole (B1671886) derivatives, can then modulate key signaling pathways in the intestinal epithelial cells.

  • Wnt/β-catenin Pathway: This pathway is crucial for intestinal stem cell proliferation and maintenance of the crypt. Certain gut bacteria and their metabolites can stimulate this pathway, leading to increased crypt depth and cell turnover.[16]

  • Notch Signaling Pathway: The Notch pathway plays a critical role in determining the fate of intestinal epithelial cells, promoting differentiation into absorptive enterocytes while inhibiting secretory cell lineages (goblet, Paneth, and enteroendocrine cells). The gut microbiota can modulate Notch signaling, thereby influencing the cellular composition of the villi.[17]

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Metabolites derived from the microbial breakdown of tryptophan can activate the AhR.[18] AhR activation has been shown to promote the proliferation of intestinal epithelial cells and enhance the integrity of the intestinal barrier.[18][19]

The following diagram illustrates the potential indirect mechanism through which this compound may influence swine gut morphology.

Bambermycin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium This compound This compound Microbiota Gut Microbiota This compound->Microbiota Inhibits Gram-positive bacteria Metabolites Microbial Metabolites (e.g., SCFAs, Indole derivatives) Microbiota->Metabolites Produces Receptors Epithelial Cell Receptors (e.g., GPCRs, AhR) Metabolites->Receptors Activates Signaling Intracellular Signaling (Wnt/β-catenin, Notch) Receptors->Signaling Modulates Morphology Changes in Gut Morphology (Villus Height, Crypt Depth) Signaling->Morphology Regulates Experimental_Workflow A Animal Trial Setup (Control vs. Treatment Groups) B Dietary Intervention (Supplementation with this compound/Alternatives) A->B C Sample Collection (Intestinal Tissue Sections) B->C D Histological Processing (Fixation, Embedding, Sectioning) C->D E Staining (Hematoxylin & Eosin) D->E F Microscopic Analysis & Morphometry (Villus Height, Crypt Depth Measurement) E->F G Data Analysis & Comparison F->G

References

Head-to-Head Trial of Bambermycin and Bacitracin in Finishing Swine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of optimizing swine production, feed additives play a crucial role in enhancing growth performance and feed efficiency. Among the antimicrobial growth promoters utilized in finishing swine diets, bambermycin and bacitracin have been subjects of extensive research. This guide provides a comprehensive comparison of these two compounds, drawing upon experimental data to elucidate their respective efficacies and mechanisms of action.

Performance Data Summary

A key head-to-head trial conducted at Oklahoma State University provides valuable insights into the comparative performance of this compound and bacitracin methylene (B1212753) disalicylate in finishing swine.[1] The study evaluated the effects of these additives on average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (F/G).

Treatment GroupAverage Daily Gain (ADG) (lbs)Average Daily Feed Intake (ADFI) (lbs)Feed Efficiency (F/G)
Control (No Additive)1.796.063.38
Bacitracin Methylene Disalicylate (30 g/ton )1.836.133.35
This compound (2 g/ton )1.856.133.31
This compound (4 g/ton )1.90*6.203.26

*Indicates a statistically significant difference (P<0.01) compared to the control group.[1]

In this trial, pigs fed 4 grams of this compound per ton of feed demonstrated a significantly higher average daily gain compared to the control group.[1] While both bacitracin and the lower dose of this compound showed numerical improvements in ADG, these were not statistically significant.[1] No significant differences in average daily feed intake or feed efficiency were observed among the treatment groups.[1]

Further research has consistently shown that this compound can significantly improve ADG and feed efficiency in finishing swine compared to control groups.[2][3] Studies on bacitracin have also indicated its potential to enhance growth rate and feed conversion efficiency in pigs.[4] However, some studies have reported no significant performance response to zinc bacitracin in finishing pigs.[5][6]

Experimental Protocols

The Oklahoma State University trial provides a clear example of the experimental design used to evaluate these feed additives.

Experimental Design from Oklahoma State University Trial [1]

  • Animals: 192 Yorkshire and Hampshire barrows and gilts.

  • Housing: Housed in confinement on slotted floors, with 4 pigs per pen.

  • Feeding Period: From approximately 120 lbs to 230 lbs body weight.

  • Previous Diet: All pigs were previously fed a corn-soybean meal-based diet containing 50 gm of chlortetracycline (B606653) per ton of feed.

  • Randomization: Pigs were randomly allotted to one of four treatment groups based on breed and sex.

  • Diet Formulation: All diets were corn-soybean meal-based and formulated to contain 0.65% lysine.

  • Treatments:

    • Control diet (no antibiotic)

    • Control diet + 30 gm of Bacitracin Methylene Disalicylate (BMD) per ton of feed

    • Control diet + 2 gm of this compound per ton of feed

    • Control diet + 4 gm of this compound per ton of feed

Mechanisms of Action and Gut Microbiota Modulation

Both this compound and bacitracin exert their growth-promoting effects primarily through their antimicrobial activity, which modulates the gut microbiota. Both are effective against Gram-positive bacteria and function by inhibiting the synthesis of the bacterial cell wall.[7]

This compound: This antibiotic complex, consisting mainly of moenomycins A and C, inhibits the transglycosylase step in peptidoglycan synthesis, a crucial component of the bacterial cell wall.[7] A key characteristic of this compound is its selective activity. It is predominantly effective against pathogenic Gram-positive bacteria while having minimal impact on beneficial gut bacteria such as Lactobacillus and Bifidobacterium.[7] This selective pressure can lead to a more favorable gut environment. Research in mice has shown that this compound can decrease the relative abundance of potentially harmful bacteria and induce anti-inflammatory effects in the stomach.[8]

Bacitracin: This polypeptide antibiotic also interferes with cell wall synthesis by inhibiting the dephosphorylation of the lipid carrier that transports cell wall precursors across the cell membrane. Bacitracin has demonstrated efficacy in increasing the abundance of beneficial bacteria in the gut.[9][10] Studies have also suggested that bacitracin may enhance intestinal barrier function.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying processes, the following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for a head-to-head trial.

MechanismOfAction cluster_this compound This compound cluster_Bacitracin Bacitracin This compound This compound B_Target Gram-Positive Pathogens This compound->B_Target B_Sparing Beneficial Bacteria (Lactobacillus, Bifidobacterium) Spared This compound->B_Sparing B_Effect Inhibition of Cell Wall Synthesis (Transglycosylase) B_Target->B_Effect B_Outcome Improved Gut Health & Nutrient Utilization B_Effect->B_Outcome B_Sparing->B_Outcome B_Performance Enhanced Growth Performance B_Outcome->B_Performance Bacitracin Bacitracin Ba_Target Gram-Positive Bacteria Bacitracin->Ba_Target Ba_Effect Inhibition of Cell Wall Synthesis (Lipid Carrier Dephosphorylation) Ba_Target->Ba_Effect Ba_Beneficial Increase in Beneficial Bacteria Ba_Effect->Ba_Beneficial Ba_Outcome Improved Gut Health & Barrier Function Ba_Beneficial->Ba_Outcome Ba_Performance Enhanced Growth Performance Ba_Outcome->Ba_Performance

Caption: Proposed mechanisms of action for this compound and Bacitracin in swine.

ExperimentalWorkflow cluster_Treatments Dietary Treatments AnimalSelection Animal Selection (Finishing Swine) Acclimation Acclimation Period AnimalSelection->Acclimation Randomization Randomization to Treatment Groups Acclimation->Randomization Control Control Diet Randomization->Control This compound This compound Diet Randomization->this compound Bacitracin Bacitracin Diet Randomization->Bacitracin FeedingPeriod Experimental Feeding Period DataCollection Data Collection (ADG, ADFI, F/G) FeedingPeriod->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Standard experimental workflow for a head-to-head feed additive trial.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Bambermycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bambermycin, a phosphoglycolipid antibiotic, to ensure laboratory safety and environmental protection. Adherence to these guidelines will help your institution remain compliant with regulations and build a culture of safety and responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[1] Ensure good ventilation or work in an area with an effective exhaust system to prevent the formation and inhalation of dust.[1] In case of skin contact, wash the affected area immediately with soap and water.[1][2] If the substance is swallowed, seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for this compound disposal is through an approved waste disposal plant.[3] Due to its potential environmental hazards, this compound and its containers should be treated as hazardous waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound.

    • Segregate this compound waste from other laboratory waste streams to avoid cross-contamination and ensure proper handling.

  • Containment:

    • Collect this compound waste in approved, tightly sealed containers.[1][2]

    • For liquid waste, use leak-proof containers. For solid waste, use containers that prevent dust generation.[1]

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to handle the collection, transportation, and final disposal of this compound waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

  • Avoid Improper Disposal Methods:

    • Do not dispose of this compound down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[4]

    • This compound is very toxic to aquatic life with long-lasting effects.[2][3] Every effort must be made to avoid its release into the environment.[2][3]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, compiled from safety data sheets. This data underscores the importance of proper handling and disposal.

Hazard StatementClassificationPrecautionary MeasuresSource
Fatal if swallowedAcute Toxicity (Oral), Category 2Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[3]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazardAvoid release to the environment. Collect spillage.[3]
May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, long-term hazardAvoid release to the environment.[2]

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide illustrates the decision-making process from waste generation to final disposal.

Bambermycin_Disposal_Workflow cluster_0 Waste Generation & Handling cluster_1 Containment & Labeling cluster_2 Disposal Pathway cluster_3 Improper Disposal (Avoid) A This compound Waste Generated B Wear Appropriate PPE A->B H Drain Disposal? A->H I Regular Trash? A->I C Segregate Waste B->C D Use Approved, Sealed Containers C->D E Label as Hazardous Waste D->E F Contact Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Disposal F->G

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety guidelines and the manufacturer's most recent Safety Data Sheet for the most up-to-date information.

References

Safeguarding Your Research: Essential Protective Measures for Handling Bambermycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bambermycin, including detailed operational and disposal plans. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

While specific occupational exposure limits for this compound have not been established, a conservative approach to personal protection is crucial.[1] The following table summarizes the required PPE for handling this compound, ensuring comprehensive protection.

Protection Type Equipment Specification & Rationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is required to prevent inhalation of dust and aerosols.[1][2] The specific cartridge type should be determined based on a site-specific risk assessment.
Hand Protection Compatible chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended to prevent skin contact.[1][3] Avoid latex, leather, and fabric gloves as they do not offer adequate protection.[3]
Eye Protection Tightly fitting safety goggles or chemical safety gogglesConforming to EN 166 (EU) or NIOSH (US) standards, this equipment protects against splashes and dust.[1][2]
Body Protection Liquid-tight spray overall or lab coat with long sleevesProvides a barrier against contamination of personal clothing. For significant exposure risks, a disposable, liquid-tight overall with a hood is recommended.[3]
Foot Protection Neoprene or nitrile rubber bootsImpermeable footwear prevents contamination from spills. Trouser legs should be worn over boots to prevent liquids from entering.[3]

Operational Protocol: From Receipt to Disposal

A systematic workflow is critical for safely managing this compound in a laboratory setting. The following diagram outlines the key steps from receiving the compound to its final disposal.

Bambermycin_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Management & Disposal A Receive this compound B Verify Integrity (Packaging & Labeling) A->B Inspect D Review Safety Data Sheet (SDS) B->D Before Use C Don Appropriate PPE E Handle in Ventilated Area (e.g., Fume Hood) C->E Proceed to Handle D->C Safety First F Weighing & Preparation of Solutions E->F Experimentation I Decontaminate Spills & Surfaces E->I In case of spill G Store at 2°C - 8°C in Tightly Closed Container F->G Post-Experiment H Segregate Contaminated Waste (Gloves, Tips, etc.) F->H G->E For subsequent use J Dispose of Waste via Approved Channels H->J I->J

This compound Handling Workflow

Detailed Experimental Protocols

Safe Handling and Storage:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2] A mechanical exhaust system is required.[1]

  • Avoid Dust Formation: Take care to prevent the formation of dust and aerosols during handling.[2][4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.[1]

  • Storage Conditions: Store this compound in a dry, cool, and well-ventilated place with the container tightly closed.[2] The recommended storage temperature is between 2°C and 8°C.[1][5]

Emergency Procedures:

In the event of accidental exposure, immediate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]
Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Call a physician.[1]
Spills Ensure adequate ventilation and wear appropriate PPE, including a self-contained breathing apparatus if necessary.[1][4] Collect the spilled material in closed, suitable containers for disposal and thoroughly clean the contaminated area.[1] Avoid allowing the substance to enter drains or soil.[1]

Disposal Plan: A Step-by-Step Guide

Improper disposal of antibiotics like this compound can contribute to environmental contamination and the development of antimicrobial resistance.[6] Therefore, a stringent disposal protocol is mandatory.

  • Segregation of Waste: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated culture media, should be considered chemical waste.

  • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected in approved, clearly labeled containers for chemical waste disposal.[7]

  • Contaminated Media: While autoclaving can destroy pathogens in used cell culture media, it may not deactivate all antibiotics.[7] Therefore, it is best practice to treat all media containing this compound as chemical waste.

  • Disposal Route: Dispose of all this compound waste in accordance with local, regional, national, and international regulations.[1][4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste disposal procedures.[7] Do not discharge into drains or the environment.[1]

  • Empty Containers: Empty containers should also be disposed of according to institutional and local guidelines. Some suppliers may accept the return of empty containers.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.